molecular formula C6H13Br2N B1526301 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide CAS No. 13617-00-0

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Cat. No.: B1526301
CAS No.: 13617-00-0
M. Wt: 258.98 g/mol
InChI Key: TWBVHJLHXAWSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a useful research compound. Its molecular formula is C6H13Br2N and its molecular weight is 258.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(bromomethyl)-1-methylpyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBVHJLHXAWSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13617-00-0
Record name 2-(bromomethyl)-1-methylpyrrolidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties and Chemical Profile of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a bifunctional heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a building block, it incorporates the valuable N-methylpyrrolidine scaffold, a privileged structure found in numerous natural products and pharmaceuticals. This guide provides a comprehensive technical overview of its core basic properties, chemical reactivity, synthesis, and analytical characterization. We delve into the electronic factors governing its basicity, propose detailed experimental protocols for its characterization, and explore its stability and handling considerations. The insights presented herein are designed to equip researchers with the foundational knowledge required to effectively utilize this versatile reagent in complex synthetic applications.

Molecular Profile and Physicochemical Properties

Chemical Identity and Structure

This compound is the salt form of a tertiary amine. The hydrobromide formulation enhances the compound's stability and improves its handling characteristics, often presenting as a crystalline solid that is more amenable to storage and weighing than the corresponding free base.[1] The structure features a chiral center at the C2 position of the pyrrolidine ring.

The core structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted with a methyl group on the nitrogen atom (N1) and a bromomethyl group at the adjacent carbon (C2).

IdentifierDataSource
Compound Name This compound-
Molecular Formula C₆H₁₃Br₂N[2]
Molecular Weight 258.98 g/mol [2]
Structure (Free Base) CN1CCCC1CBr[3]
CAS Number Not explicitly available for the hydrobromide salt. The free base is associated with PubChem CID 56773752.[3]
Basicity and pKa Analysis: An Inductive-Driven Profile

The defining basic property of 2-(Bromomethyl)-1-methylpyrrolidine is the availability of the lone pair of electrons on the tertiary nitrogen atom. Understanding its pKa (the acid dissociation constant of its conjugate acid) is critical for predicting its behavior in reaction media.

Causality Behind the pKa Shift: The bromine atom is highly electronegative, creating a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the C2-C(H₂)-Br linkage to the pyrrolidine ring. The proximity of this electron-withdrawing group to the nitrogen atom reduces the electron density of the nitrogen's lone pair, making it less available to accept a proton. Consequently, the conjugate acid becomes more acidic (more willing to donate its proton), which corresponds to a lower pKa value compared to the unsubstituted 1-methylpyrrolidine.

G cluster_0 1-Methylpyrrolidine (pKa ≈ 10.3) cluster_1 2-(Bromomethyl)-1-methylpyrrolidine Conjugate Acid N1 N⁺-H C1 CH₃ N1->C1 effect Electron-withdrawing (-I) effect of Bromine DECREASES BASICITY note1 High electron density on Nitrogen. Lone pair readily available. N2 N⁺-H C2 CH₂Br N2->C2 Inductive Electron Withdrawal note2 Reduced electron density on Nitrogen. Lone pair less available. Lower pKa (more acidic).

Caption: Inductive effect of the bromomethyl group on basicity.

Protocol: Experimental pKa Determination via Potentiometric Titration

This protocol provides a self-validating method for the precise determination of the compound's pKa.

Objective: To determine the pKa of this compound in aqueous solution at 25°C.

Materials:

  • This compound (accurately weighed)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • 100 mL beaker

Methodology:

  • System Calibration: Calibrate the pH meter using standard buffers at pH 4.00, 7.00, and 10.00. Ensure the slope is between 95-105%.

  • Sample Preparation: Accurately weigh ~0.1 mmol of the hydrobromide salt and dissolve it in 50 mL of CO₂-free deionized water in the beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode and the burette tip into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.

  • Initial Titration (Back Titration): As the compound is a hydrobromide salt (already protonated), first titrate with standardized 0.1 M NaOH. Add titrant in 0.1-0.2 mL increments, recording the pH after each addition. Continue well past the equivalence point (indicated by a sharp inflection in pH).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (V_eq) from the point of maximum slope on the curve (or by using the first derivative plot, d(pH)/dV).

    • The pKa is equal to the pH at the half-equivalence point (V_eq / 2). This is because at this point, the concentrations of the free base [B] and its conjugate acid [BH⁺] are equal, according to the Henderson-Hasselbalch equation (pH = pKa + log([B]/[BH⁺])).

  • Validation: Repeat the titration at least twice more. The resulting pKa values should be within ±0.05 units to ensure reproducibility.

Synthesis and Purification

While numerous methods exist for creating substituted pyrrolidines, a common and logical approach for this target involves the bromination of a suitable alcohol precursor.

Proposed Synthetic Workflow

A plausible synthetic route starts from (S)-1-methylpyrrolidine-2-methanol, which can be synthesized from commercially available (S)-prolinol. The hydroxyl group is then converted to the bromide.

G start (S)-1-Methyl- pyrrolidine-2-methanol intermediate (S)-2-(Bromomethyl)- 1-methylpyrrolidine (Free Base) start->intermediate PBr₃ or CBr₄, PPh₃ product (S)-2-(Bromomethyl)- 1-methylpyrrolidine Hydrobromide intermediate->product HBr (aq or in ether)

Caption: Proposed two-step synthesis of the target compound.

Protocol: Synthesis via Bromination of (S)-1-Methylpyrrolidine-2-methanol

Disclaimer: This is a proposed protocol based on established chemical transformations. It must be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize 2-(Bromomethyl)-1-methylpyrrolidine from its corresponding alcohol and convert it to the hydrobromide salt.

Materials:

  • (S)-1-Methylpyrrolidine-2-methanol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrogen bromide (48% aq. or as a solution in acetic acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (1.1 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add carbon tetrabromide (1.1 eq.) portion-wise, maintaining the temperature at 0°C. The solution will turn into a yellowish slurry.

  • Substrate Addition: Add a solution of (S)-1-Methylpyrrolidine-2-methanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Free Base): The crude product is purified by flash column chromatography on silica gel to yield the free base, 2-(Bromomethyl)-1-methylpyrrolidine.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add one equivalent of HBr (e.g., 48% aqueous solution or a standardized solution in acetic acid) dropwise with vigorous stirring. The hydrobromide salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white to off-white solid.

Chemical Reactivity and Stability

Dual Reactivity Profile

The molecule possesses two key sites of reactivity:

  • The Tertiary Amine (Nucleophile/Base): The nitrogen lone pair can act as a base to abstract protons or as a nucleophile to attack electrophilic centers.

  • The Bromomethyl Group (Electrophile): The primary carbon atom bonded to bromine is electrophilic and is susceptible to attack by nucleophiles in Sₙ2 reactions.

Stability and Intramolecular Reactivity

While the hydrobromide salt form significantly enhances stability by protonating the reactive amine, the free base is susceptible to a crucial intramolecular side reaction. Under basic conditions, the nitrogen lone pair can displace the bromide atom via an intramolecular Sₙ2 reaction, forming a highly strained and reactive bicyclic aziridinium ion.

G cluster_0 Desired Intermolecular Reaction (Sₙ2) cluster_1 Potential Intramolecular Side Reaction (Basic Conditions) mol1 Nu:⁻ mol2 Pyrrolidine-CH₂-Br mol1->mol2 Nucleophilic Attack product1 Pyrrolidine-CH₂-Nu + Br⁻ mol2->product1 freebase Free Base (Pyrrolidine-CH₂-Br) aziridinium Aziridinium Ion (Strained Bicyclic Intermediate) freebase->aziridinium Intramolecular Sₙ2 Attack hydrolysis Hydrolysis Product (Pyrrolidine-CH₂-OH) aziridinium->hydrolysis Ring opening by H₂O or other nucleophiles

Caption: Competing intermolecular and intramolecular reaction pathways.

Handling Implications:

  • Storage: Store the compound as its hydrobromide salt in a cool, dry place away from incompatible materials (strong bases).

  • Reaction Conditions: When using the compound as an electrophile in Sₙ2 reactions, it is critical to control the basicity of the medium. The presence of a strong, non-nucleophilic base can deprotonate the salt to the free base, potentially initiating the undesired intramolecular cyclization. It is often preferable to perform such alkylation reactions under neutral or slightly acidic conditions.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for confirming the identity and purity of this compound.

Spectroscopic Profile (Expected)
  • ¹H NMR (in D₂O):

    • N-CH₃: A singlet around ~3.0-3.3 ppm.

    • CH₂Br: Two diastereotopic protons, likely appearing as a multiplet or two doublets of doublets (an ABX system) around ~3.5-3.8 ppm.

    • Ring Protons (CH, CH₂): A series of complex multiplets between ~2.0-4.0 ppm.

  • ¹³C NMR (in D₂O):

    • N-CH₃: A signal around ~40-45 ppm.

    • CH₂Br: A signal around ~30-35 ppm.

    • Ring Carbons: Signals in the range of ~20-70 ppm.

  • Mass Spectrometry (ESI+): The free base (after loss of HBr) would show a characteristic isotopic pattern for a single bromine atom, with two major peaks at m/z [M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • Broad N-H stretch from the ammonium salt (~2400-2800 cm⁻¹).

    • C-H stretching (~2850-3000 cm⁻¹).

    • C-Br stretch (~600-700 cm⁻¹).

Protocol: Purity Assessment by HPLC-UV

Objective: To determine the purity of a sample of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Methodology:

  • System Suitability: Equilibrate the column with the initial mobile phase conditions. Perform a blank injection (mobile phase) to ensure a clean baseline. Inject a standard of a related compound (e.g., caffeine) to verify column performance and retention time stability.

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in the mobile phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and re-equilibrate.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Applications in Research and Development

The primary utility of this compound is as a chiral synthetic building block . The pyrrolidine ring is a core component of many biologically active molecules and approved drugs.[5] This reagent allows for the facile introduction of the N-methyl-2-methylpyrrolidine moiety onto a target molecule via nucleophilic substitution. Its applications span:

  • Medicinal Chemistry: Synthesis of novel drug candidates for various therapeutic areas.

  • Agrochemicals: Development of new pesticides and herbicides.

  • Catalysis: As a precursor for chiral ligands used in asymmetric synthesis.

References

  • PubChem. 2-(bromomethyl)-1-methylpyrrolidine. [Online] Available at: [Link]

  • PubChem. 1-Methylpyrrolidine. [Online] Available at: [Link]

  • Mayr, H., et al. "Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts." European Journal of Organic Chemistry. [Online] Available at: [Link]

  • MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Molecules. [Online] Available at: [Link]

  • Brandt, P., et al. "Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product." Journal of Pharmaceutical and Biomedical Analysis. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide (CAS No. 13617-00-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a key building block in modern organic synthesis and pharmaceutical development. The document details its chemical and physical properties, outlines a robust synthesis protocol from a readily available precursor, and explores its reactivity, particularly in nucleophilic substitution reactions. Furthermore, this guide delves into the instrumental analysis of the compound, presenting typical analytical data. A significant focus is placed on its application as a strategic intermediate in the synthesis of active pharmaceutical ingredients (APIs), exemplified by its role in the development of muscarinic receptor antagonists. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a reactive "handle," such as a bromomethyl group, onto this scaffold provides a versatile intermediate for the construction of more complex molecular architectures. This compound (CAS No. 13617-00-0) is one such valuable synthon, offering a combination of a chiral pyrrolidine core and a reactive electrophilic center. Its hydrobromide salt form enhances stability and simplifies handling compared to the free base.[2] This guide aims to provide an in-depth understanding of this compound for professionals engaged in chemical research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.

PropertyValueReference
CAS Number 13617-00-0[3]
Molecular Formula C₆H₁₃Br₂N[3]
Molecular Weight 258.98 g/mol [3]
Appearance Typically a white to off-white crystalline solid[2]
Solubility Soluble in water and polar organic solvents[2]
Stability The hydrobromide salt is more stable and less volatile than the corresponding free base.[2]

Synthesis of this compound

The most common and practical synthetic route to this compound involves the bromination of the corresponding alcohol, N-methyl-L-prolinol. This precursor is readily available and can be synthesized from the naturally occurring amino acid, L-proline.[4][5]

Synthesis of the Precursor: N-Methyl-L-prolinol

N-Methyl-L-prolinol can be efficiently prepared from L-proline via a two-step process involving N-formylation followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).[4][5]

Experimental Protocol: Synthesis of N-Methyl-L-prolinol [4][5]

  • Step 1: N-Formylation of L-proline.

    • Dissolve L-proline in 97% formic acid and cool the solution to 5-10 °C.

    • Slowly add acetic anhydride while maintaining the temperature.

    • Stir the reaction mixture for 2 hours at room temperature.

    • Quench the reaction with ice-cold water.

    • Remove the solvent by evaporation to yield (S)-(-)-N-formylproline, which can be used in the next step without further purification.

  • Step 2: Reduction to N-Methyl-L-prolinol.

    • Slowly add a tetrahydrofuran (THF) solution of (S)-(-)-N-formylproline to a suspension of lithium aluminum hydride in THF, maintaining a gentle reflux.

    • Continue to reflux the mixture for 48 hours.

    • After cooling to room temperature, quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and dry the filtrate over anhydrous magnesium sulfate.

    • Concentrate the filtrate and purify the crude product by distillation to obtain N-methyl-L-prolinol.

Bromination of N-Methyl-L-prolinol

The conversion of the hydroxyl group of N-methyl-L-prolinol to a bromide is typically achieved using a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[2][6] The use of HBr is often preferred for its directness in forming the hydrobromide salt.

Experimental Protocol: Synthesis of this compound

  • To a solution of N-methyl-L-prolinol in a suitable solvent, add a stoichiometric excess of concentrated hydrobromic acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield this compound as a crystalline solid.

G cluster_0 Synthesis Pathway L-Proline L-Proline N-Methyl-L-prolinol N-Methyl-L-prolinol L-Proline->N-Methyl-L-prolinol N-formylation & Reduction (LiAlH4) Target_Compound 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide N-Methyl-L-prolinol->Target_Compound Bromination (HBr)

Caption: Synthetic pathway to the target compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the bromomethyl group. The carbon atom of the CH₂Br moiety is electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the N-methyl-2-pyrrolidinylmethyl moiety into various molecular frameworks.

G cluster_1 Nucleophilic Substitution Reactant 2-(Bromomethyl)-1-methylpyrrolidine Product Substituted Product Reactant->Product Leaving_Group Br- Reactant->Leaving_Group Nucleophile Nu- Nucleophile->Reactant SN2 Attack

Caption: General Sₙ2 reaction mechanism.

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid and, if necessary, to deprotonate the nucleophile. The choice of solvent and reaction temperature is crucial for optimizing the reaction rate and minimizing side reactions.

Instrumental Analysis

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. The following are predicted chemical shifts and coupling patterns:

  • ¹H NMR: The spectrum would be expected to show signals for the methyl group on the nitrogen, the diastereotopic protons of the bromomethyl group, the methine proton at the 2-position of the pyrrolidine ring, and the methylene protons of the pyrrolidine ring.

  • ¹³C NMR: The spectrum would display distinct signals for the N-methyl carbon, the bromomethyl carbon, the methine carbon at C2, and the methylene carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak would be observed. In the case of the hydrobromide salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺.[7]

Applications in Drug Development

The N-methyl-2-pyrrolidinylmethyl moiety is a common structural motif in a variety of pharmaceutical agents, particularly those targeting the central nervous system. This compound serves as a key intermediate for introducing this pharmacophore.

Synthesis of Muscarinic Receptor Antagonists

Muscarinic receptors are implicated in a range of physiological processes, and their antagonists are used to treat various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[8][9] Several potent and selective muscarinic antagonists feature the N-methyl-2-pyrrolidinylmethyl group. The synthesis of these compounds often involves the alkylation of a suitable nucleophile with 2-(bromomethyl)-1-methylpyrrolidine or a related derivative.[10]

Illustrative Synthetic Application:

A common synthetic strategy involves the reaction of 2-(bromomethyl)-1-methylpyrrolidine with a nucleophilic core structure, which could be an amine, alcohol, or other suitable functional group, to construct the final drug molecule. This key bond-forming step highlights the importance of the title compound as a reactive intermediate.

G cluster_2 API Synthesis Workflow Starting_Material 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide Alkylation_Step Alkylation Reaction Starting_Material->Alkylation_Step Nucleophilic_Core Nucleophilic Drug Precursor Nucleophilic_Core->Alkylation_Step API Active Pharmaceutical Ingredient (API) Alkylation_Step->API

Caption: Role in API synthesis.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Skin: Wash the affected area thoroughly with soap and water.[11]

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its straightforward synthesis from L-proline, combined with the reactivity of the bromomethyl group, makes it an attractive intermediate for the introduction of the N-methyl-2-pyrrolidinylmethyl scaffold into complex molecules. A thorough understanding of its properties, synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory.

References

  • MedchemExpress.com.
  • PubChemLite. This compound (C6H12BrN). [Online] Available at: [Link]

  • Fisher Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Eglen, R. M., Hegde, S. S., & Watson, N. (1997). Muscarinic receptor subtypes and smooth muscle function. Pharmacological reviews, 49(3), 257-293.
  • Karki, M., & Magolan, J. (2015). Bromination of Olefins with HBr and DMSO. The Journal of organic chemistry, 80(7), 3701–3707.
  • Peretto, I., Petrillo, P., & Imbimbo, B. P. (2009). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Medicinal research reviews, 29(5), 815–853.
  • Semantic Scholar. [PDF] Muscarinic Receptor Agonists and Antagonists. [Online] Available at: [Link]

  • Google Patents. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
  • Li Petri, G., Spanò, V., D'Anneo, A., Rappa, F., & Lauria, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4998.
  • Dei, S., Bellucci, C., Buccioni, M., Ferraroni, M., Guandalini, L., Manetti, D., Martini, E., Marucci, G., Matucci, R., Nesi, M., Romanelli, M. N., Scapecchi, S., & Teodori, E. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of medicinal chemistry, 50(6), 1409–1413.

Sources

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: Synthesis, Characterization, and Applications

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique conformational properties and its ability to engage in critical hydrogen bonding interactions make it an invaluable component in the design of molecules targeting a wide array of biological systems, including central nervous system (CNS) receptors.[3] this compound emerges as a highly valuable, albeit specialized, synthetic intermediate. Its structure combines the foundational pyrrolidine framework with a reactive bromomethyl group, presenting a versatile electrophilic handle for the construction of more complex molecular architectures.[4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, analytical characterization, and potential applications of this reactive building block. As a hydrobromide salt, the compound exhibits enhanced stability and improved solubility in polar solvents, facilitating its practical use in a laboratory setting.[4]

PropertyValue
Chemical Formula C₆H₁₃Br₂N
Molecular Weight 258.98 g/mol [5]
CAS Number 144930-46-9 (for hydrobromide); 60365-88-0 (for (S)-free base)[6][7]
Appearance Typically a solid
Synonyms 2-(Bromomethyl)-1-methylpyrrolidine HBr

Section 1: Chemical Structure and Physicochemical Properties

The utility of this compound is intrinsically linked to its distinct structural features. Understanding these features is paramount to predicting its reactivity and designing effective synthetic strategies.

Figure 1: Chemical structure of this compound.

Key Structural Features:

  • Chiral Center: The carbon at the C2 position is a stereocenter. Therefore, the compound can exist as the (R)-enantiomer, the (S)-enantiomer, or as a racemic mixture.[6][8] The specific stereoisomer used is critical in asymmetric synthesis, where precise three-dimensional orientation is required for biological activity.

  • Tertiary Amine: The nitrogen atom is part of the pyrrolidine ring and is N-methylated, classifying it as a tertiary amine. In its hydrobromide salt form, this nitrogen is protonated, rendering it non-nucleophilic. Neutralization with a base is required to liberate the free base if the nitrogen's basicity or nucleophilicity is to be utilized.

  • Primary Alkyl Bromide: The bromomethyl (-CH₂Br) group is the molecule's primary reactive site. As a primary alkyl halide, it is an excellent electrophile, highly susceptible to nucleophilic substitution, predominantly through an SN2 mechanism.[4] This allows for the covalent attachment of the pyrrolidine moiety to a wide range of nucleophilic substrates.

Section 2: Proposed Synthesis and Reaction Mechanism

While specific literature detailing the synthesis of this compound is scarce, a robust and logical synthetic route can be devised from the commercially available precursor, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, via a standard bromination reaction.[9]

Core Reaction: Conversion of a primary alcohol to a primary alkyl bromide.

Proposed Reagent: Phosphorus tribromide (PBr₃) is an exemplary choice for this transformation. It reliably converts primary and secondary alcohols to their corresponding bromides with high yields and, crucially, proceeds via an SN2 pathway, which ensures inversion of stereochemistry at a chiral center.[10][11] This predictability is vital for stereocontrolled synthesis.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A (S)-1-Methyl-2- pyrrolidinemethanol D 1. Dissolve alcohol in solvent 2. Cool to 0 °C (Ice Bath) 3. Add PBr₃ dropwise A->D B Phosphorus Tribromide (PBr₃) B->D C Anhydrous Solvent (e.g., DCM, Ether) C->D E 4. Stir at 0 °C, then warm to RT 5. Monitor by TLC/LC-MS D->E F 6. Quench with ice-water 7. Neutralize with base (e.g., NaHCO₃) E->F G 8. Extract with organic solvent 9. Dry (Na₂SO₄), filter, concentrate F->G H 10. Purify via column chromatography (if necessary) G->H I (R)-2-(Bromomethyl)-1- methylpyrrolidine (Free Base) H->I J 11. Dissolve in ether 12. Add HBr solution I->J K 13. Isolate precipitate by filtration J->K L (R)-2-(Bromomethyl)-1- methylpyrrolidine HBr K->L

Figure 2: Proposed workflow for the synthesis of 2-(Bromomethyl)-1-methylpyrrolidine HBr.
Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add phosphorus tribromide (PBr₃, 0.4 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly. The reaction is exothermic, and slow addition is critical to control it.[12]

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Salt Formation: Dissolve the crude (R)-2-(Bromomethyl)-1-methylpyrrolidine in diethyl ether. Add a solution of HBr in acetic acid or diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound product.

Reaction Mechanism: Bromination with PBr₃

The conversion of the alcohol to the alkyl bromide proceeds through a well-established SN2 mechanism.

Figure 3: SN2 mechanism for the conversion of an alcohol to an alkyl bromide using PBr₃.
  • Activation: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated phosphite ester intermediate. This step converts the poor leaving group (-OH) into a much better leaving group (-OPBr₂).[13]

  • Substitution: The bromide ion (Br⁻), now acting as a nucleophile, performs a backside attack on the carbon atom bonded to the activated oxygen. This SN2 displacement breaks the C-O bond and forms the new C-Br bond, resulting in an inversion of configuration at the chiral center.[10][13]

Section 3: Analytical Characterization (Predicted)

No publicly available spectra for this compound exist. However, based on its structure and data from analogous compounds, a reliable prediction of its spectral characteristics can be made.[14][15]

TechniqueExpected Observations
¹H NMR δ (ppm): ~3.5-3.8 (m, 2H, -CH₂Br), ~3.0-3.4 (m, 3H, ring protons adjacent to N and C2), ~2.8 (s, 3H, N-CH₃), ~1.8-2.2 (m, 4H, remaining ring protons). The protonated amine may cause peak broadening.
¹³C NMR δ (ppm): ~60-65 (C2-carbon), ~55-60 (ring carbons adjacent to N), ~40-45 (N-CH₃), ~35-40 (-CH₂Br), ~20-30 (remaining ring carbons).
IR Spectroscopy ν (cm⁻¹): 2800-3000 (C-H stretching), 2400-2700 (broad, N⁺-H stretching from HBr salt), 1450-1480 (CH₂ bending), 1100-1200 (C-N stretching), 600-700 (C-Br stretching).
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak for the free base (C₆H₁₂BrN) at m/z 178.02 and 180.02, showing a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Section 4: Applications in Synthesis and Drug Discovery

The primary utility of this compound is as an electrophilic building block for introducing the N-methylpyrrolidin-2-ylmethyl moiety into target molecules. This reaction is typically a nucleophilic substitution at the bromomethyl carbon.

reagent 2-(Bromomethyl)-1- methylpyrrolidine product Target Molecule (R-Nu-CH₂-Pyrrolidine) reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H or Nu⁻) nucleophile->product byproduct HBr or Base·HBr product->byproduct base Base (e.g., K₂CO₃, Et₃N) base->reagent (if starting from HBr salt)

Sources

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Introduction

This compound is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents and other specialty chemicals. Its bifunctional nature, featuring a reactive bromomethyl group and a tertiary amine, allows for a wide range of subsequent chemical modifications. This guide provides a detailed, field-proven methodology for the synthesis of this compound, grounded in fundamental principles of organic chemistry. We will explore the reaction mechanism, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Recommended Synthetic Pathway: An Overview

The most direct and efficient route for the preparation of this compound involves the nucleophilic substitution of the hydroxyl group in the readily available precursor, 1-methyl-2-pyrrolidinemethanol. This transformation is typically achieved using a strong brominating agent, with hydrobromic acid (HBr) being a preferred choice as it serves a dual role: acting as the bromide source for the substitution reaction and as the acid for the formation of the final hydrobromide salt.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_products Products 1-Methyl-2-pyrrolidinemethanol 1-Methyl-2-pyrrolidinemethanol ReactionVessel Nucleophilic Substitution (SN2) 1-Methyl-2-pyrrolidinemethanol->ReactionVessel Hydrobromic Acid Hydrobromic Acid Hydrobromic Acid->ReactionVessel Final_Product 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide ReactionVessel->Final_Product Precipitation & Isolation Water Water (Byproduct) ReactionVessel->Water

Caption: Synthetic workflow from 1-methyl-2-pyrrolidinemethanol.

Mechanistic Insights and Rationale

The conversion of a primary alcohol to an alkyl bromide using hydrobromic acid proceeds via a nucleophilic substitution (SN2) mechanism. The following steps delineate this transformation:

  • Protonation of the Hydroxyl Group: The synthesis is initiated by the protonation of the hydroxyl group of 1-methyl-2-pyrrolidinemethanol by the strong acid (HBr). This is a crucial activation step, as it converts the poor leaving group, hydroxide (-OH), into a much better leaving group, water (H₂O).

  • Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated from the dissociation of HBr, then acts as a nucleophile. It attacks the electrophilic carbon atom bearing the protonated hydroxyl group in a concerted fashion. This backside attack displaces the water molecule and leads to the formation of the C-Br bond with an inversion of stereochemistry at the reaction center.

  • Salt Formation: Since the reaction is conducted in an excess of HBr, the basic tertiary amine of the pyrrolidine ring is protonated to form the corresponding hydrobromide salt. This salt is often less soluble in the reaction medium, which can facilitate its isolation upon cooling.

The choice of concentrated HBr is strategic. It provides a high concentration of both the necessary proton source and the bromide nucleophile, driving the reaction towards completion. The use of heat is also critical to overcome the activation energy of the SN2 reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

  • 1-methyl-2-pyrrolidinemethanol

  • Hydrobromic acid (48% aqueous solution)

  • Diethyl ether (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-2-pyrrolidinemethanol.

  • Reagent Addition: Carefully add a stoichiometric excess of 48% aqueous hydrobromic acid to the flask while stirring. The addition should be done cautiously as the initial protonation is an exothermic process.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool it in an ice bath. The product, this compound, should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material and non-polar impurities.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as acetone or an ethanol/ether mixture.

  • Drying: Dry the purified product under a vacuum to obtain the final this compound.

Data Summary and Expected Outcome

The following table summarizes the key parameters for this synthesis.

ParameterValueRationale
Starting Material 1-methyl-2-pyrrolidinemethanolCommercially available and contains the necessary carbon skeleton and hydroxyl group for conversion.
Reagent Hydrobromic Acid (48% aq.)Serves as both the bromide source and the acid for protonation and final salt formation.
Molar Ratio (HBr:Alcohol) ~3:1An excess of HBr ensures complete protonation and provides a high concentration of the nucleophile.
Reaction Temperature RefluxProvides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
Reaction Time 4-8 hoursDependent on scale and reaction progress, which should be monitored.
Expected Yield 70-85%Typical yields for this type of transformation under optimized conditions.
Product Appearance White to off-white crystalline solidThe hydrobromide salt is typically a solid at room temperature.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound by showing the characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule. The disappearance of the hydroxyl proton and the appearance of a new signal for the bromomethyl group are key indicators.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the broad O-H stretch from the starting alcohol and the presence of C-Br stretching vibrations.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the free base form of the product.

Safety and Handling Precautions

  • Hydrobromic Acid: This is a highly corrosive and toxic acid. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Organic Solvents: Diethyl ether and acetone are highly flammable. Ensure there are no open flames or ignition sources in the vicinity during their use.

  • General Precautions: It is recommended to perform a thorough risk assessment before starting the synthesis.

Conclusion

The synthesis of this compound from 1-methyl-2-pyrrolidinemethanol using hydrobromic acid is a robust and efficient method. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable synthetic intermediate. The protocol outlined in this guide provides a solid foundation for its successful preparation in a laboratory setting.

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a small molecule featuring a pyrrolidine scaffold, a common motif in numerous biologically active compounds, and a reactive bromomethyl group.[1][2] While specific biological targets of this compound are not yet publicly documented, its chemical structure strongly suggests a mechanism of action centered on targeted covalent inhibition. This guide provides a comprehensive framework for elucidating the mechanism of action of this and similar molecules. We will delve into the theoretical underpinnings of its reactivity, outline a strategic experimental workflow for target identification and validation, and provide detailed protocols for key assays. This document is intended to serve as a roadmap for researchers investigating novel electrophilic compounds.

Introduction: The Hypothesis of Covalent Inhibition

The structure of this compound points towards a specific and potent mechanism of action: covalent inhibition. Covalent inhibitors form a stable, chemical bond with their biological target, often leading to irreversible or long-lasting modulation of its function.[3] This mode of action can offer advantages in terms of potency, duration of action, and the ability to target proteins with shallow binding pockets.[3]

Our hypothesis is built on two key structural features:

  • The Pyrrolidine Scaffold: The pyrrolidine ring is a five-membered nitrogen-containing heterocycle prevalent in a vast array of natural products and synthetic drugs.[1][2] This scaffold can provide a three-dimensional structure that allows for specific, non-covalent interactions with a protein's binding pocket, contributing to the molecule's selectivity.[1]

  • The Bromomethyl "Warhead": The bromomethyl group is a potent electrophilic moiety.[4] It functions as an alkylating agent, making the carbon atom susceptible to attack by nucleophilic amino acid residues on a target protein.[5] This is the "warhead" that is predicted to form the covalent bond.

The general mechanism of covalent inhibition is a two-step process:

  • Reversible Binding: The inhibitor first binds to the target protein non-covalently, driven by interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects. The pyrrolidine core and the methyl group likely play a significant role in this initial recognition and binding.

  • Irreversible Covalent Bonding: Following initial binding, the electrophilic bromomethyl group is positioned in close proximity to a nucleophilic amino acid residue within the binding site. This proximity facilitates a nucleophilic substitution reaction (likely an SN2 mechanism), forming a stable covalent bond and leading to the inactivation of the protein.[5]

Predicted Reactivity and Potential Biological Nucleophiles

The bromomethyl group is a classic electrophile for SN2 reactions.[5] In a biological context, several amino acid side chains can act as nucleophiles to react with this electrophile. The most likely candidates, in descending order of typical reactivity, are:

  • Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form, and is a common target for covalent inhibitors.[3]

  • Lysine: The primary amine of a lysine side chain, when unprotonated, is also a strong nucleophile.

  • Histidine: The imidazole side chain of histidine can act as a nucleophile.

  • Serine and Threonine: The hydroxyl groups of these amino acids are generally less nucleophilic but can be activated within an enzyme's active site.[3]

  • Tyrosine: The phenolate form of tyrosine can also serve as a nucleophile.[3]

The specific residue targeted will depend on its accessibility within the binding pocket and its nucleophilicity in the local microenvironment.

A Strategic Workflow for Target Identification and Mechanism Validation

The following experimental workflow provides a systematic approach to identify the biological target(s) of this compound and validate its covalent mechanism of action.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Mechanistic Studies a Compound Stability & Reactivity Assays b Phenotypic Screening a->b Inform screening conditions c Activity-Based Protein Profiling (ABPP) b->c Identify biological context d Affinity Chromatography b->d Identify biological context e Intact Protein Mass Spectrometry c->e Putative targets d->e Putative targets f LC-MS/MS Peptide Mapping e->f Confirm covalent adduct g Biochemical & Cellular Target Engagement Assays f->g Identify modification site h Site-Directed Mutagenesis g->h Confirm target relevance

Figure 1: A strategic workflow for the elucidation of the mechanism of action of a putative covalent inhibitor.

Detailed Experimental Protocols

Phase 1: Initial Characterization

4.1. Glutathione (GSH) Reactivity Assay

  • Rationale: This assay assesses the intrinsic reactivity of the compound.[6] Rapid reaction with GSH, a ubiquitous biological nucleophile, may indicate a lack of selectivity and potential for off-target effects.

  • Protocol:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a solution of GSH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the compound with the GSH solution at various concentrations and time points.

    • Monitor the depletion of GSH over time using a commercially available kit (e.g., Ellman's reagent-based assay) or by LC-MS to detect the formation of the GSH adduct.

    • Calculate the half-life of the compound in the presence of GSH. Compounds with a very short half-life (<100 minutes) may be considered too reactive for further development.[6]

Phase 2: Target Identification

4.2. Activity-Based Protein Profiling (ABPP)

  • Rationale: ABPP is a powerful chemoproteomic technique to identify the protein targets of a covalent inhibitor in a complex biological system, such as a cell lysate or live cells.[7]

  • Protocol:

    • Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of this compound to serve as a "clickable" probe.

    • Labeling: Incubate the probe with a proteome (cell lysate or intact cells) to allow for covalent labeling of target proteins.

    • Click Chemistry: After labeling, lyse the cells (if necessary) and perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins.

    • Enrichment/Visualization: If a biotin tag was used, enrich the labeled proteins using streptavidin beads. If a fluorophore was used, visualize the labeled proteins by in-gel fluorescence.

    • Identification by Mass Spectrometry: Digest the enriched proteins with trypsin and identify them by LC-MS/MS.

G a Synthesize 'Clickable' Probe b Incubate Probe with Proteome a->b c Click Reaction with Reporter Tag b->c d Enrich/Visualize Labeled Proteins c->d e Identify Proteins by LC-MS/MS d->e

Figure 2: A simplified workflow for Activity-Based Protein Profiling (ABPP).
Phase 3: Target Validation and Mechanistic Studies

4.3. Intact Protein Mass Spectrometry

  • Rationale: This method provides direct evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the mass of the inhibitor.[8][9]

  • Protocol:

    • Incubate the purified recombinant target protein with an excess of this compound.

    • Remove the unbound compound using a desalting column or dialysis.

    • Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).

    • Compare the mass spectrum of the treated protein with that of an untreated control. A mass shift corresponding to the molecular weight of the inhibitor (minus HBr) confirms covalent modification.

4.4. LC-MS/MS Peptide Mapping for Binding Site Identification

  • Rationale: This "bottom-up" proteomic approach identifies the specific amino acid residue that is covalently modified by the inhibitor.[10][11]

  • Protocol:

    • Covalently label the purified target protein as described in the intact mass spectrometry protocol.

    • Denature, reduce, and alkylate the protein.

    • Digest the protein into smaller peptides using a protease such as trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

    • Use proteomics software to search the MS/MS data for peptides that have a mass modification corresponding to the inhibitor. The MS/MS fragmentation pattern will reveal the specific amino acid residue that is modified.[10]

4.5. Biochemical Assays for Covalent Inhibition Kinetics

  • Rationale: Standard IC50 determination can be misleading for covalent inhibitors.[12] Specialized assays are needed to determine the kinetic parameters of covalent inhibition, such as the inactivation rate constant (kinact) and the inhibitor affinity (KI).

  • Protocol (Jump Dilution):

    • Incubate the target enzyme with a high concentration of the inhibitor for various time points.

    • At each time point, dilute the mixture significantly to prevent further binding of the inhibitor.

    • Measure the remaining enzyme activity using a suitable substrate.

    • Plot the natural log of the remaining activity versus the pre-incubation time. The slope of this line will give the observed rate of inactivation (kobs).

    • Repeat this at multiple inhibitor concentrations and plot kobs versus inhibitor concentration to determine kinact and KI.

Table 1: Quantitative Data Summary for Covalent Inhibitor Characterization

ParameterAssayPurpose
Half-life (t1/2) GSH Reactivity AssayAssesses intrinsic reactivity and potential for off-target effects.
Δ Mass Intact Protein MSConfirms covalent adduct formation.
Modified Residue LC-MS/MS Peptide MappingIdentifies the specific amino acid target of covalent modification.
kinact/KI Covalent Kinetics AssayDetermines the efficiency of covalent inactivation.[6]

Conclusion

While the specific biological role of this compound remains to be elucidated, its chemical structure provides a clear and compelling hypothesis for its mechanism of action: targeted covalent inhibition. The pyrrolidine scaffold likely guides the molecule to a specific protein binding pocket, where the electrophilic bromomethyl "warhead" forms a covalent bond with a key nucleophilic residue, modulating the protein's function. The experimental roadmap detailed in this guide provides a rigorous and systematic approach for any research team to test this hypothesis, identify the molecular target(s), and characterize the precise mechanism of action. This framework is not only applicable to the compound but also serves as a valuable template for the investigation of other novel covalent inhibitors, a class of molecules with growing therapeutic importance.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Available at: [Link]

  • García-Ramos, Y., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Archives of toxicology, 93(8), 2095–2115. Available at: [Link]

  • de Bruin, G., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4988. Available at: [Link]

  • Petrick, L., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 159. Available at: [Link]

  • Bateman, K. P., et al. (2004). Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. Chemical Research in Toxicology, 17(4), 547-554. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of 2-Bromomethyl-3-methylmaleic Anhydride Cross-Reactivity with Diverse Nucleophiles. BenchChem Application Note.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Available at: [Link]

  • Schwab, A., et al. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(5), 663. Available at: [Link]

  • Zhang, Z. Y. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology, 2743, 301-316. Available at: [Link]

  • Weerapana, E., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Current opinion in chemical biology, 14(4), 489-496. Available at: [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. Available at: [Link]

  • de Bruin, G., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4988. Available at: [Link]

  • van der Wouden, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Available at: [Link]

  • Zhao, L., et al. (2021). Advanced approaches of developing targeted covalent drugs. European Journal of Medicinal Chemistry, 223, 113661. Available at: [Link]

  • van der Wouden, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Available at: [Link]

  • WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube. Available at: [Link]

  • BenchChem. (2025). Application Note and Protocol: Nucleophilic Substitution of the Bromomethyl Group. BenchChem Application Note.
  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6201. Available at: [Link]

  • Kananovich, D. G., & Isakov, E. B. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5121. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a versatile heterocyclic building block. While specific literature on this compound is sparse, this document extrapolates from established chemical principles and data on analogous structures to present a robust guide for researchers, scientists, and professionals in drug development. We will delve into its synthesis, explore its chemical reactivity, and discuss its potential applications, grounding our discussion in authoritative chemical knowledge.

Introduction: A Versatile Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] The introduction of a reactive bromomethyl group at the 2-position, combined with the N-methylation, renders this compound a valuable intermediate for introducing the 1-methylpyrrolidin-2-ylmethyl moiety into a target molecule. This moiety is of significant interest in the development of novel therapeutics. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, making it easier to handle in a laboratory setting.[2]

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available (S)-(-)-1-Methyl-2-pyrrolidinemethanol. The synthesis involves the bromination of the primary alcohol. A common and effective method for such a transformation is the use of phosphorus tribromide (PBr₃).

Synthetic Workflow

The proposed two-step synthesis involves the bromination of the alcohol followed by the formation of the hydrobromide salt.

SynthesisWorkflow A (S)-(-)-1-Methyl-2-pyrrolidinemethanol B Intermediate: (S)-2-(Bromomethyl)-1-methylpyrrolidine A->B  PBr₃, Pyridine, 0°C to rt C Final Product: (S)-2-(Bromomethyl)-1-methylpyrrolidine hydrobromide B->C  HBr (aq)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine

  • To a stirred solution of (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere of argon at 0°C, add pyridine (1.2 eq) dropwise.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure (S)-2-(Bromomethyl)-1-methylpyrrolidine.

Step 2: Formation of (S)-2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

  • Dissolve the purified (S)-2-(Bromomethyl)-1-methylpyrrolidine from Step 1 in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a 48% aqueous solution of hydrobromic acid (1.1 eq) dropwise with stirring.

  • A precipitate should form. Continue stirring for 30 minutes.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-(Bromomethyl)-1-methylpyrrolidine hydrobromide as a crystalline solid.

Rationale for Experimental Choices
  • Phosphorus Tribromide (PBr₃): PBr₃ is a classic and effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.

  • Pyridine: Pyridine is added to neutralize the hydrobromic acid byproduct of the reaction, preventing potential side reactions.

  • Anhydrous Conditions: The reaction is sensitive to water, which would react with PBr₃. Therefore, anhydrous solvents and an inert atmosphere are crucial.

  • Hydrobromic Acid: The use of hydrobromic acid allows for the straightforward formation of the hydrobromide salt, which often improves the stability and handling of amine-containing compounds.

Chemical Properties and Reactivity

Predicted Physicochemical Properties
PropertyValueSource
Molecular FormulaC₆H₁₃Br₂N[4]
Molecular Weight258.98 g/mol [4]
AppearancePredicted to be a white to off-white crystalline solidAnalogy
SolubilityExpected to be soluble in water and polar organic solvents[2]
IUPAC Name2-(bromomethyl)-1-methylpyrrolidine;hydrobromide[3]
Reactivity Profile: A Potent Alkylating Agent

The primary mode of reactivity for this compound is expected to be as an electrophile in nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles.

SN2_Mechanism sub 2-(Bromomethyl)-1-methylpyrrolidine ts [Nu---CH₂(C₄H₇N-CH₃)---Br]⁻ sub->ts nu Nu:⁻ nu->ts Nucleophilic Attack prod Nu-CH₂(C₄H₇N-CH₃) ts->prod Bond Formation lg Br⁻ ts->lg Leaving Group Departure

Sources

An In-Depth Technical Guide to 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a key building block in medicinal chemistry. The document details a robust synthetic protocol for its preparation from readily available starting materials, outlines its physicochemical and spectroscopic properties, and explores its critical role as a versatile intermediate in the discovery and development of novel therapeutics, particularly subtype-selective nicotinic acetylcholine receptor (nAChR) ligands. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that is ideal for exploring chemical space and achieving specific ligand-receptor interactions. The introduction of a reactive bromomethyl group at the 2-position of the N-methylated pyrrolidine core creates a versatile electrophilic handle, enabling a wide range of synthetic transformations.

This compound serves as a crucial intermediate for introducing the N-methylpyrrolidin-2-ylmethyl moiety into larger molecules. This structural motif is of particular interest in the design of ligands targeting nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels implicated in a variety of neurological and psychiatric disorders.[2] The development of subtype-selective nAChR modulators, including partial agonists, holds significant therapeutic promise for conditions such as nicotine addiction, Alzheimer's disease, and schizophrenia.[3]

This guide will provide a detailed examination of the synthesis, properties, and applications of this compound, offering practical insights for its effective utilization in drug discovery programs.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, (S)-(-)-1-Methyl-2-pyrrolidinemethanol (also known as N-methyl-L-prolinol), using phosphorus tribromide (PBr₃). This method is favored for its relatively mild conditions and good yields.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway Start (S)-(-)-1-Methyl-2-pyrrolidinemethanol Intermediate 2-(Bromomethyl)-1-methylpyrrolidine Start->Intermediate  PBr₃, Ether   Product 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide Intermediate->Product  HBr (in situ) or  aqueous workup  

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of alcohols using phosphorus tribromide.[4][5]

Materials:

  • (S)-(-)-1-Methyl-2-pyrrolidinemethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel with vigorous stirring. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding crushed ice or cold deionized water to the flask while cooling in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic extracts.

  • Neutralization and Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(Bromomethyl)-1-methylpyrrolidine as an oil.

  • Salt Formation: The resulting free base can be converted to the hydrobromide salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of hydrogen bromide in the same solvent or by bubbling hydrogen bromide gas through the solution. The hydrobromide salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Rationale and Self-Validation
  • Choice of Reagent: Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols to the corresponding bromides.[5] It generally proceeds via an SN2 mechanism, which minimizes the risk of carbocation rearrangements that can occur with other brominating agents like HBr.

  • Anhydrous Conditions: The use of anhydrous diethyl ether and a drying tube is crucial to prevent the hydrolysis of phosphorus tribromide, which would reduce its efficacy and generate phosphorous acid as a byproduct.

  • Controlled Addition: The slow, dropwise addition of PBr₃ at low temperature is essential to manage the exothermic nature of the reaction and prevent side reactions.

  • Aqueous Workup: The aqueous workup serves to remove any unreacted PBr₃ and phosphorous acid byproducts. The sodium bicarbonate wash neutralizes any remaining acidic species. The final product, being a tertiary amine, will be protonated and partition into the aqueous layer during acidic workup. Careful pH adjustment is necessary for efficient extraction. The hydrobromide salt formation aids in purification and improves the stability and handling of the final product.

Physicochemical and Spectroscopic Properties

The hydrobromide salt of 2-(Bromomethyl)-1-methylpyrrolidine is typically a solid, which is more stable and easier to handle than the free base.

Physical Properties
PropertyValue
Molecular FormulaC₆H₁₃Br₂N
Molecular Weight258.98 g/mol [6]
AppearanceOff-white to pale yellow solid
SolubilitySoluble in water and polar organic solvents
Spectroscopic Data

¹H NMR (DMSO-d₆):

  • ~1.8-2.2 ppm (m, 4H): Protons on C3 and C4 of the pyrrolidine ring.

  • ~2.8 ppm (s, 3H): Protons of the N-methyl group.

  • ~3.0-3.8 ppm (m, 3H): Protons on C2 and C5 of the pyrrolidine ring.

  • ~3.6-4.0 ppm (m, 2H): Protons of the bromomethyl group (CH₂Br).

  • ~9.5-10.5 ppm (br s, 1H): Proton of the hydrobromide salt (N⁺-H).

¹³C NMR (DMSO-d₆):

  • ~22-25 ppm: C4 of the pyrrolidine ring.

  • ~28-32 ppm: C3 of the pyrrolidine ring.

  • ~35-40 ppm: Bromomethyl carbon (CH₂Br).

  • ~40-45 ppm: N-methyl carbon.

  • ~55-60 ppm: C5 of the pyrrolidine ring.

  • ~65-70 ppm: C2 of the pyrrolidine ring.

FTIR (KBr, cm⁻¹):

  • ~2800-3000: C-H stretching vibrations of the alkyl groups.

  • ~2400-2700: N⁺-H stretching of the ammonium salt.

  • ~1450-1480: C-H bending vibrations.

  • ~1000-1200: C-N stretching vibrations.

  • ~600-700: C-Br stretching vibration.[7]

Applications in Drug Discovery: A Gateway to Nicotinic Acetylcholine Receptor Ligands

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its primary application lies in the development of ligands for nicotinic acetylcholine receptors (nAChRs).

Role in the Synthesis of nAChR Partial Agonists

The N-methylpyrrolidin-2-ylmethyl moiety is a key pharmacophoric element in many potent and selective nAChR ligands. This fragment can be readily introduced into a target molecule via nucleophilic substitution of the bromide in 2-(Bromomethyl)-1-methylpyrrolidine.

Partial agonists of nAChRs are particularly sought after for therapeutic applications. These compounds bind to the receptor and elicit a submaximal response compared to the endogenous agonist, acetylcholine. This dual agonist/antagonist profile can help to stabilize receptor function, making them promising candidates for treating conditions like nicotine addiction.[3] Varenicline, a well-known smoking cessation aid, is a partial agonist of the α4β2 nAChR subtype.[8]

The synthesis of novel analogs of known nAChR ligands often involves the reaction of 2-(Bromomethyl)-1-methylpyrrolidine with a nucleophilic partner, such as a phenol or an amine, to generate more complex structures with tailored pharmacological profiles.[9]

Representative Synthetic Application

The following diagram illustrates a general synthetic scheme where 2-(Bromomethyl)-1-methylpyrrolidine is used to synthesize a potential nAChR ligand.

Reaction_Scheme cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-(Bromomethyl)-1-methylpyrrolidine C Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C B Nucleophile (e.g., Phenol) B->C D Potential nAChR Ligand C->D  Nucleophilic Substitution  

Caption: General reaction scheme for the synthesis of nAChR ligand precursors.

Conclusion

This compound is a strategically important synthetic intermediate in the field of drug discovery. Its straightforward synthesis from readily available precursors, coupled with the reactivity of the bromomethyl group, makes it an invaluable tool for medicinal chemists. The ability to introduce the N-methylpyrrolidin-2-ylmethyl moiety into diverse molecular scaffolds has been particularly instrumental in the development of novel and selective ligands for nicotinic acetylcholine receptors. This in-depth guide provides the necessary technical information and practical insights to empower researchers to effectively synthesize and utilize this versatile building block in their quest for new and improved therapeutics.

References

  • Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. 2011. [Link]

  • Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules. 2019. [Link]

  • Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research. 2015. [Link]

  • Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. [Link]

  • Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. docbrown.info. [Link]

  • Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry. 2005. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal. 2022. [Link]

  • Role of nicotine receptor partial agonists in tobacco cessation. Lung India. 2014. [Link]

Sources

A Theoretical and Spectroscopic Investigation of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a key synthetic intermediate in pharmaceutical chemistry. A thorough understanding of its conformational landscape, spectroscopic signatures, and reactivity is paramount for its efficient utilization in drug development. This technical guide outlines a comprehensive theoretical study of this molecule using density functional theory (DFT). We detail a robust computational workflow for conformational analysis, prediction of nuclear magnetic resonance (NMR) and infrared (IR) spectra, and exploration of its reactivity. The presented protocols are designed to provide researchers with a predictive framework to complement and guide experimental investigations.

Introduction: The Significance of this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, primarily through nucleophilic substitution reactions at the bromomethyl group.[1] Its utility is underscored by its role as a precursor in the synthesis of various pharmaceuticals. A detailed understanding of its three-dimensional structure, the dynamics of its conformational isomers, and its electronic properties is crucial for predicting its behavior in chemical reactions and biological systems.

Theoretical studies, particularly those employing quantum chemical methods like DFT, offer a powerful and cost-effective means to probe the molecular properties of such compounds.[2][3][4][5][6] By modeling the molecule at the atomic level, we can gain insights into its stable conformations, predict its spectroscopic characteristics with high accuracy, and rationalize its reactivity. This whitepaper presents a detailed protocol for a comprehensive theoretical investigation of this compound.

Computational Methodology: A Self-Validating Protocol

The choice of computational methodology is critical for obtaining reliable theoretical results. The following protocol is based on established practices for the study of small organic molecules and pyrrolidine derivatives.[7][8]

Conformational Analysis

The conformational flexibility of the five-membered pyrrolidine ring and the rotation around the C2-C(H2Br) bond necessitate a thorough conformational search.

Protocol:

  • Initial Structure Generation: The 3D structure of 2-(Bromomethyl)-1-methylpyrrolidine will be built using a molecular editor.

  • Conformational Search: A systematic or stochastic conformational search will be performed to identify all low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a preliminary step to efficiently explore the potential energy surface.

  • DFT Optimization: The identified unique conformers will be subjected to geometry optimization using DFT. A common and reliable functional for such systems is B3LYP, paired with a Pople-style basis set such as 6-311+G(d,p).[2][3] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on nitrogen and bromine, while polarization functions (d,p) are essential for capturing the correct molecular geometry.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structures as stable conformers.

  • Thermochemical Analysis: The Gibbs free energies of the stable conformers will be calculated to determine their relative populations at a given temperature according to the Boltzmann distribution.

Diagram of the Computational Workflow for Conformational Analysis:

Conformational Analysis Workflow cluster_0 Initial Steps cluster_1 DFT Calculations cluster_2 Output Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search MMFF94 Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization B3LYP/6-311+G(d,p) Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Validation Thermochemical Analysis Thermochemical Analysis Frequency Calculation->Thermochemical Analysis Gibbs Free Energy Stable Conformers Stable Conformers Thermochemical Analysis->Stable Conformers Relative Populations Relative Populations Thermochemical Analysis->Relative Populations

Caption: Workflow for the conformational analysis of 2-(Bromomethyl)-1-methylpyrrolidine.

Spectroscopic Predictions

Theoretical prediction of NMR and IR spectra serves as a powerful tool for structure elucidation and for validating the accuracy of the computational model by comparing theoretical data with experimental results.[9][10][11]

Protocol:

  • NMR Chemical Shift Calculations:

    • The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the isotropic shielding constants for all atoms in the previously optimized conformers.

    • The calculations will be performed at the B3LYP/6-311+G(d,p) level of theory.

    • The calculated shielding constants will be converted to chemical shifts by referencing them to the shielding constant of a standard (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

    • The final predicted spectrum will be a Boltzmann-weighted average of the spectra of the individual conformers.

  • IR Frequency and Intensity Calculations:

    • The harmonic vibrational frequencies and their corresponding IR intensities will be obtained from the frequency calculations performed during the conformational analysis.

    • The calculated frequencies are often systematically overestimated due to the harmonic approximation and basis set incompleteness. Therefore, they will be scaled using a standard scaling factor for the chosen level of theory (e.g., ~0.96 for B3LYP/6-311+G(d,p)).

Predicted Molecular Properties and Discussion

Based on the proposed computational protocol and knowledge of related N-methylpyrrolidine systems, we can anticipate the key findings of the theoretical study.[7][12][13][14]

Conformational Landscape

The N-methylpyrrolidine ring is known to exist in a dynamic equilibrium between two envelope conformations. The position of the substituents will significantly influence the preferred conformation. For 2-(Bromomethyl)-1-methylpyrrolidine, we expect to find two major classes of conformers, differing in the puckering of the pyrrolidine ring and the orientation of the bromomethyl group. The relative energies of these conformers will be determined by a combination of steric and electronic effects.

Diagram of the Expected Conformational Equilibrium:

Conformational Equilibrium cluster_0 Axial Bromomethyl Conformer cluster_1 Equatorial Bromomethyl Conformer Axial Conformer A Equatorial Conformer B Axial->Equatorial ΔG

Caption: Expected equilibrium between axial and equatorial bromomethyl conformers.

Predicted Spectroscopic Signatures

The theoretically predicted NMR and IR spectra will provide a detailed fingerprint of the molecule.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃2.3 - 2.640 - 45
H23.0 - 3.465 - 70
CH₂Br3.5 - 3.835 - 40
H3 (axial)1.7 - 2.028 - 33
H3 (equat)2.1 - 2.428 - 33
H4 (axial)1.5 - 1.822 - 27
H4 (equat)1.9 - 2.222 - 27
H5 (axial)2.8 - 3.155 - 60
H5 (equat)3.2 - 3.555 - 60

Note: These are estimated values based on typical chemical shifts for similar structures and should be confirmed by actual calculations.

Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H stretch (aliphatic)2850 - 3000
CH₂ scissoring1450 - 1470
C-N stretch1100 - 1200
C-Br stretch600 - 700

Note: These are characteristic frequency ranges and will be precisely determined by the calculations.

Reactivity Insights

The electronic properties derived from the DFT calculations, such as the distribution of molecular orbitals and the electrostatic potential, will offer valuable insights into the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The LUMO is expected to be localized on the C-Br antibonding orbital, indicating that this is the most electrophilic site and susceptible to nucleophilic attack, which is consistent with its known reactivity.[1]

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. The proposed computational protocol, centered on DFT calculations, will provide a detailed understanding of its conformational preferences, spectroscopic properties, and reactivity. The insights gained from such a study will be invaluable for researchers in drug development and organic synthesis, enabling a more rational approach to the design and synthesis of novel pyrrolidine-based compounds. The synergy between theoretical predictions and experimental validation will ultimately accelerate the discovery and development of new therapeutic agents.

References

  • Bouklah, M., Harek, H., Touzani, R., Hammouti, B., & Harek, Y. (2010). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry, 3(4), 251-256.
  • ResearchGate. (2025). (PDF) DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Retrieved from [Link]

  • Poater, A., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(8), 4936-4943.
  • Poater, A., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. PubMed Central. Retrieved from [Link]

  • N Basicity of Substituted Fullero/pyrrolidines According to DFT/TD-DFT Calculations and Chemical Thermodynamics. (2021). The Journal of Physical Chemistry A, 125(25), 5549-5560.
  • ResearchGate. (n.d.). The results of the conformational analysis. [Table]. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H12BrN). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

  • Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). (2018). The Journal of Physical Chemistry B, 122(37), 8823-8831.
  • Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). PubMed Central. Retrieved from [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Chemsrc. (2024). (S)-2-Bromomethyl-1-methyl-pyrrolidine. Retrieved from [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (n.d.). OpenReview. Retrieved from [Link]

  • Sci-Hub. (n.d.). NMR Spectroscopy and Theoretical Calculations in the Conformational Analysis of 1-Methylpyrrolidin-2-one 3-Halo-derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a reactive intermediate pivotal in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] As such, understanding the safe handling of its derivatives is paramount.

Compound Profile and Significance in Drug Discovery

This compound belongs to the class of halogenated heterocyclic compounds, which are frequently employed as building blocks in organic synthesis.[2] The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in a vast array of biologically active molecules and natural products.[3][4] Its utility in drug discovery is underscored by its presence in a wide range of pharmaceuticals, including treatments for migraines, diabetes, and viral infections.[2]

The bromomethyl group at the 2-position of the pyrrolidine ring introduces a reactive site, making this compound a valuable intermediate for nucleophilic substitution reactions.[5] This reactivity allows for the facile introduction of the 1-methylpyrrolidin-2-ylmethyl moiety into larger, more complex molecules, a common strategy in the synthesis of novel therapeutic agents.[5]

Property Value
Chemical Formula C6H13Br2N
Molecular Weight 258.98 g/mol
Appearance Solid
CAS Number 13617-00-0

Hazard Identification and Risk Assessment: A Mechanistic Approach

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. The primary hazards are associated with its reactivity as an alkylating agent and its irritant properties.[6]

2.1. Primary Hazards

  • Harmful if Swallowed (H302): Ingestion can lead to systemic toxicity.

  • Causes Skin Irritation (H315): The compound can cause localized inflammation upon contact with the skin.

  • Causes Serious Eye Irritation (H319): Direct contact with the eyes can result in significant damage.

  • May Cause Respiratory Irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.[6]

2.2. The Chemistry Behind the Hazards

Exposure to brominated organic compounds, in general, has been associated with a range of adverse health effects, including endocrine disruption and neurobehavioral disorders, underscoring the need for stringent exposure controls.[9][10][11][12][13]

A Multi-Layered Approach to Safety: Engineering Controls, PPE, and Safe Handling

A comprehensive safety strategy relies on a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and, finally, personal protective equipment (PPE).

3.1. Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for all weighing, dispensing, and reaction setup activities to prevent the inhalation of dust or aerosols.

3.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

Protection Type Specific Recommendations Rationale
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn at all times. Double gloving is recommended for extended handling periods or when there is a high risk of contamination.Nitrile gloves provide good resistance to a wide range of chemicals. Double gloving provides an extra layer of protection in case the outer glove is compromised.
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers additional protection to the entire face.
Body Protection A lab coat should be worn at all times. For larger scale operations or when there is a significant risk of contamination, a chemically resistant apron or coveralls should be considered.A lab coat protects personal clothing and skin from contamination. Additional protective clothing may be necessary for higher-risk procedures.
Respiratory Protection For most lab-scale operations within a fume hood, respiratory protection is not required. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.A fume hood provides adequate respiratory protection under normal operating conditions. A respirator is necessary if engineering controls are insufficient to control exposure.

3.3. Standard Operating Procedure for Safe Handling

The following step-by-step protocol outlines the safe handling of this compound in a research setting.

3.3.1. Preparation and Weighing

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a weighing balance, spatulas, and appropriate containers.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound in a tared container inside the chemical fume hood. Avoid creating dust. Use a spatula to transfer the solid.

  • Container Sealing: Tightly seal the container immediately after weighing to prevent the release of any dust.

  • Cleaning: Clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the cloth as hazardous waste.

3.3.2. Dissolution and Reaction Setup

  • Solvent Addition: In the chemical fume hood, slowly add the desired solvent to the container with the weighed compound.

  • Dissolution: Gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

  • Transfer: If necessary, transfer the solution to the reaction vessel using a pipette or a syringe.

  • Reaction Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.

3.3.3. Post-Handling Procedures

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound. A common method is to rinse with a suitable solvent (e.g., ethanol or acetone) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Remove gloves first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Preparedness and Response

Accidents can happen even in the most well-prepared laboratories. Having clear and practiced emergency procedures is crucial.

4.1. Spill Response

The response to a spill will depend on its size and location.

Caption: Decision tree for chemical spill response.

4.1.1. Minor Spill Cleanup Protocol

  • Alert colleagues in the immediate area.

  • Wear appropriate PPE , including double gloves, safety goggles, and a lab coat.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

4.2. Personnel Exposure

ExposureResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Skin_Contact Remove Contaminated Clothing Flush with Water for 15 min Seek Medical Attention Eye_Contact Flush Eyes at Eyewash Station for 15 min Remove Contact Lenses (if applicable) Seek Immediate Medical Attention Inhalation Move to Fresh Air Seek Medical Attention Ingestion Do NOT Induce Vomiting Rinse Mouth with Water Seek Immediate Medical Attention

Caption: First aid procedures for personnel exposure.

In all cases of exposure, it is critical to seek medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are essential to prevent accidents and environmental contamination.

5.1. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

5.2. Disposal

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Conclusion

This compound is a valuable reagent in the synthesis of novel pharmaceutical compounds. However, its reactivity necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols. By adhering to the multi-layered safety approach outlined in this guide—encompassing engineering controls, appropriate personal protective equipment, and safe handling and emergency procedures—researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

  • Kim, Y., et al. (2014).
  • ResearchGate. (2021).
  • ResearchGate. (n.d.).
  • PubMed. (2021).
  • National Institutes of Health. (2020).
  • RTI International. (2022). Brominated Flame Retardants – A Question of Safety.
  • Sigma-Aldrich. (2025).
  • National Institutes of Health. (n.d.).
  • CymitQuimica. (n.d.). CAS 3433-29-2: Pyrrolidine, 2-(bromomethyl)-, hydrobromide…
  • Wikipedia. (n.d.). α-Halo ketone.
  • PubChem. (n.d.). This compound (C6H12BrN).
  • Sigma-Aldrich. (2025).
  • ECHEMI. (n.d.). Pyrrolidine,2-(bromomethyl)
  • Google Books. (n.d.). The Reaction of [alpha]- Haloketones with Amines.
  • Fisher Scientific. (n.d.).
  • Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens.
  • National Institutes of Health. (2015).
  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • National Institutes of Health. (2020). Synthesis of New Optically Active 2-Pyrrolidinones. PMC.
  • PAHO. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • Chemical Label. (n.d.). This compound.
  • National Institutes of Health. (2024). Physicochemical methods for disinfection of contaminated surfaces – a way to control infectious diseases. PMC.
  • Sigma-Aldrich. (2025).
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • U.S. Department of Labor. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA.
  • ResearchGate. (n.d.). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme.
  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace.
  • MDPI. (2022).
  • National Institutes of Health. (2021). Decontamination of common healthcare facility surfaces contaminated with SARS-CoV-2 using peracetic acid dry fogging. PMC.
  • National Institutes of Health. (2023). Management guidelines for preventing exposure to antineoplastics. PMC.
  • Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). (PDF) Decontamination of common healthcare facility surfaces contaminated with SARS-CoV-2 using peracetic acid dry fogging.

Sources

Methodological & Application

Application Notes and Protocols for 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis, handling, characterization, and application of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the cholinergic system.

Introduction

This compound is a reactive chemical intermediate prized for its role in introducing the N-methylpyrrolidin-2-ylmethyl moiety into larger molecules. The pyrrolidine ring is a prevalent scaffold in a vast number of biologically active compounds and FDA-approved drugs, valued for its structural rigidity and ability to engage in specific receptor-ligand interactions.[1] The presence of a reactive bromomethyl group makes this compound an excellent electrophile for alkylation reactions, enabling the construction of more complex molecular architectures. Its common application lies in the synthesis of ligands for muscarinic acetylcholine receptors and analogs of vesamicol, a potent inhibitor of the vesicular acetylcholine transporter (VAChT).[2][3]

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data on analogous compounds.

PropertyValue/InformationSource
Molecular Formula C₆H₁₂BrN • HBr[4]
Molecular Weight 258.98 g/mol [5]
Appearance Expected to be a white to off-white crystalline solid.[6]
Solubility Likely soluble in water and polar organic solvents like methanol and ethanol.[6]
Storage Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]
Stability and Storage

The hydrobromide salt form enhances the stability of the compound compared to the free base, which is a common practice for amines.[6] It should be stored away from strong bases and oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is the bromination of the commercially available chiral precursor, (S)-(-)-1-Methyl-2-pyrrolidinemethanol.[8] Two robust and widely used methods for this transformation are presented below.

Protocol 1: Synthesis via the Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane.[9] This reaction typically proceeds with inversion of configuration at the chiral center via an SN2 mechanism.[10]

Appel Reaction start (S)-(-)-1-Methyl-2-pyrrolidinemethanol reagents PPh₃, CBr₄ ————— DCM, 0 °C to rt intermediate [Intermediate Complex] product (R)-2-(Bromomethyl)-1-methylpyrrolidine intermediate->product

Caption: General workflow for the Appel Reaction.

  • (S)-(-)-1-Methyl-2-pyrrolidinemethanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of CBr₄: Slowly add carbon tetrabromide (1.2 equivalents) to the stirred solution. A yellow to orange color may develop.

  • Addition of Alcohol: Add a solution of (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, containing triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel.

  • Dissolve the purified (R)-2-(Bromomethyl)-1-methylpyrrolidine free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrobromic acid (HBr) in acetic acid or ethereal HBr (1.0 equivalent) with stirring.

  • The hydrobromide salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis using Phosphorus Tribromide (PBr₃)

The reaction of primary alcohols with phosphorus tribromide is a classic and effective method for synthesizing alkyl bromides.[11] The reaction proceeds through the formation of a phosphite ester intermediate, followed by an SN2 displacement by the bromide ion, leading to inversion of stereochemistry.[12]

PBr3 Reaction start (S)-(-)-1-Methyl-2-pyrrolidinemethanol reagents PBr₃ ————— Anhydrous Et₂O, 0 °C intermediate [Phosphite Ester Intermediate] product (R)-2-(Bromomethyl)-1-methylpyrrolidine intermediate->product

Caption: General workflow for PBr₃ Bromination.

  • (S)-(-)-1-Methyl-2-pyrrolidinemethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice water

  • Anhydrous potassium carbonate (K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Reaction Setup: In a dry, inert atmosphere, dissolve (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into ice water.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure. Caution: The free base product may be volatile.

  • Hydrobromide Salt Formation: Follow the same procedure as described in Protocol 1 for the formation and isolation of the hydrobromide salt.

Characterization

A crucial aspect of synthesis is the rigorous characterization of the final product to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the pyrrolidine ring protons, the N-methyl group, and the bromomethyl group. The protons of the bromomethyl group (-CH₂Br) are expected to appear as a downfield multiplet, typically in the range of 3.4-3.8 ppm.

    • ¹³C NMR: The carbon of the bromomethyl group will be shifted downfield due to the electron-withdrawing effect of the bromine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak for the free base.

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Characteristic C-H, C-N, and C-Br stretching and bending vibrations can be observed.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds.

Applications cluster_0 Synthesis of Muscarinic Receptor Antagonists cluster_1 Synthesis of Vesamicol Analogs start 2-(Bromomethyl)-1-methylpyrrolidine muscarinic Alkylation of a nucleophile (e.g., alcohol or amine) start->muscarinic Introduces N-methylpyrrolidin-2-ylmethyl moiety vesamicol Coupling with a suitable presynaptic cholinergic marker precursor start->vesamicol Key chiral building block antagonist Muscarinic Receptor Antagonist muscarinic->antagonist analog Vesamicol Analog (VAChT Inhibitor) vesamicol->analog

Caption: Applications in drug discovery workflows.

  • Muscarinic Receptor Antagonists: Muscarinic receptors are involved in a wide range of physiological functions, and their antagonists are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). The N-methylpyrrolidin-2-ylmethyl scaffold is a common feature in many potent muscarinic antagonists.[13] this compound can be used to alkylate various nucleophiles to introduce this key pharmacophore.

  • Vesamicol Analogs and VAChT Imaging: Vesamicol is a potent inhibitor of the vesicular acetylcholine transporter (VAChT), which is responsible for loading acetylcholine into synaptic vesicles.[14] As such, VAChT is a valuable biomarker for cholinergic neuron integrity, and radiolabeled vesamicol analogs are being developed as PET imaging agents for neurodegenerative diseases like Alzheimer's.[4] this compound is a crucial precursor for the synthesis of these novel vesamicol analogs.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Based on data for analogous haloalkylamines and brominated compounds, the following precautions are recommended:[1][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[10]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[10]

  • Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex molecules in drug discovery and development. The experimental protocols provided herein, based on well-established synthetic methodologies, offer a reliable pathway to this important intermediate. By understanding its synthesis, properties, and applications, and by adhering to strict safety protocols, researchers can effectively utilize this compound to advance their research programs.

References

  • Wikipedia. Appel reaction. [Link]

  • Ferguson, D., et al. (2004). Vesicular Localization and Activity-Dependent Trafficking of Presynaptic Choline Transporters. The Journal of Neuroscience, 24(43), 9697–9709.
  • dlab @ EPFL. Phosphorus tribromide. [Link]

  • PubChem. 1-Methylpyrrolidine. [Link]

  • CloudSDS. Alkylamines: Hazard and Safety A Detail Guide. [Link]

  • Dei, S., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-13.
  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • Kourounakis, A. P., et al. (2007). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 12(4), 789–803.
  • Custers, F. G. J., et al. (1997). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. European Journal of Pharmacology, 338(2), 177-83.
  • PubChem. This compound. [Link]

  • ResearchGate. Molecular structures of vesamicol analogs. [Link]

  • Google Patents. KR101290893B1 - Process for preparing pyrrolidinium salts.
  • Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • BYJU'S. PBr3 Reaction. [Link]

  • Taylor & Francis Online. Vesamicol – Knowledge and References. [Link]

Sources

Application Notes: The Strategic Use of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its structure, featuring a chiral pyrrolidine ring, a reactive primary bromide, and an N-methyl group, offers a versatile scaffold for constructing complex molecular architectures. The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in multi-step synthetic pathways. This guide provides an in-depth exploration of its properties, core reactivity, and practical applications. It includes detailed, field-tested protocols, mechanistic insights, and safety guidelines to empower researchers to effectively integrate this valuable synthon into their programs.

Physicochemical Properties and Structural Data

This compound is typically encountered as a solid, with its salt form conferring increased stability and solubility in polar organic solvents compared to the free base.[1] The presence of the bromomethyl group at the C2 position introduces a highly reactive electrophilic center, primed for nucleophilic substitution.

Table 1: Key Properties and Identifiers

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₆H₁₃Br₂N (as HBr salt)[3]
Molecular Weight 258.98 g/mol [3]
Appearance Solid[3]
Canonical SMILES CN1CCCC1CBr[2]
InChI Key RALAMZZQDJIIJX-UHFFFAOYSA-N (for free base)[2]
Reactivity Class Alkylating Agent, Heterocyclic Building Block[1][3]

Core Reactivity and Mechanistic Rationale

The primary utility of this compound stems from its function as an efficient alkylating agent. The carbon of the bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles.

The SN2 Pathway: A Reliable Synthetic Tool

The reaction proceeds via a concerted SN2 mechanism. The choice of a non-nucleophilic base is often critical to first deprotonate the nucleophile (e.g., a phenol or an amine) or to neutralize the HBr released during the reaction, thus driving the equilibrium towards the product. The primary nature of the alkyl bromide ensures that this pathway is highly favored over competing elimination reactions.

Below is a generalized mechanistic diagram for the alkylation of a generic nucleophile (Nu-H) with 2-(Bromomethyl)-1-methylpyrrolidine.

SN2_Mechanism cluster_reactants Initial Step: Deprotonation cluster_alkylation SN2 Alkylation R 2-(Bromomethyl)-1-methylpyrrolidine TS [ Transition State ] R->TS NuH Nucleophile (Nu-H) Nu_minus Deprotonated Nucleophile (Nu⁻) NuH->Nu_minus Deprotonation Base Base Nu_minus->TS Nucleophilic Attack Product Alkylated Product TS->Product Inversion of Stereochemistry (if chiral at Nu) Br_minus Br⁻ TS->Br_minus Leaving Group Departure HBase Protonated Base

Caption: Generalized SN2 mechanism for nucleophilic substitution.

Applications in Synthetic Programs

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[4] 2-(Bromomethyl)-1-methylpyrrolidine serves as a key intermediate for introducing the N-methyl-2-pyrrolidinylmethyl moiety, which is a common structural motif in compounds targeting the central nervous system, as well as in antihistamines and antiarrhythmic agents.[5][6]

Key Application Areas:

  • Synthesis of Muscarinic Receptor Antagonists: The pyrrolidine moiety is central to the pharmacophore of many anticholinergic agents.

  • Development of CNS-Active Agents: Its structure can impart favorable properties such as blood-brain barrier permeability.

  • Creation of Chiral Ligands: The inherent chirality of the pyrrolidine ring can be leveraged in asymmetric catalysis.

Detailed Experimental Protocols

The following protocols are representative of common applications and are designed to be self-validating through clear, step-by-step instructions.

Protocol 1: O-Alkylation of a Phenolic Substrate

This procedure details the etherification of 4-hydroxyacetophenone, a common reaction to build complexity and modify the properties of phenolic compounds.

Objective: To synthesize 1-(4-((1-methylpyrrolidin-2-yl)methoxy)phenyl)ethan-1-one.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (approx. 0.2 M).

  • Reagent Addition: Add this compound (1.2 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quenching): After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (4x the volume of DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel (using a gradient of dichloromethane/methanol as eluent) to yield the pure product.

Experimental Workflow Visualization

The diagram below outlines the logical flow of a typical synthesis and purification process using this reagent.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, N₂) Reagents 2. Add Reactants (Nucleophile, Base, Solvent) Setup->Reagents AlkylatingAgent 3. Add Alkylating Agent (2-(Bromomethyl)-1-methylpyrrolidine HBr) Reagents->AlkylatingAgent Reaction 4. Reaction (Heating, Stirring, Monitoring) AlkylatingAgent->Reaction Workup 5. Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Purification 6. Isolation & Purification (Dry, Concentrate, Chromatography) Workup->Purification Analysis 7. Characterization (NMR, MS, Purity) Purification->Analysis

Caption: Standard laboratory workflow for alkylation reactions.

Safety and Handling Precautions

This compound and its precursors are hazardous chemicals that require careful handling in a controlled laboratory environment.

  • Engineering Controls: Always use this reagent inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure that a safety shower and eyewash station are readily accessible.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]

  • Health Hazards: The compound is classified as a skin irritant and can cause serious eye damage.[9] Avoid contact with skin, eyes, and clothing.[7] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

  • Incompatibilities: Avoid strong oxidizing agents, acids, and acid chlorides.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the strategic importance of the pyrrolidine scaffold in drug design.[10] Its robust reactivity as a primary alkylating agent allows for the reliable formation of C-O, C-N, and C-S bonds. By understanding the mechanistic principles behind its reactivity and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.

References

  • PubChemLite. This compound (C6H12BrN). [Online] Available at: [Link]

  • List, B. et al. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. PMC. [Online] Available at: [Link]

  • Vitaku, E. et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2022). [Online] Available at: [Link]

  • Detsi, A. et al. Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central. [Online] Available at: [Link]

  • Vitale, P. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Online] Available at: [Link]

  • Muathen, H. A. N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination of Carbonyl Compounds. ResearchGate. [Online] Available at: [Link]

  • Rees, D. C. et al. Organic synthesis provides opportunities to transform drug discovery. PubMed. (2018). [Online] Available at: [Link]

Sources

The Versatile Alkylating Agent: A Guide to 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2-(bromomethyl)-1-methylpyrrolidine hydrobromide as a potent alkylating agent. With full editorial control, this guide is structured to provide not just procedural steps, but a deep understanding of the chemical principles, strategic considerations, and practical applications of this versatile reagent.

Introduction: Unveiling a Key Synthetic Building Block

This compound is a heterocyclic compound featuring a pyrrolidine ring, a reactive bromomethyl group, and a hydrobromide salt, which enhances its stability and handling properties.[1] This reagent is a valuable intermediate in organic synthesis, primarily utilized for the introduction of a 1-methylpyrrolidin-2-ylmethyl moiety onto a variety of nucleophilic substrates. Its significance is particularly pronounced in medicinal chemistry, where the pyrrolidine scaffold is a common feature in many biologically active compounds.

The reactivity of this compound is centered on the electrophilic carbon of the bromomethyl group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, making this compound an effective alkylating agent for a range of nucleophiles, including amines, phenols, and thiols.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
Chemical Formula C₆H₁₃Br₂N
Molecular Weight 258.98 g/mol
Appearance Solid
Solubility Soluble in water and polar organic solvents.[1]
Hazard Classifications Eye Irritant (Category 2)
Signal Word Warning
Hazard Statements H319: Causes serious eye irritation.
Precautionary Statements P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety and Handling Precautions:

Due to its classification as an eye irritant and its nature as a brominated organic compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2] In case of contact with eyes, rinse immediately and thoroughly with water and seek medical attention.[2] For skin contact, wash the affected area with soap and water.[2] Always consult the full Material Safety Data Sheet (MSDS) before use for comprehensive safety information.

Mechanism of Alkylation: The S_N2 Pathway

The primary mechanism through which this compound acts as an alkylating agent is the bimolecular nucleophilic substitution (S_{N}2) reaction. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs.[3][4]

Key Features of the S_{N}2 Mechanism:

  • Concerted Reaction: Bond formation between the nucleophile and the carbon, and bond breaking between the carbon and the leaving group occur simultaneously.[3][4]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. This "backside attack" leads to an inversion of stereochemistry at the carbon center if it is chiral.[3]

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group.[3][4] The geometry of this transition state is trigonal bipyramidal.[3][5]

The following diagram illustrates the S_{N}2 mechanism for the alkylation of a generic nucleophile (Nu:) with 2-(bromomethyl)-1-methylpyrrolidine.

Caption: General S_{N}2 Alkylation Mechanism.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from a commercially available precursor. This involves the initial preparation of the corresponding alcohol, followed by a bromination reaction.

Step 1: Synthesis of (1-Methylpyrrolidin-2-yl)methanol

This precursor alcohol can be synthesized via the reduction of N-methylproline or its esters. A common and effective method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄).

Protocol: Reduction of N-Methylproline Methyl Ester

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of N-methylproline methyl ester (1 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).

  • Isolation: Filter the resulting solid and wash it thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude (1-methylpyrrolidin-2-yl)methanol, which can be purified by distillation under reduced pressure.

Step 2: Bromination of (1-Methylpyrrolidin-2-yl)methanol

The conversion of the alcohol to the desired bromomethyl derivative is a crucial step. Several brominating agents can be employed, with phosphorus tribromide (PBr₃) being a common choice for primary alcohols.[6][7][8]

Protocol: Bromination using Phosphorus Tribromide (PBr₃)

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve (1-methylpyrrolidin-2-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Addition of PBr₃: Cool the solution to 0 °C. Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Salt Formation: To form the hydrobromide salt, bubble dry hydrogen bromide gas through the ethereal solution of the free base, or add a solution of HBr in a suitable solvent (e.g., acetic acid). The hydrobromide salt will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Synthesis_Workflow ProlineEster N-Methylproline Methyl Ester Alcohol (1-Methylpyrrolidin-2-yl)methanol ProlineEster->Alcohol Reduction LiAlH4 LiAlH₄, THF FinalProduct 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide Alcohol->FinalProduct Bromination & Salt Formation PBr3 PBr₃ HBr HBr

Caption: Synthesis workflow for the target compound.

Application in Alkylation Reactions: Protocols and Insights

The utility of this compound lies in its ability to alkylate a diverse range of nucleophiles. The following protocols provide a framework for its application in O-alkylation and N-alkylation reactions.

O-Alkylation of Phenols

The alkylation of phenols with this compound proceeds via a Williamson ether synthesis-type reaction. A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion.

Protocol: O-Alkylation of a Generic Phenol

  • Materials:

    • Phenol (1 equivalent)

    • This compound (1.1 equivalents)

    • Base (e.g., potassium carbonate, cesium carbonate) (2-3 equivalents)

    • Solvent (e.g., acetone, acetonitrile, or dimethylformamide (DMF))

  • Procedure:

    • To a stirred solution of the phenol in the chosen solvent, add the base.

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

    • Add this compound to the reaction mixture.

    • Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality in Experimental Choices:

  • Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate is often sufficient. For less reactive phenols, a stronger base like cesium carbonate may be beneficial.

  • Choice of Solvent: Polar aprotic solvents like acetone, acetonitrile, or DMF are ideal as they can dissolve the reactants and facilitate the S_{N}2 reaction without interfering with the nucleophile.

N-Alkylation of Amines

The alkylation of primary or secondary amines introduces the 1-methylpyrrolidin-2-ylmethyl group onto the nitrogen atom. A key challenge in the N-alkylation of primary amines is the potential for over-alkylation.

Protocol: N-Alkylation of a Secondary Amine (e.g., Morpholine)

  • Materials:

    • Secondary amine (e.g., morpholine) (1 equivalent)

    • This compound (1.1 equivalents)

    • Base (e.g., potassium carbonate, triethylamine) (2-3 equivalents)

    • Solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the secondary amine and the base in the solvent.

    • Add this compound to the mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

    • Work-up the reaction by filtering the solids and removing the solvent in vacuo.

    • The crude product can be purified by column chromatography or distillation.

Controlling Over-alkylation in Primary Amines:

To favor mono-alkylation of primary amines, one can employ a large excess of the primary amine or use a controlled addition of the alkylating agent.

Application in Drug Synthesis: The Case of Procyclidine

The structural motif introduced by this compound is present in several pharmaceuticals. A notable example is the anticholinergic drug Procyclidine, used in the treatment of Parkinson's disease.[9][10] While the most common synthesis of Procyclidine involves a different route, a retrosynthetic analysis highlights the potential for using a 1-methylpyrrolidin-2-ylmethyl synthon. A plausible, though not the primary industrial method, would involve the Grignard reaction of a suitable precursor with a ketone. A more direct application of the title compound would be in the synthesis of analogues where the pyrrolidine moiety is attached to a different part of the core structure.

Procyclidine_Retrosynthesis Procyclidine Procyclidine Grignard Grignard Reaction Procyclidine->Grignard Intermediate1 Diphenyl ketone analogue Grignard->Intermediate1 Intermediate2 1-Methyl-2-(bromomethyl)pyrrolidine (from hydrobromide salt) Grignard->Intermediate2

Caption: Retrosynthetic analysis of Procyclidine.

Conclusion

This compound is a powerful and versatile alkylating agent with significant applications in organic synthesis, particularly in the construction of complex molecules for drug discovery. A thorough understanding of its reactivity, grounded in the principles of the S_{N}2 mechanism, allows for its strategic application in the synthesis of a wide array of target compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this valuable synthetic tool in their endeavors.

References

  • MDPI. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. [Link]

  • YouTube. Synthesis of Procyclidine Hydrochloride. [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]

  • PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Chemistry LibreTexts. 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. [Link]

  • Google Patents.
  • PDF. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. [Link]

  • YouTube. SYNTHESIS OF PROCYCLIDINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. [Link]

  • Organic Chemistry Data. Alcohol to Bromide - Common Conditions. [Link]

  • ResearchGate. Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [Link]

  • Chem 106. Computational Handout 2 Transition State for an SN2 Reaction Objectives: scan a bond length to locate a transition sta. [Link]

  • Semantic Scholar. Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. [Link]

  • MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. [Link]

  • Reddit. Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine?. [Link]

  • PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-methyl-2-pyrrolidone. [Link]

  • Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).
  • JoVE. Video: SN2 Reaction: Transition State. [Link]

  • Wikipedia. SN2 reaction. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2-methylpropane, 98+% (gc). [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Master Organic Chemistry. PBr3 and SOCl2. [Link]

  • ResearchGate. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. [Link]

  • YouTube. 12.5b Substitution with PBr3 and SOCl2. [Link]

  • PubChem. 1-Methylpyrrolidine. [Link]

  • PubChem. 2-(But-1-EN-1-YL)pyrrolidine. [Link]

  • PubChem. Dextromethorphan Hydrobromide. [Link]

Sources

The Lynchpin in Muscarinic Antagonist Synthesis: A Guide to 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of medicinal chemistry, the pyrrolidine scaffold is a cornerstone, celebrated for its prevalence in FDA-approved drugs and its ability to impart favorable pharmacokinetic properties.[1] Among the myriad of functionalized pyrrolidines, 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide emerges as a highly valuable, yet specialized, electrophilic building block. Its primary utility lies in the introduction of the N-methylpyrrolidin-2-ylmethyl moiety, a key pharmacophoric element in a range of biologically active compounds, most notably muscarinic receptor antagonists. This guide provides an in-depth exploration of the applications of this compound, with a focus on detailed protocols and the underlying chemical principles that govern its reactivity.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The inherent reactivity of the bromomethyl group, coupled with the structural features of the N-methylpyrrolidine ring, makes this reagent a versatile tool for medicinal chemists. The primary application of this compound is in the synthesis of muscarinic receptor antagonists, which are crucial therapeutic agents for treating a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.[2][3]

The general reaction mechanism involves the nucleophilic substitution of the bromide by a suitable nucleophile, typically an alcohol (O-alkylation) or an amine (N-alkylation), to form a new carbon-oxygen or carbon-nitrogen bond, respectively. The hydrobromide salt form of the reagent enhances its stability and handling properties.[4]

Synthesis of Muscarinic Receptor Antagonists: A Detailed Protocol

A significant application of this compound is in the synthesis of potent muscarinic antagonists. These compounds often feature a core structure where the N-methylpyrrolidin-2-ylmethyl group is linked to a larger, often aromatic or heteroaromatic, moiety via an ether or amine linkage.

Protocol: O-Alkylation of a Phenolic Precursor for Muscarinic Antagonist Synthesis

This protocol outlines a general procedure for the O-alkylation of a phenolic substrate with this compound, a common step in the synthesis of various muscarinic antagonists.

Reaction Scheme:

O_Alkylation Phenol Phenolic Precursor (Ar-OH) Intermediate Phenoxide Intermediate (Ar-O⁻) Phenol->Intermediate Deprotonation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Intermediate Reagent 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide Product O-Alkylated Product (Muscarinic Antagonist Precursor) Reagent->Product Intermediate->Product SN2 Attack Byproduct HBr, Base-H⁺, Br⁻ N_Alkylation Amine Amine/Amide (R₂NH) Product N-Alkylated Product Amine->Product SN2 Attack Base Base (e.g., K₂CO₃, DIPEA) Base->Product Reagent 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide Reagent->Product Byproduct HBr, Base-H⁺, Br⁻

Sources

Application Note: 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide as a Versatile Electrophilic Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a "privileged scaffold."[1][3] Unlike flat, aromatic systems, the non-planar, sp³-rich nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] This structural feature, combined with its ability to enhance aqueous solubility and act as a hydrogen bond donor or acceptor, makes it an invaluable component in drug design.[3]

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide emerges as a particularly strategic reagent. It provides the valuable 1-methylpyrrolidine core functionalized with a highly reactive bromomethyl group.[4] This "handle" serves as a potent electrophile, enabling chemists to readily couple the pyrrolidine motif to a wide array of nucleophilic molecules through robust alkylation reactions. This application note provides a detailed guide to the properties, reaction mechanisms, and practical protocols for utilizing this reagent in the synthesis of novel compounds, with a focus on precursors for biologically active molecules such as muscarinic receptor antagonists.

Reagent Profile and Safe Handling

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Chemical Structure:

(Image of the chemical structure of this compound would be placed here in a full document)

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3433-29-2[4]
Molecular Formula C₅H₁₁Br₂N[4]
Molecular Weight 244.96 g/mol [4]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in water and polar organic solvents[4]

Safety and Handling Precautions:

This compound is classified as an irritant and should be handled with care in a well-ventilated chemical fume hood.[5][6]

  • Hazard Statements: Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[7][8]

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[5][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Core Application: Nucleophilic Alkylation Reactions

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions, most commonly proceeding via an Sₙ2 mechanism.

Mechanistic Rationale: The Sₙ2 Pathway

The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing effect of the adjacent bromine atom. This makes it susceptible to attack by a wide range of nucleophiles (e.g., amines, phenols, thiols). The reaction is typically performed in the presence of a non-nucleophilic base.

Causality of Experimental Choices:

  • The Base: A base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is crucial for two reasons. First, it neutralizes the hydrobromide salt of the starting material, freeing the tertiary amine. Second, and more importantly, it deprotonates the nucleophilic partner (e.g., a phenol to a phenoxide, a secondary amine to an amide anion in situ), significantly increasing its nucleophilicity and driving the reaction forward.[9]

  • The Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the ionic starting materials and intermediates but do not solvate the nucleophile as strongly as protic solvents, thus keeping it highly reactive.[10]

Sources

Application Notes & Protocols: A Guide to the Synthetic Utility of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Pyrrolidine Building Block

In the landscape of modern drug discovery and synthetic chemistry, the pyrrolidine scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its non-planar, saturated ring system allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective molecular interactions.[1] 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide emerges as a highly valuable and reactive intermediate for the elaboration of this key heterocyclic system.

This molecule is characterized by a five-membered saturated nitrogen heterocycle, N-methylated, and possessing a reactive bromomethyl group at the 2-position.[3] Supplied as a hydrobromide salt, it exhibits enhanced stability and solubility in polar solvents, simplifying its handling and application in laboratory settings.[3] The primary utility of this reagent lies in its electrophilic bromomethyl group, which is primed for nucleophilic substitution reactions, providing a straightforward and efficient route to a diverse array of 2-substituted-1-methylpyrrolidine derivatives.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity, detailed experimental protocols, and critical safety considerations for utilizing this compound in synthesis.

PART 1: Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by its participation in nucleophilic substitution reactions. The carbon atom of the bromomethyl (-CH₂Br) group is electron-deficient due to the high electronegativity of the adjacent bromine atom, rendering it an excellent electrophile.

The Sɴ2 Pathway: A Predictable and Controlled Reaction

Given that the electrophilic carbon is a primary center (bonded to only one other carbon), the operative mechanism is overwhelmingly the bimolecular nucleophilic substitution (Sɴ2) reaction.[4][5]

Causality Behind the Sɴ2 Pathway:

  • Low Steric Hindrance: The primary nature of the electrophilic carbon provides an open pathway for a nucleophile to approach, minimizing steric repulsion.

  • Concerted Mechanism: The Sɴ2 reaction proceeds in a single, concerted step. The nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), as the carbon-bromine bond breaks simultaneously.[5] This avoids the formation of an unstable primary carbocation that would be required for an Sɴ1 mechanism.

  • Stereochemical Inversion: A key consequence of the backside attack is the inversion of stereochemistry at the reaction center. If a chiral, enantiopure starting material is used, the product will have the opposite configuration.[4][6]

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (the pyrrolidine derivative) and the attacking nucleophile, making it a second-order reaction.[5]

Diagram: The Sɴ2 Reaction Mechanism

Caption: Generalized Sɴ2 mechanism for nucleophilic attack.

PART 2: Experimental Protocols and Applications

The hydrobromide salt form requires careful consideration of reaction stoichiometry, as a base is needed not only to activate the nucleophile (if necessary) but also to neutralize the HBr salt, liberating the free base of the electrophile. A minimum of two equivalents of base is often required if the nucleophile is also used as its salt.

General Reaction Conditions Summary
Nucleophile TypeExample NucleophilesRecommended BasesTypical SolventsTemperature (°C)Application
O-Nucleophiles Alcohols, PhenolsNaH, K₂CO₃, Cs₂CO₃DMF, THF, Acetonitrile25 - 80Ether synthesis
N-Nucleophiles Primary/Secondary Amines, AzidesK₂CO₃, Et₃N, DIPEADMF, Acetonitrile, DMSO25 - 100Synthesis of complex amines
S-Nucleophiles ThiolsNaH, K₂CO₃, Na₂CO₃DMF, Ethanol, THF0 - 60Thioether synthesis
C-Nucleophiles Malonates, CyanidesNaH, K₂CO₃, NaCNDMF, DMSO25 - 80C-C bond formation
Protocol 1: Synthesis of Ethers via Williamson Ether Synthesis (O-Alkylation)

This protocol describes the reaction with a generic phenol, a common step in constructing aryl ether linkages found in many pharmaceutical agents.

Rationale: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to quantitatively deprotonate the phenol, forming the highly nucleophilic phenoxide in situ. DMF is an excellent polar aprotic solvent that promotes Sɴ2 reactions.

  • Preparation (Under Inert Atmosphere): To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the desired phenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

  • Nucleophile Activation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂)!

  • Reaction Incubation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Addition of Electrophile: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60 °C and monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography on silica gel.

Protocol 2: Synthesis of Tertiary Amines (N-Alkylation)

This protocol details the reaction with a secondary amine, a key transformation for building molecules with diverse pharmacological profiles.

Rationale: A carbonate base like K₂CO₃ is sufficient to neutralize the HBr salt and scavenge the HBr produced during the alkylation. Acetonitrile is a suitable polar aprotic solvent. Using an excess of the amine nucleophile can also drive the reaction but may complicate purification.

  • Preparation: In a round-bottom flask, combine the secondary amine (1.2 eq), this compound (1.0 eq), and finely ground potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of ~0.2-0.5 M.

  • Reaction Progression: Stir the suspension vigorously at 50 °C. Monitor the reaction by TLC or LC-MS. The reaction may require 6-24 hours for completion.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography if necessary.

Diagram: Standard Synthetic Workflow

Workflow A Reactant Preparation (Nucleophile, Base, Solvent) B Addition of Electrophile (2-(Bromomethyl)-1-methylpyrrolidine HBr) A->B Step 1 C Reaction (Stirring, Heating, Monitoring via TLC/LC-MS) B->C Step 2 D Aqueous Work-up (Quench, Extract, Wash, Dry) C->D Step 3 E Purification (Column Chromatography) D->E Step 4 F Analysis & Characterization (NMR, MS) E->F Step 5

Caption: A typical experimental workflow for synthesis.

PART 3: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount. This compound is a reactive and hazardous compound that requires strict adherence to safety protocols.

Trustworthiness Through Self-Validation: Every protocol must be approached with a thorough understanding of the potential hazards. Before any experiment, consult the most recent Safety Data Sheet (SDS) for the specific reagent.

Hazard Identification and Mitigation
Hazard StatementGHS CodeMitigation Protocol
Harmful if swallowed.[7]H302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
Causes skin irritation/burns.[7]H315/H314Wear protective gloves and impervious clothing.[9][10] In case of contact, immediately wash skin with plenty of water.[8]
Causes serious eye irritation/damage.[7][9]H319/H318Wear safety goggles with side-shields or a face shield.[10] Use in proximity to an accessible eye wash station.
May cause respiratory irritation.[7][9]H335Use only in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] Avoid breathing dust.[9]
First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Handling
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[9] Keep the container tightly closed.[9]

  • Handling: Perform all manipulations in a chemical fume hood. Avoid formation of dust and aerosols. Ground/bond container and receiving equipment to prevent static discharge if handling large quantities of solvent.

References

  • Chemical Label for this compound. Google Cloud.
  • Pyrrolidine,2-(bromomethyl)-,hydrobromide SDS. ECHEMI.
  • CAS 3433-29-2: Pyrrolidine, 2-(bromomethyl)-, hydrobromide. CymitQuimica.
  • SAFETY DATA SHEET for 1-Methylpyrrolidine. Sigma-Aldrich.
  • SAFETY DATA SHEET for 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide. Fisher Scientific.
  • Safety Data Sheet for 1-Methylpyrrolidine. MedchemExpress.com.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. Organic Chemistry (Video Tutorial).
  • The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

Sources

Application Notes and Protocols for 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Nicotinic Acetylcholine Receptor Ligands

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a key chemical intermediate, primarily utilized in the synthesis of novel ligands targeting nicotinic acetylcholine receptors (nAChRs).[1] The pyrrolidine moiety is a common structural feature in many biologically active compounds, including several FDA-approved drugs.[1] In neuroscience, nAChRs are critical players in a vast array of physiological processes, including cognitive function, learning, memory, and attention.[2][3] These receptors, which are part of the cys-loop ligand-gated ion channel superfamily, are implicated in the pathophysiology of numerous neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[3][4][5]

The modulation of nAChR activity with selective ligands, therefore, represents a significant therapeutic strategy. This compound serves as a versatile starting material for the synthesis of a diverse range of nAChR modulators, including agonists, partial agonists, and antagonists, by enabling the introduction of the N-methylpyrrolidinyl group into various molecular scaffolds.[6][7] This guide provides a comprehensive overview of the application of this precursor in the development of nAChR ligands, complete with detailed synthetic protocols and methodologies for their pharmacological characterization.

PART 1: Synthesis of nAChR Ligands from this compound

The primary application of this compound in neuroscience research is as a building block for the synthesis of nAChR ligands. The following protocol details a general procedure for the synthesis of a substituted pyridine ether, a common scaffold for potent nAChR ligands.

Protocol 1: Synthesis of a 3-(1-methylpyrrolidin-2-yl)methoxy)pyridine derivative

This protocol is a representative example of how this compound can be used to synthesize a potent nAChR ligand.

Materials:

  • This compound

  • 3-Hydroxypyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Preparation of the Sodium Alkoxide: To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise.

  • Reaction with this compound: After the evolution of hydrogen gas ceases (approximately 30 minutes), add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 3-((1-methylpyrrolidin-2-yl)methoxy)pyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Anhydrous DMF is used as the solvent to prevent the quenching of the sodium hydride and to ensure the efficient formation of the alkoxide.

  • Stepwise Addition: The portion-wise addition of sodium hydride at 0 °C helps to control the exothermic reaction and prevent side reactions.

  • Aqueous Work-up: The aqueous work-up is necessary to remove any unreacted sodium hydride and other water-soluble byproducts.

  • Chromatographic Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the isolation of a pure product for subsequent biological evaluation.

PART 2: In Vitro Pharmacological Characterization of Synthesized Ligands

Once synthesized, the novel compounds must be characterized for their affinity and functional activity at different nAChR subtypes. The most common subtypes studied in the central nervous system are the α4β2 and α7 nAChRs.[4]

Protocol 2: Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor subtype.[8][9][10]

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or rat brain homogenates).[8]

  • Radioligand specific for the nAChR subtype (e.g., [³H]cytisine for α4β2 nAChRs or [³H]methyllycaconitine for α7 nAChRs).[8][11]

  • Test compound (the synthesized ligand).

  • Non-specific binding control (a high concentration of a known ligand, e.g., nicotine).[11]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in polyethylenimine).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound or non-specific binding control in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[11][12]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinities of nAChR Ligands

CompoundnAChR SubtypeRadioligandKi (nM)Reference
Ligand Xα4β2[³H]Cytisine5.2[11]
Ligand Yα7[³H]MLA15.8[8]
Nicotineα4β2[³H]Cytisine1.5[11]
α-Bungarotoxinα7[³H]MLA0.8[8]
Protocol 3: Electrophysiology (Whole-Cell Patch Clamp)

Electrophysiology techniques, such as the whole-cell patch-clamp, are used to measure the functional activity of ligands at ion channels like nAChRs.[13][14][15][16] This method allows for the determination of whether a compound is an agonist, antagonist, or allosteric modulator.[17][18]

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., HEK293 cells or Xenopus oocytes).[19]

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Internal (pipette) solution (e.g., containing KCl, MgCl₂, EGTA, HEPES).

  • External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES).

  • Agonist (e.g., acetylcholine or nicotine).

  • Test compound.

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips and place them in the recording chamber of the patch-clamp rig.

  • Pipette Preparation: Pull a patch pipette from a borosilicate glass capillary and fill it with the internal solution. The pipette should have a resistance of 2-5 MΩ.

  • Seal Formation: Under visual control using the microscope, bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV).

  • Drug Application: Apply the agonist to the cell to elicit a current. Once a stable baseline response is established, co-apply the agonist with the test compound to determine its effect on the agonist-induced current.

  • Data Acquisition and Analysis: Record the currents using the data acquisition system. Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the efficacy of the compound.

PART 3: In Vivo Characterization in Animal Models

In vivo studies are essential to evaluate the therapeutic potential of novel nAChR ligands in relevant animal models of neurological and psychiatric disorders.[20][21]

Protocol 4: Assessment of Cognitive Enhancement in a Rodent Model

The novel object recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents.[22]

Materials:

  • Rodents (e.g., rats or mice).

  • Open field arena.

  • Two different sets of objects (familiar and novel).

  • Video tracking software.

  • Test compound.

  • Vehicle control.

Procedure:

  • Habituation: Habituate the animals to the open field arena for a few days prior to the experiment.

  • Training (Acquisition) Phase: On the training day, place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5-10 minutes).

  • Drug Administration: Administer the test compound or vehicle at a specific time before the testing phase (e.g., 30 minutes).

  • Testing (Retention) Phase: After a retention interval (e.g., 1-24 hours), place one of the familiar objects and one novel object in the arena and allow the animal to explore.

  • Data Collection: Record the time the animal spends exploring each object using video tracking software.

  • Data Analysis: Calculate the discrimination index (DI), which is the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better memory.

PART 4: Signaling Pathways and Visualization

The activation of nAChRs initiates a cascade of intracellular signaling events.[4][23][24] The primary mechanism is the influx of cations, leading to membrane depolarization.[25] In neuronal nAChRs, particularly the α7 subtype, calcium influx is a significant consequence of receptor activation, which in turn triggers various downstream signaling pathways, including the PI3K-Akt and MAPK pathways, that are involved in neuroprotection and synaptic plasticity.[4]

Diagram 1: Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Depolarization Membrane Depolarization nAChR->Depolarization ACh Acetylcholine (ACh) Nicotinic Ligand ACh->nAChR Binds to PI3K PI3K Ca_influx->PI3K Activates MAPK MAPK (ERK) Ca_influx->MAPK Activates Akt Akt PI3K->Akt Neuroprotection Neuroprotection Synaptic Plasticity Akt->Neuroprotection CREB CREB Phosphorylation MAPK->CREB CREB->Neuroprotection

Caption: Simplified nAChR signaling cascade.

Diagram 2: Experimental Workflow for nAChR Ligand Development

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Start: 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide Synthesis Chemical Synthesis of Ligand Library Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (Affinity - Ki) Purification->Binding Functional Electrophysiology (Functional Activity - EC₅₀/IC₅₀) Binding->Functional Lead_Opt Lead Optimization Functional->Lead_Opt Lead_Opt->Synthesis Iterative Process Behavior Animal Models of Disease (e.g., Cognitive Tasks) Lead_Opt->Behavior PK_PD Pharmacokinetics & Pharmacodynamics Behavior->PK_PD End Candidate Drug PK_PD->End

Caption: Drug discovery workflow for nAChR modulators.

Conclusion

This compound is an invaluable tool for medicinal chemists and neuroscientists working on the development of novel therapeutics targeting nicotinic acetylcholine receptors. Its utility as a synthetic precursor allows for the creation of a wide array of structurally diverse ligands. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro, and in vivo characterization of these compounds, ultimately contributing to the advancement of our understanding of nAChR pharmacology and the development of new treatments for a range of debilitating neurological and psychiatric disorders.

References

  • National Center for Biotechnology Information. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. [Link]

  • Minami, K., et al. (2019). Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. International Journal of Molecular Sciences, 20(24), 6193. [Link]

  • Abdala, A. P., et al. (2006). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. Journal of Medicinal Chemistry, 49(1), 21-30. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Kryukova, E. V., et al. (2019). Electrophysiological whole-cell patch clamp recordings of acetylcholine action on α7 nAChR (WT), α7 nAChR [Q117T], and α7 nAChR [Y118W] expressed in Neuro2a cells. ResearchGate. [Link]

  • Targacept, Inc. (2018). Pharmacological Characterization of the Novel and Selective α7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator BNC375. The Journal of Pharmacology and Experimental Therapeutics, 366(1), 164-175. [Link]

  • Egle, V., et al. (2020). Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. [Link]

  • Henderson, B. J., et al. (2016). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 3(6), ENEURO.0215-16.2016. [Link]

  • Broad, L. M., et al. (2006). In Vitro Screening Strategies for Nicotinic Receptor Ligands. ASSAY and Drug Development Technologies, 4(5), 555-566. [Link]

  • Wallace, T. L., & Callahan, P. M. (2020). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. The Journal of Pharmacology and Experimental Therapeutics, 373(3), 336-349. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Kalappa, B. I., et al. (2013). Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies. Psychopharmacology, 227(1), 1-13. [Link]

  • Corringer, P. J., & Changeux, J. P. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(1), 3468. [Link]

  • Abdrakhmanova, G. R., et al. (2010). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Journal of Medicinal Chemistry, 53(5), 2216-2226. [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Wikipedia. [Link]

  • Bisson, W. H., et al. (2009). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 131(16), 5845-5851. [Link]

  • Albulescu, L. O., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. [Link]

  • Gelin, C., et al. (2007). Ligands for in Vivo Imaging of Nicotinic Receptor Subtypes in Alzheimer Brain. Current Alzheimer Research, 4(4), 369-380. [Link]

  • Arneric, S. P., et al. (2007). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 50(18), 4249-4265. [Link]

  • Synapse. (n.d.). Nicotinic receptor binding: Significance and symbolism. Synapse. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Giniatullin, R. A., & Nistri, A. (2001). Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study. Molecular Pharmacology, 59(4), 699-708. [Link]

  • Taly, A., et al. (2009). Nicotinic acetylcholine receptors in neurological and psychiatric diseases. ResearchGate. [Link]

  • Drenan, R. M., et al. (2010). Insights into the Neurobiology of the Nicotinic Cholinergic System and Nicotine Addiction from Mice Expressing Nicotinic Receptors Harboring Gain-of-Function Mutations. The Journal of Neuroscience, 30(29), 9689-9699. [Link]

  • Yu, W., et al. (2018). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B, 8(5), 681-694. [Link]

  • Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. [Link]

  • Papke, R. L. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 89(1), 1-13. [Link]

  • Timmermann, D. B., et al. (2007). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences, 104(20), 8515-8520. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

  • Wikipedia. (n.d.). Patch clamp. Wikipedia. [Link]

  • Papke, R. L., et al. (2000). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. British Journal of Pharmacology, 129(7), 1429-1440. [Link]

  • De Amici, M., & Dallanoce, C. (n.d.). Nicotinic Acetylcholine Receptor Ligands. Università degli Studi di Milano. [Link]

  • Sophion. (n.d.). Explore NnAChR ion channel research with Automated Patch Clamp. Sophion. [Link]

  • Gadaleta, D., et al. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 25(22), 5430. [Link]

  • Al-Harrasi, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • PrepChem. (n.d.). Synthesis of N-methylpyrrolidine. PrepChem.com. [Link]

  • ResearchGate. (n.d.). The twin drug approach for novel nicotinic acetylcholine receptor (nAChR) ligands: Synthesis and structure–affinity relationships. ResearchGate. [Link]

  • Romero, H. K., et al. (2017). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Pharmacology & Therapeutics, 170, 1-14. [Link]

  • Al-Muqarrab, A. M., et al. (2010). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 53(19), 7015-7025. [Link]

  • ResearchGate. (n.d.). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link]

  • Yohannes, D. (2014). Nicotinic Acetylcholine Receptor Modulators. ResearchGate. [Link]

  • Appiani, R., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry Letters, 62, 128701. [Link]

Sources

Application Note: A Validated Protocol for the Laboratory Synthesis of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated protocol for the laboratory-scale synthesis of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a critical chiral building block in modern pharmaceutical development. The pyrrolidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, and functionalized derivatives like the target compound are pivotal for constructing complex molecular frameworks.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the synthesis, providing a robust framework for safety and handling, and detailing methods for analytical validation. The intended audience includes researchers in medicinal chemistry, process development, and organic synthesis.

Introduction: The Significance of the Pyrrolidine Moiety

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of natural products and synthetic drugs.[1] Its unique stereochemical and conformational properties make it an ideal template for designing molecules with specific biological activities. The derivative 2-(Bromomethyl)-1-methylpyrrolidine, particularly in its chiral forms, serves as a key intermediate for introducing the pyrrolidine pharmacophore into larger molecules, including antagonists for dopamine receptors and antiviral agents.[2] This protocol details the conversion of the commercially available and relatively inexpensive starting material, (S)-(-)-1-Methyl-2-pyrrolidinemethanol (also known as N-Methyl-L-prolinol), into its corresponding bromomethyl hydrobromide salt.

Scientific Principles: Reaction Mechanism and Rationale

The conversion of an alcohol to an alkyl halide is a fundamental transformation in organic synthesis. The protocol described herein utilizes hydrobromic acid (HBr) to achieve this transformation. The reaction proceeds via a nucleophilic substitution mechanism, specifically an SN2 (Substitution, Nucleophilic, Bimolecular) pathway for a primary alcohol like N-Methyl-L-prolinol.[4][5]

The Causality Behind the Mechanism:

  • Activation of the Leaving Group: The hydroxyl group (-OH) of an alcohol is a poor leaving group. The first and crucial step is the protonation of the alcohol's oxygen atom by the strong acid (HBr). This acid-base reaction converts the hydroxyl group into a much better leaving group: a neutral water molecule (-OH2+).[4] This step is a rapid equilibrium that is driven forward by using a high concentration of acid.

  • Nucleophilic Attack: The bromide ion (Br-), a good nucleophile, then attacks the electrophilic carbon atom bearing the protonated hydroxyl group.[5][6] This attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center.

  • Displacement: The C-O bond breaks, and the water molecule departs, forming the C-Br bond in a single, concerted step.

The use of concentrated HBr serves a dual purpose: it acts as the proton source for activating the alcohol and as the source of the bromide nucleophile. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.

SN2_Mechanism sub Starting Alcohol (N-Methyl-L-prolinol) activated Protonated Alcohol (Good Leaving Group) sub->activated Protonation hbr1 + H-Br ts Transition State activated->ts Backside Attack br_ion Br⁻ prod Product (Alkyl Bromide) ts->prod Leaving Group Departs water + H₂O

Caption: SN2 mechanism for the bromination of a primary alcohol.

Validated Synthesis Protocol

This protocol describes the synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine hydrobromide from (S)-(-)-1-Methyl-2-pyrrolidinemethanol.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Molar Eq.Amount Used
(S)-(-)-1-Methyl-2-pyrrolidinemethanol34381-71-0C₆H₁₃NO115.171.05.0 g
Hydrobromic Acid (48% aq.)10035-10-6HBr80.91~4.025 mL
Toluene108-88-3C₇H₈92.14-As needed
Diethyl Ether60-29-7C₄H₁₀O74.12-As needed
Sodium Bicarbonate (sat. aq.)144-55-8NaHCO₃84.01-As needed
Magnesium Sulfate (anhydrous)7487-88-9MgSO₄120.37-As needed
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Internal thermometer or thermocouple

  • Dropping funnel (optional, for scaled-up reactions)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Experimental Procedure

Workflow start 1. Reagent Charging - Add starting alcohol to flask. - Add 48% HBr solution. react 2. Reaction - Heat mixture to reflux (100-110°C). - Monitor for 4-6 hours. start->react workup 3. Work-up & Neutralization - Cool to 0°C. - Neutralize with sat. NaHCO₃. - Extract with Toluene. react->workup isolate 4. Isolation of Free Base - Dry organic layer (MgSO₄). - Concentrate via rotary evaporation. workup->isolate salt 5. Salt Formation - Dissolve free base in diethyl ether. - Bubble HBr gas or add HBr/ether solution. isolate->salt purify 6. Purification & Drying - Collect precipitate by filtration. - Wash with cold ether. - Dry under vacuum. salt->purify analyze 7. Analysis - Obtain NMR, IR, MS data. - Determine melting point and yield. purify->analyze

Caption: Experimental workflow for synthesis and purification.

  • Reaction Setup: In a fume hood, equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer. Charge the flask with 5.0 g (43.4 mmol) of (S)-(-)-1-Methyl-2-pyrrolidinemethanol.[7][8]

  • Reagent Addition: Carefully and slowly add 25 mL of 48% aqueous hydrobromic acid to the flask. The addition is exothermic and may cause fuming. Ensure the mixture is well-stirred during addition.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by periodically taking a small aliquot, neutralizing it, and spotting it on a silica plate.

  • Work-up and Neutralization: After the reaction is complete, cool the flask in an ice bath to 0-5°C. Slowly and carefully neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate. Caution: This will cause vigorous gas (CO₂) evolution. Add the base portion-wise until the effervescence ceases and the pH of the aqueous layer is ~8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 30 mL). Combine the organic layers.

  • Drying and Isolation of Free Base: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude free base, (S)-2-(Bromomethyl)-1-methylpyrrolidine, as an oil.

  • Hydrobromide Salt Formation: Dissolve the crude oil in approximately 50 mL of anhydrous diethyl ether. Cool the solution in an ice bath. To precipitate the hydrobromide salt, either bubble anhydrous HBr gas through the solution or add a solution of HBr in diethyl ether dropwise until precipitation is complete.

  • Purification and Final Product: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to a constant weight. The final product is this compound.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory for this synthesis.

  • Hydrobromic Acid (HBr): HBr (48%) is highly corrosive and toxic. It can cause severe skin and eye burns and respiratory tract irritation upon inhalation.[9] Always handle HBr in a well-ventilated chemical fume hood.[10]

  • Brominated Compounds: Alkyl bromides are potential alkylating agents and should be handled with care. Avoid skin contact and inhalation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, a face shield, and a flame-resistant lab coat.[11][12]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[12] Have a neutralizing agent, such as sodium bicarbonate, available for HBr spills.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical step.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[15]

    • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals include a multiplet for the N-CH₃ group, multiplets for the pyrrolidine ring protons, and a characteristic downfield signal for the -CH₂Br protons. The hydrobromide salt formation will cause a downfield shift of protons adjacent to the nitrogen.

    • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals include distinct peaks for the N-CH₃ carbon, the pyrrolidine ring carbons, and the -CH₂Br carbon (typically in the 30-40 ppm range).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. The mass spectrum should show the molecular ion peak for the free base [M]⁺ and/or [M+H]⁺.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the absence of the starting alcohol's -OH stretch (typically a broad peak around 3300 cm⁻¹).

  • Melting Point: A sharp melting point range is indicative of high purity.

By following this detailed protocol, researchers can reliably synthesize and validate this compound, enabling further progress in the development of novel therapeutics.

References

  • Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]

  • Kishan's Classes. (2023). Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!). YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). HBr Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Reaction of Alcohols with Hydrogen Halides. Retrieved from [Link]

  • Grunwald, E., & Winstein, S. (1948). Kinetics and Mechanism of the Reaction of Hydrogen Bromide with Ethanol. Journal of the American Chemical Society, 70(2), 846–854. Retrieved from [Link]

  • Carefree. (2019). SAFETY DATA SHEET Brominating Tabs. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • Interscan Corporation. (2024). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved from [Link]

  • Dolly Corporation. (n.d.). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • LANXESS. (2018). Bromine Safety Handling Guide. Retrieved from [Link]

  • Papakyriakou, A., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(5), 5499-5517. Retrieved from [Link]

  • Bakhtin, M. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5851. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s).
  • ResearchGate. (n.d.). N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination of Carbonyl Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Methyl-L-prolinol. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc. (2024). (S)-2-Bromomethyl-1-methyl-pyrrolidine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • PubChem. (n.d.). (2S)-1-Methyl-2-pyrrolidinemethanol. Retrieved from [Link]

  • PubChem. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Preparation of 1,5-disubstituted pyrrolidin-2-ones. The Journal of Organic Chemistry, 65(14), 4364–4369. Retrieved from [Link]

  • Stark, C., et al. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molbank, 2017(4), M959. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Methyl-L-prolinol (CAS 34381-71-0). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256317. Retrieved from [Link]

Sources

Application Notes and Protocols: Reaction Conditions for 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of a Versatile Pyrrolidine Building Block

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a key heterocyclic intermediate in modern medicinal chemistry and organic synthesis. As a derivative of pyrrolidine, one of the most prevalent five-membered nitrogen heterocycles in FDA-approved drugs, its value is rooted in its bifunctional nature.[1][2] The structure incorporates a reactive electrophilic center (the bromomethyl group) and a tertiary amine, making it an excellent reagent for introducing the N-methylpyrrolidin-2-yl)methyl moiety into target molecules.[3]

This moiety is of particular interest in drug development for its ability to confer desirable pharmacokinetic properties and to interact with biological targets. It is a common structural motif in compounds targeting the central nervous system, notably in the synthesis of muscarinic receptor antagonists.[4][5] The hydrobromide salt form enhances the compound's stability, making it easier to handle and store compared to the free base, which can be less stable.[3] This guide provides an in-depth analysis of its reaction conditions, mechanistic pathways, and detailed protocols for its application, designed for researchers and professionals in drug development.

Critical Safety and Handling Protocols

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • Hazard Profile: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

  • Handling: Avoid breathing dust, fumes, or vapors.[7] Ensure all transfers are conducted in a fume hood. Keep the container tightly closed when not in use.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[8]

Synthesis and Reaction Parameters

While commercially available, understanding the synthesis of 2-(Bromomethyl)-1-methylpyrrolidine provides context for its reactivity. A common laboratory-scale synthesis involves the bromination of the corresponding alcohol, (1-methylpyrrolidin-2-yl)methanol.

Parameter Condition Rationale & Expert Insight
Starting Material (1-methylpyrrolidin-2-yl)methanolThe hydroxyl group is a poor leaving group and must be converted to a better one for substitution.
Brominating Agent Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)These reagents are highly effective for converting primary alcohols to alkyl bromides with minimal rearrangement.
Solvent Aprotic, non-coordinating (e.g., Diethyl ether, THF)Prevents side reactions with the solvent and allows for easy control of the reaction temperature.
Temperature 0 °C to room temperatureThe reaction is often exothermic. Initial cooling is necessary to control the reaction rate, followed by warming to ensure completion.
Work-up Aqueous basic quench (e.g., NaHCO₃ solution)Neutralizes the acidic byproducts (e.g., H₃PO₃) generated during the reaction.
Purification Distillation or conversion to the HBr salt and recrystallizationThe free base can be distilled, but conversion to the hydrobromide salt with HBr followed by recrystallization yields a stable, solid product.

The Nucleophilic Substitution Mechanism: An SN2 Pathway

The primary application of 2-(bromomethyl)-1-methylpyrrolidine is as an alkylating agent in nucleophilic substitution reactions. Given that the bromine atom is attached to a primary carbon, the reaction proceeds almost exclusively through an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.

Key Mechanistic Features:
  • Concerted Reaction: The bond formation with the incoming nucleophile and the breaking of the carbon-bromine bond occur in a single, concerted step.

  • Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. This leads to an inversion of stereochemistry if the carbon were chiral (though in this case, it is prochiral).

  • Rate-Determining Step: The rate of the reaction is dependent on the concentration of both the substrate (the alkyl bromide) and the nucleophile.[9]

  • Role of the Base: In a typical alkylation reaction, a base (e.g., K₂CO₃, NaH, Et₃N) is required to deprotonate the nucleophile (such as a phenol, thiol, or secondary amine), increasing its nucleophilicity and initiating the reaction.[10]

Caption: SN2 mechanism for the alkylation reaction.

Application Protocol: Synthesis of a Muscarinic Antagonist Precursor

This protocol details the N-alkylation of a secondary amine, a key step in synthesizing precursors for muscarinic receptor antagonists, which are valuable in treating various neurological and physiological disorders.[5][11]

Experimental Workflow Diagram

Workflow start 1. Reagent Preparation - Dissolve secondary amine & base in anhydrous DMF. reagent_add 2. Add Alkylating Agent - Add 2-(Bromomethyl)-1-methylpyrrolidine HBr. start->reagent_add reaction 3. Reaction - Heat mixture at 60-80 °C. - Monitor by TLC. reagent_add->reaction workup 4. Aqueous Work-up - Quench with water. - Extract with Ethyl Acetate. reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end 6. Characterization - Obtain final product. - Analyze by NMR, MS. purify->end

Caption: Workflow for N-alkylation using the title compound.

Detailed Step-by-Step Protocol

Objective: To synthesize N-benzyl-1-(1-methylpyrrolidin-2-yl)methanamine.

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.5 eq).

  • Add Reagents: Add anhydrous DMF to the flask, followed by benzylamine (1.0 eq). Stir the suspension for 10-15 minutes at room temperature.

  • Initiate Reaction: Add this compound (1.1 eq) to the stirring suspension.

    • Expert Insight: Adding the alkylating agent portion-wise can help control any initial exotherm. The use of K₂CO₃ is crucial as it deprotonates both the hydrobromide salt and the secondary amine, facilitating the reaction.[10]

  • Heating and Monitoring: Heat the reaction mixture to 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (benzylamine) is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water, then with brine.

    • Causality Note: The water wash removes the DMF and inorganic salts. The brine wash removes residual water from the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low or No Reactivity 1. Ineffective base. 2. Wet solvent/reagents. 3. Insufficient temperature.1. Use a stronger base (e.g., NaH) or ensure K₂CO₃ is finely powdered and anhydrous. 2. Use freshly dried solvents and reagents. 3. Increase the reaction temperature incrementally (e.g., to 80-90 °C).
Formation of Side Products 1. Over-alkylation (quaternization). 2. Reaction temperature too high.1. Use a slight excess (1.1-1.2 eq) of the alkylating agent, not a large excess. 2. Maintain the recommended temperature; avoid overheating.
Difficult Purification Residual DMF in the product.Ensure thorough washing with water during the work-up. Multiple extractions and washes are key to removing high-boiling polar solvents like DMF.

References

  • Chemical Label for this compound. Vertex AI Search.
  • CAS 3433-29-2: Pyrrolidine, 2-(bromomethyl)-, hydrobromide. CymitQuimica.
  • Pyrrolidine,2-(bromomethyl)
  • Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. Sci-Hub.
  • SAFETY D
  • SAFETY D
  • Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. PubMed.
  • Muscarinic Antagonists With Multiple Stereocenters: Synthesis, Affinity Profile and Functional Activity of Isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)
  • Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
  • Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube.

Sources

Application Note: Comprehensive Characterization of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a key heterocyclic building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents.[1] Its pyrrolidine core is a prevalent scaffold in numerous marketed drugs.[1] The compound's utility stems from the reactive C-Br bond, which allows for its incorporation into larger, more complex molecules through nucleophilic substitution reactions.

Given its role as a critical intermediate, confirming the identity, purity, and structural integrity of this compound is paramount. The presence of impurities, such as residual starting materials, diastereomers, or degradation products, can have profound implications for the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the essential analytical techniques required for the robust characterization of this compound, grounding each protocol in established scientific principles and regulatory expectations.

The analytical strategy described herein is designed as a self-validating system, where orthogonal techniques provide complementary information, leading to an unambiguous confirmation of the molecule's structure and purity profile.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for selecting appropriate analytical conditions.

PropertyValue
Chemical Name This compound
Synonyms (S)-2-(Bromomethyl)-1-methylpyrrolidine HBr
CAS Number 60365-88-0 (for S-enantiomer)
Molecular Formula C₆H₁₃Br₂N
Molecular Weight 258.98 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water, methanol, DMSO
Structure

Integrated Analytical Workflow

A multi-technique approach is non-negotiable for complete characterization. Each method provides a unique piece of the structural puzzle. The relationship between these techniques is illustrated in the workflow below.

G cluster_identity Structural Identity Confirmation cluster_purity Purity & Stoichiometry cluster_start cluster_end NMR NMR Spectroscopy (¹H, ¹³C) Report Certificate of Analysis (CoA) NMR->Report Confirms Structure MS Mass Spectrometry (ESI-MS) MS->Report Confirms Structure FTIR FT-IR Spectroscopy FTIR->Report Confirms Structure HPLC HPLC-UV/CAD (Purity Assay) HPLC->Report Confirms Purity & Formula EA Elemental Analysis (CHN/Br) EA->Report Confirms Purity & Formula Start Sample Batch of 2-(Bromomethyl)-1-methylpyrrolidine HBr Start->NMR Characterization Suite Start->MS Characterization Suite Start->FTIR Characterization Suite Start->HPLC Characterization Suite Start->EA Characterization Suite

Caption: Integrated workflow for comprehensive sample characterization.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. The choice of a deuterated polar aprotic solvent, such as DMSO-d₆, is critical. It readily dissolves the hydrobromide salt and prevents the exchange of the N-H proton (if present and observable), providing a more complete proton map.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H): Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal.

The spectra should be consistent with the proposed structure. The presence of the hydrobromide salt and the N-methylation will cause significant downfield shifts for protons near the nitrogen atom compared to neutral pyrrolidine.[4][5]

¹H NMR (Predicted, DMSO-d₆) MultiplicityIntegrationAssignment
~1.8-2.2 ppmMultiplet4HPyrrolidine C3-H₂, C4-H₂
~2.8 ppmSinglet3HN-CH₃
~3.0-3.8 ppmMultiplet3HPyrrolidine C5-H₂, C2-H
~3.9-4.1 ppmMultiplet2HBromomethyl C-H₂
~9.5-11.0 ppmBroad Singlet1HN⁺-H (from HBr)
¹³C NMR (Predicted, DMSO-d₆) Assignment
~22-30 ppmPyrrolidine C3, C4
~35-40 ppmBromomethyl CH₂-Br
~40-45 ppmN-CH₃
~55-65 ppmPyrrolidine C2, C5
Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight. For a pre-charged salt like this hydrobromide, Electrospray Ionization (ESI) in positive ion mode is the ideal technique. It is a "soft" ionization method that minimizes fragmentation, allowing for the clear observation of the cationic form of the molecule. A key diagnostic feature is the isotopic pattern of bromine: the two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M+ and M+2 pattern with an intensity ratio of approximately 1:1 for any fragment containing one bromine atom.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-400 amu).

  • High-Resolution MS (HRMS): If available, HRMS can determine the exact mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition.[6]

  • Primary Ion: The primary ion observed will be the protonated free base, [C₆H₁₂BrN+H]⁺, which is the intact cation of the compound.

  • Expected m/z: The expected monoisotopic mass for [C₆H₁₂⁷⁹BrN+H]⁺ is 178.0226 Da.

  • Isotopic Pattern: A corresponding peak for [C₆H₁₂⁸¹BrN+H]⁺ at m/z 180.0205 Da should be present with nearly identical intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Expertise: FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The infrared absorption spectrum provides a unique "fingerprint" for a compound. According to the United States Pharmacopeia (USP) General Chapter <197>, the IR spectrum is one of the most conclusive single tests for confirming the identity of a substance when compared against a reference standard.[7][8][9]

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically over the range of 4000-650 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Wavenumber (cm⁻¹)Vibration TypeSignificance
2800-3000C-H Stretch (Aliphatic)Confirms the CH₂, CH₃ groups of the pyrrolidine and methyl moieties.
2400-2700N⁺-H Stretch (Broad)Characteristic of the amine salt.
1450-1480C-H BendFurther confirmation of aliphatic structure.
1000-1250C-N StretchIndicates the presence of the amine functional group.
600-700C-Br StretchConfirms the bromomethyl group.

Purity and Stoichiometry Assessment

High-Performance Liquid Chromatography (HPLC)

Principle & Expertise: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main component from any process-related impurities or degradation products. For this polar, cationic compound, a reverse-phase method on a C18 column is appropriate. The key to achieving good chromatography (i.e., sharp, symmetrical peaks) is the mobile phase composition. Using a low pH mobile phase (e.g., containing 0.1% formic or trifluoroacetic acid) suppresses the ionization of residual silanol groups on the silica-based stationary phase and ensures the analyte is consistently in its protonated form, preventing peak tailing. The validation of this method should adhere to the principles outlined in the ICH Q2(R1) guideline.[10][11][12]

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Prepare Mobile Phase & Sample Solution Equilibrate Equilibrate Column Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Gradient Program Inject->Run Integrate Integrate Chromatogram Run->Integrate Calculate Calculate % Area Purity Integrate->Calculate

Caption: Workflow for HPLC purity determination.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 210 nm (or Charged Aerosol Detector - CAD)
Injection Vol. 10 µL
Sample Prep. 1.0 mg/mL in 50:50 Water:Acetonitrile

Justification: A gradient elution is chosen to ensure that any impurities with significantly different polarities (from highly polar starting materials to non-polar byproducts) are eluted from the column and detected. UV detection at a low wavelength like 210 nm is used because the molecule lacks a strong chromophore.

  • Purity Calculation: The purity is typically reported as % area, calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

  • ICH Q2(R1) Validation: For use in a regulated environment, the method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[13]

Elemental Analysis

Principle & Expertise: Elemental analysis provides a direct measure of the mass percentages of carbon, hydrogen, and nitrogen (and optionally, bromine) in a pure sample. This technique offers the ultimate confirmation of the empirical formula. The experimentally determined percentages must align with the theoretically calculated values within a narrow, acceptable margin (typically ±0.4%). This confirms not only the elemental composition of the organic cation but also the presence of the hydrobromide counter-ion in the correct 1:1 stoichiometric ratio.

  • Sample Preparation: Submit a small quantity (2-5 mg) of the highly pure, dried sample to a certified analytical laboratory. The sample must be homogenous and free of residual solvent.

  • Instrumentation: The analysis is performed using a specialized elemental analyzer that combusts the sample at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or other detection methods. Bromine can be determined by methods like ion chromatography after combustion.

The experimental results are compared directly to the theoretical values calculated from the molecular formula C₆H₁₃Br₂N.

ElementTheoretical %Experimental %Acceptance
Carbon (C)27.83 %(Result)± 0.4%
Hydrogen (H)5.06 %(Result)± 0.4%
Bromine (Br)61.72 %(Result)± 0.4%
Nitrogen (N)5.41 %(Result)± 0.4%

A successful result from elemental analysis provides strong, independent evidence that corroborates the structural information obtained from spectroscopic methods.

Conclusion

The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR and MS provide definitive structural confirmation, while FT-IR serves as a rapid identity test. HPLC is essential for quantifying purity and identifying potential impurities, and elemental analysis validates the empirical formula and stoichiometry. By following the protocols and interpretation guidelines detailed in this application note, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby supporting the development of safe and effective new chemical entities.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP. General Chapter <197> Spectroscopic Identification Tests. United States Pharmacopeia–National Formulary (USP–NF). [Link]

  • Spectroscopy Magazine. (2022). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • USP. (2016). General Chapter Prospectus: <197> Spectroscopic Identification Tests. [Link]

  • USP-NF. <197> Spectroscopic Identification Tests. [Link]

  • Lachman Consultants. (2019). USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities!. [Link]

  • PubChem. This compound. [Link]

  • NIOSH. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. [Link]

  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). [Link]

  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

  • ResearchGate. N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination of Carbonyl Compounds. [Link]

  • ResearchGate. Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. [Link]

  • PubMed Central. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone. [Link]

  • NIST WebBook. 2-Methylpyrrolidine. [Link]

  • Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]

  • NIST WebBook. 2-Pyrrolidinone, 1-methyl-. [Link]

  • Google Patents. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
  • ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... [Link]

  • SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]

  • SpectraBase. 1-Methylpyrrolidine - Optional[1H NMR] - Spectrum. [Link]

  • NIST WebBook. 2-Methylpyrrolidine. [Link]

  • NIST WebBook. 2-Pyrrolidinone, 1-methyl-. [Link]

  • Chemsrc. (S)-2-Bromomethyl-1-methyl-pyrrolidine. [Link]

Sources

Troubleshooting & Optimization

Optimizing 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide reaction yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Optimizing Reaction Yield

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of the Starting Material, 2-(Hydroxymethyl)-1-methylpyrrolidine

If you are observing a significant amount of unreacted starting material, consider the following factors related to your brominating agent and reaction conditions.

  • Question: My TLC/GC-MS analysis shows a large spot corresponding to my starting alcohol. What are the likely causes and how can I fix it?

    Answer: Low conversion is a common issue that can often be traced back to the choice and handling of the brominating agent, or suboptimal reaction conditions. Let's break down the potential culprits and their solutions.

    Causality-Based Troubleshooting:

    The conversion of a primary alcohol to an alkyl bromide is typically an SN2 reaction. The efficiency of this reaction depends on converting the hydroxyl group into a good leaving group. Different reagents accomplish this through different mechanisms.

    • Phosphorus Tribromide (PBr₃): PBr₃ is a common and effective reagent for this transformation.[1] However, it is highly reactive with water. If your solvent or starting material is not scrupulously dry, the PBr₃ will be quenched, reducing its effective concentration and leading to incomplete reaction.

      • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If possible, distill the 2-(hydroxymethyl)-1-methylpyrrolidine starting material to remove any residual water.

    • Hydrobromic Acid (HBr) with Sulfuric Acid (H₂SO₄): This classical method generates HBr in situ which then protonates the hydroxyl group to form a good leaving group (water).[2] The reaction is driven by the removal of the alkyl bromide by distillation. However, the high temperatures and strongly acidic conditions can lead to side reactions.

      • Solution: Ensure the temperature is high enough to distill the product as it forms. The ratio of HBr to H₂SO₄ is critical; ensure you are using concentrated sulfuric acid to facilitate the dehydration.

    • Thionyl Bromide (SOBr₂): While highly reactive, SOBr₂ can be more difficult to handle and is less commonly used than its chloride counterpart.[1] It is also sensitive to moisture.

      • Solution: Similar to PBr₃, ensure anhydrous conditions. Be aware that pyridine cannot be used as a base with SOBr₂ as it forms an unreactive salt.[1]

    Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

    • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

    • Dissolve 2-(hydroxymethyl)-1-methylpyrrolidine in an anhydrous solvent (e.g., diethyl ether or dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.33-0.5 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by slowly adding it to ice-water.

    • Work-up the reaction by separating the organic layer, washing with saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    Summary of Reagent and Condition Troubleshooting

Potential IssueRecommended ActionRationale
Moisture Contamination Use oven-dried glassware and anhydrous solvents.Brominating agents like PBr₃ and SOBr₂ react readily with water, reducing their efficacy.
Incorrect Stoichiometry Carefully calculate and measure the amount of brominating agent. A slight excess may be necessary.Insufficient reagent will lead to incomplete conversion.
Low Reaction Temperature Ensure the reaction is heated appropriately (e.g., reflux) after the initial addition of the reagent.Many bromination reactions require thermal energy to proceed to completion.
Insufficient Reaction Time Monitor the reaction over a longer period.Some reactions may be sluggish and require more time to reach completion.

Problem 2: Formation of Significant Byproducts and Low Purity of the Crude Product

The formation of multiple products can complicate purification and significantly lower the yield of the desired this compound.

  • Question: I'm seeing multiple spots on my TLC plate that are not my starting material or desired product. What are these byproducts and how can I minimize their formation?

    Answer: The pyrrolidine ring, while generally stable, can be susceptible to side reactions under certain conditions.[3][4] The presence of a tertiary amine and the generation of a reactive alkyl bromide can lead to several unwanted pathways.

    Troubleshooting and Optimization:

    • Intra- and Intermolecular N-Alkylation: The tertiary amine of the pyrrolidine ring is nucleophilic and can react with the newly formed bromomethyl group of another molecule (intermolecular) or, less likely, rearrange (intramolecularly) to form quaternary ammonium salts.

      • Solution:

        • Control Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Adding the brominating agent at 0 °C or below can help to minimize these side reactions.

        • Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions.

    • Ring-Opening Reactions: While less common for unstrained pyrrolidines compared to aziridines or azetidines, strong Lewis acids or highly reactive electrophiles can potentially induce ring-opening.[3][5]

      • Solution: Choose milder brominating agents. The Appel reaction (PPh₃/CBr₄) is a good alternative that proceeds under neutral conditions, avoiding strong acids.[1]

    • Elimination Reactions: Although less likely with a primary bromide, elimination to form an enamine is a theoretical possibility, especially if a strong, non-nucleophilic base is present.

      • Solution: Avoid the use of strong bases during the reaction. The work-up should be performed under neutral or slightly acidic conditions.

    Visualization of Potential Side Reactions

    Side_Reactions SM 2-(Hydroxymethyl)-1-methylpyrrolidine Product 2-(Bromomethyl)-1-methylpyrrolidine SM->Product Desired Bromination Ring_Opened Ring-Opened Product SM->Ring_Opened Ring Opening (Harsh Conditions) Quat_Salt Quaternary Ammonium Salt (Intermolecular) Product->Quat_Salt N-Alkylation

    Caption: Potential side-reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: How do I best purify the final product, this compound?

    A1: The product is a hydrobromide salt, which makes it a crystalline solid that is soluble in polar solvents.[6] Purification can typically be achieved by recrystallization. First, after the reaction work-up, the crude freebase (an oil) should be dissolved in a suitable solvent like diethyl ether or ethyl acetate. Then, bubbling HBr gas through the solution or adding a solution of HBr in a non-polar solvent will precipitate the hydrobromide salt. The solid can then be collected by filtration and recrystallized from a solvent system such as ethanol/ether or isopropanol/ether.

  • Q2: What is the stability of this compound and how should it be stored?

    A2: As a hydrobromide salt, the compound is significantly more stable and less reactive than its freebase form.[6] However, alkyl bromides can be susceptible to hydrolysis over time if exposed to moisture. It is best stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended.[7]

  • Q3: Can I use N-Bromosuccinimide (NBS) for this transformation?

    A3: N-Bromosuccinimide (NBS) is typically used for allylic or benzylic brominations via a radical mechanism.[8][9] While it can be used to brominate alcohols in the presence of a triphenylphosphine (an Appel-type reaction), it is not a direct replacement for reagents like PBr₃ or HBr for the conversion of a simple primary alcohol. Using NBS alone under radical conditions would not be effective for this transformation.

  • Q4: My starting material is N-Boc-2-(hydroxymethyl)pyrrolidine. How does this affect the synthesis?

    A4: Using an N-Boc protected starting material is an excellent strategy to prevent N-alkylation side reactions.[10][11] The Boc group is stable to many brominating conditions, including PBr₃ and Appel conditions. After the bromination, the Boc group can be removed with an acid (like trifluoroacetic acid or HCl) to yield the secondary amine, which can then be methylated in a separate step. Alternatively, the N-methyl group can be introduced before bromination, but care must be taken to control the reaction conditions to avoid the side reactions mentioned earlier.

Workflow for Synthesis and Troubleshooting

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshoot Troubleshooting cluster_workup Workup & Purification Start Start with 2-(Hydroxymethyl)-1-methylpyrrolidine Dry Ensure Anhydrous Conditions (Dry Glassware/Solvents) Start->Dry Reagent Choose Brominating Agent (e.g., PBr3) Dry->Reagent Addition Slowly Add Reagent at 0°C Reagent->Addition Reflux Heat to Reflux & Monitor (TLC/GC-MS) Addition->Reflux Low_Yield Low Yield? Reflux->Low_Yield Byproducts Byproducts? Reflux->Byproducts Check_Moisture Check for Moisture Low_Yield->Check_Moisture Yes Check_Temp Adjust Temperature/Time Low_Yield->Check_Temp Yes Quench Quench Reaction Low_Yield->Quench No Change_Reagent Consider Milder Reagent (e.g., PPh3/CBr4) Byproducts->Change_Reagent Yes Byproducts->Quench No Check_Moisture->Addition Check_Temp->Reflux Change_Reagent->Reagent Extract Aqueous Workup Quench->Extract Salt_Formation Form HBr Salt Extract->Salt_Formation Purify Recrystallize Salt_Formation->Purify Final_Product Pure Product Purify->Final_Product

Caption: A comprehensive workflow for the synthesis and troubleshooting of this compound.

References

  • Vertex AI Search. Alcohol to Bromide - Common Conditions.
  • Chemguide. replacing the -oh group in alcohols by a halogen. Available from: [Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. (2024). Available from: [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Available from: [Link]

  • Chemia. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. (2023). Available from: [Link]

  • Journal of the American Chemical Society. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Available from: [Link]

  • ResearchGate. Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. (2025). Available from: [Link]

  • PubMed Central. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones. Available from: [Link]

  • Organic Syntheses. (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. (1997). Available from: [Link]

  • Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Available from: [Link]

  • An-Najah Staff. Synthesis and biological properties of Enantiomers of. Available from: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. Available from: [Link]

  • ResearchGate. Pyrrolidine synthesis optimization a | Download Scientific Diagram. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • ResearchGate. N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination of Carbonyl Compounds: Synthesis of Substituted 2-Bromo-1-naphtols. | Request PDF. Available from: [Link]

  • PubMed Central. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • RSC Publishing. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. Available from: [Link]

Sources

Troubleshooting common issues in 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting common issues in the synthesis of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this compound. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the reaction mechanisms and the rationale behind each experimental choice, empowering you to navigate the complexities of this synthesis with confidence.

Synthesis Overview: From N-Methyl-2-pyrrolidinemethanol to this compound

The most common and direct route to this compound involves the bromination of the corresponding alcohol, N-methyl-2-pyrrolidinemethanol. This transformation is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction proceeds via a nucleophilic substitution mechanism. The hydrobromide salt is then typically formed by introducing hydrogen bromide (HBr).

Reaction Scheme:

Synthesis of this compound cluster_0 Bromination and Salt Formation N-methyl-2-pyrrolidinemethanol N-Methyl-2-pyrrolidinemethanol Intermediate 2-(Bromomethyl)-1-methylpyrrolidine (Free Base) N-methyl-2-pyrrolidinemethanol->Intermediate  Bromination Brominating_Agent PBr₃ or SOBr₂ Brominating_Agent->Intermediate Final_Product 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide Intermediate->Final_Product  Salt Formation HBr HBr HBr->Final_Product

Figure 1. General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis, providing quick and actionable answers.

Q1: What is the most suitable brominating agent for converting N-methyl-2-pyrrolidinemethanol?

Both phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂) can be effective. PBr₃ is a very common reagent for converting primary and secondary alcohols to alkyl bromides.[1][2] The reaction with PBr₃ typically proceeds with an inversion of stereochemistry via an SN2 mechanism.[3] Thionyl bromide is also a viable option, but it is generally more reactive and less stable than thionyl chloride.[2] The choice may depend on availability, scale, and desired reaction conditions. For primary alcohols like N-methyl-2-pyrrolidinemethanol, PBr₃ is often a reliable choice.

Q2: My reaction is sluggish or incomplete. What are the possible causes?

Several factors can contribute to an incomplete reaction:

  • Reagent Quality: Ensure your brominating agent (e.g., PBr₃) is of high quality and has not decomposed. PBr₃ is sensitive to moisture and can hydrolyze to phosphorous acid and HBr.[4]

  • Temperature: While the addition of PBr₃ is often done at low temperatures to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to go to completion.[5]

  • Stoichiometry: Ensure you are using a sufficient excess of the brominating agent.

  • Solvent: The choice of solvent is crucial. A non-polar, aprotic solvent like diethyl ether or dichloromethane is typically used.

Q3: I am observing a significant amount of a side product with a similar mass. What could it be?

A likely side product is the rearranged product, 3-bromo-1-methylpiperidine, formed via an intramolecular cyclization through an aziridinium ion intermediate. The nitrogen atom of the pyrrolidine ring can act as a nucleophile, displacing the bromide to form a strained bicyclic aziridinium ion. Subsequent attack by a bromide ion can lead to the formation of the six-membered ring product.[6][7][8]

Q4: How can I minimize the formation of the rearranged piperidine byproduct?

Minimizing the formation of the aziridinium ion intermediate is key:

  • Low Temperatures: Running the reaction at low temperatures can disfavor the intramolecular cyclization.

  • Controlled Addition: Slow, dropwise addition of the brominating agent to the alcohol solution can help maintain a low concentration of the activated intermediate, reducing the likelihood of cyclization.

  • Choice of Brominating Agent: While not definitively established for this specific substrate, exploring different brominating agents (e.g., Appel reaction conditions with CBr₄ and PPh₃) might alter the reaction pathway and reduce rearrangement.

Q5: My final product is a sticky oil or difficult to crystallize. How can I obtain a solid product?

The hydrobromide salt of 2-(Bromomethyl)-1-methylpyrrolidine can be hygroscopic, meaning it readily absorbs moisture from the air, which can lead to an oily appearance.

  • Anhydrous Conditions: Ensure all your glassware is thoroughly dried and the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Purification: Purification by recrystallization from a suitable solvent system is often necessary. A combination of a polar solvent in which the salt is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures is a good starting point (e.g., isopropanol/diethyl ether).

  • Drying: Thoroughly dry the final product under high vacuum to remove any residual solvent and moisture.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis.

Problem 1: Low Yield of the Desired Product

Low yields are a common frustration in organic synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying issue.

Potential Cause Explanation Suggested Corrective Action
Incomplete Reaction The reaction has not proceeded to completion, leaving unreacted starting material.- Verify Reagent Activity: Use a fresh bottle of the brominating agent or test its activity on a simpler substrate. - Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. - Check Stoichiometry: Ensure an adequate excess of the brominating agent is used.
Side Reactions Formation of byproducts, such as the rearranged piperidine or elimination products, reduces the yield of the desired product.- Control Temperature: Perform the addition of the brominating agent at 0°C or below. - Slow Addition: Add the brominating agent dropwise with vigorous stirring. - Consider Alternative Reagents: Explore milder brominating conditions, such as the Appel reaction (PPh₃, CBr₄).
Product Loss During Workup The product may be lost during the aqueous workup or extraction steps, especially if it has some water solubility.- Saturate Aqueous Layer: Use a saturated brine solution during extractions to decrease the solubility of the organic product in the aqueous phase. - Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery of the product.
Degradation of Product The product may be unstable under the reaction or workup conditions.- Maintain Low Temperatures: Keep the reaction and workup temperatures as low as practically possible. - Neutralize Acid: If a strong acid is generated during the reaction (e.g., HBr from hydrolysis of PBr₃), consider using a non-nucleophilic base in the workup to neutralize it.

Workflow for Troubleshooting Low Yields:

Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Significant Side Products? Incomplete->Side_Products No Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent quality/stoichiometry Incomplete->Optimize_Reaction Yes Minimize_Side_Reactions Modify Reaction Conditions: - Lower temperature - Slower addition of reagents - Consider alternative reagents Side_Products->Minimize_Side_Reactions Yes Check_Workup Analyze Aqueous and Organic Layers After Workup Side_Products->Check_Workup No End Improved Yield Optimize_Reaction->End Minimize_Side_Reactions->End Product_in_Aqueous Product in Aqueous Layer? Check_Workup->Product_in_Aqueous Optimize_Workup Optimize Workup: - Use brine wash - Perform multiple extractions Product_in_Aqueous->Optimize_Workup Yes Degradation Evidence of Degradation? Product_in_Aqueous->Degradation No Optimize_Workup->End Milder_Conditions Use Milder Conditions: - Lower temperatures - Neutralize acid promptly Degradation->Milder_Conditions Yes Degradation->End No Milder_Conditions->End

Figure 2. A logical workflow for systematically troubleshooting low yields in the synthesis.

Problem 2: Difficulty in Product Purification and Characterization

Purification and characterization can be challenging due to the nature of the product.

Issue Explanation Recommended Approach
Oily or Gummy Product The hydrobromide salt is likely hygroscopic and has absorbed atmospheric moisture. Residual solvent can also contribute to this.- Recrystallization: Attempt recrystallization from anhydrous solvents. A common technique is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol) and then slowly add a non-polar solvent (e.g., diethyl ether or hexanes) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth. - Trituration: If recrystallization is difficult, try triturating the oil with a non-polar solvent (e.g., cold diethyl ether or hexanes) to induce solidification. - Drying: Dry the purified product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
Broad or Complex NMR Spectra The presence of impurities, diastereomers (if a chiral starting material is used without maintaining stereointegrity), or the hydrobromide salt itself can lead to complex NMR spectra.- Purify the Sample: Ensure the sample is as pure as possible before NMR analysis. - Use a Deutrated Solvent that Dissolves the Sample Well: DMSO-d₆ is often a good choice for amine salts. - Acquire 2D NMR Spectra: Techniques like COSY and HSQC can help in assigning the proton and carbon signals, respectively, and in identifying the connectivity of the molecule. - Compare with Literature Data: If available, compare your spectra with reported data for the compound.
Inconsistent Melting Point A broad or depressed melting point is a strong indicator of impurities.- Repeat Purification: The product needs to be further purified by recrystallization or another suitable method until a sharp and consistent melting point is obtained.

Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • N-Methyl-2-pyrrolidinemethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 - 0.5 eq) dropwise to the stirred solution, maintaining the temperature below 5°C. The reaction is exothermic.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC or GC-MS until the starting material is consumed).

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate to neutralize any remaining PBr₃ and HBr.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(Bromomethyl)-1-methylpyrrolidine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HBr (1.0 eq) dropwise with stirring.

  • Isolation and Purification: The hydrobromide salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum. The product can be further purified by recrystallization.

References

Sources

Technical Support Center: Purification of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This valuable synthetic intermediate is crucial in the development of various pharmaceutical compounds. However, achieving high purity can be challenging due to potential side reactions and the compound's physical properties. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to address common purification hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding the purification and handling of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Crude samples of this compound can contain a variety of impurities stemming from the synthetic route. These typically include:

  • Unreacted Starting Materials: Residual N-methylprolinol or other precursors.

  • Reagent-Derived Impurities: Byproducts from brominating agents (e.g., succinimide from N-bromosuccinimide) or other reagents used in the synthesis.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

  • Hydrolysis Products: The bromomethyl group can be susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of the corresponding hydroxymethyl derivative.

  • Pyrrolidine-Related Byproducts: In syntheses involving pyrrolidine derivatives, removal of related basic impurities can be a challenge.[1][2]

Q2: What is the most effective and scalable method for purifying this compound?

A2: Given that this compound is a stable, crystalline solid, recrystallization is the most robust and scalable purification method.[3] It effectively removes occluded solvents, unreacted starting materials, and most side-products by leveraging differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.

Q3: My purified product has a yellow or brownish tint. What is the cause, and how can I obtain a white solid?

A3: A persistent off-white or yellow color is typically indicative of trace-level, highly colored impurities, often arising from oxidation or minor degradation of the amine-containing structure.[4] While these may be present in very small quantities, they can be aesthetically and sometimes functionally undesirable. To address this, you can incorporate a decolorization step into the recrystallization protocol. This involves adding a small amount of activated carbon to the hot solution before the filtration step. The activated carbon adsorbs the colored impurities, which are then removed during the hot filtration, yielding a colorless filtrate from which pure, white crystals can be obtained.

Q4: How should I properly store the purified this compound to ensure its long-term stability?

A4: As a hydrobromide salt, the compound is relatively stable.[3] However, to prevent degradation, it should be stored in a tightly sealed container to protect it from atmospheric moisture. For long-term stability, storage in a cool, dark, and dry environment, such as a desiccator at room temperature or in a freezer, is recommended.[5] The compound is incompatible with strong bases, strong oxidizing agents, and strong reducing agents, so it should be stored away from such chemicals.[6]

Section 2: Troubleshooting Guide for Recrystallization

This section provides solutions to specific problems encountered during the recrystallization of this compound.

Problem: My compound "oils out" during cooling instead of forming crystals. What is happening and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens for one of two reasons:

  • High Impurity Load: A significant amount of impurity can depress the melting point of your compound, causing it to separate as a molten liquid.

  • Supersaturation Point Below Melting Point: The solution becomes supersaturated at a temperature that is above the melting point of your solute in that specific solvent environment.

Causality & Solution Workflow:

  • Re-heat the Solution: Add a small amount of the primary (solubilizing) solvent to the oiled-out mixture and heat until everything redissolves into a single, clear phase.

  • Cool Slowly: Allow the solution to cool much more slowly. Rapid cooling encourages precipitation over crystallization. Let it cool to room temperature undisturbed before moving to an ice bath.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single seed crystal from a previous batch.

  • Adjust Solvent System: If the issue persists, your solvent system may be the problem. Try using a larger volume of solvent or switching to a solvent system with a lower boiling point.

Problem: My final crystal yield is very low. What are the most likely causes and how can I improve recovery?

Answer: Low recovery is a common issue in recrystallization and usually points to one of several factors related to solubility.

Causality & Solution Workflow:

  • Excessive Solvent: The most common cause is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.

    • Solution: In your next attempt, add the hot solvent portion-wise, ensuring you only add enough to just dissolve the solid. If you have already used too much, you can carefully evaporate some of the solvent to re-concentrate the solution before cooling.

  • Premature Crystallization: If the compound crystallizes too early during a hot filtration step, significant product loss will occur on the filter paper.

    • Solution: Ensure your funnel and receiving flask are pre-heated. Use a fluted filter paper for faster filtration. Add a small excess of hot solvent (an extra 5-10%) before performing the hot filtration to keep the compound in solution.

  • Incomplete Precipitation: The compound may have significant solubility even in the cold solvent.

    • Solution: Ensure the solution is thoroughly chilled. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation before filtration.

Problem: The purity of my material did not significantly improve after one recrystallization. What should I try next?

Answer: If a single recrystallization does not sufficiently purify your compound, it suggests that the impurities have very similar solubility properties to your product in the chosen solvent system.

Causality & Solution Workflow:

  • Co-precipitation: The impurity may be crystallizing alongside your product.

    • Solution 1: Second Recrystallization: A second recrystallization from the same or a different solvent system will often remove the remaining impurities.

    • Solution 2: Change the Solvent System: Select a new solvent/anti-solvent pair with different polarity characteristics. This can alter the relative solubilities of your product and the impurity, leading to better separation. Refer to the solvent properties table below for guidance.

    • Solution 3: Slurry Wash: If the impurity is significantly more soluble than your product in a particular solvent, you can perform a slurry wash. This involves stirring the solid material in that solvent at room temperature for a period, then filtering. The impurity dissolves into the solvent while your product remains a solid. This is a less efficient method than recrystallization but can be effective for certain impurities.

Section 3: Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for the purification of this compound by recrystallization.

Protocol: Recrystallization from Isopropanol and Diethyl Ether

This protocol is designed for purifying the title compound, which is a polar salt. Isopropanol is used as the primary solvent in which the compound is soluble when hot, and diethyl ether is used as the anti-solvent to decrease solubility and induce precipitation.

Materials:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Diethyl Ether (Anhydrous)

  • Activated Carbon (Optional, for colored samples)

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Vacuum Source

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the isopropanol. Add the minimum amount of hot isopropanol to the crude solid to fully dissolve it with stirring and gentle heating. The goal is to create a saturated solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon (approx. 1-2% by weight of your compound). Swirl the flask and gently reheat for 5-10 minutes.

  • Hot Filtration (Crucial if carbon was used): Pre-heat a clean flask and a glass funnel. Place a fluted filter paper in the funnel. Quickly filter the hot solution into the clean, pre-heated flask to remove the activated carbon or any insoluble impurities. Work quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Induce Precipitation: If crystals have not formed, slowly add diethyl ether dropwise while swirling until the solution becomes persistently cloudy. Allow the solution to stand and crystallize.

  • Isolate Crystals: Set up a Buchner funnel with filter paper that fits snugly. Wet the paper with a small amount of cold diethyl ether. Collect the crystals by vacuum filtration.

  • Wash Crystals: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold diethyl ether to remove any residual mother liquor containing impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish. Dry them under vacuum, preferably in a vacuum oven at a low temperature (e.g., 30-40 °C), until a constant weight is achieved.

Section 4: Visualizations and Data

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Isopropanol start->dissolve check_color Solution Colored? dissolve->check_color add_carbon Add Activated Carbon Reheat Briefly check_color->add_carbon Yes cool Cool Slowly to Room Temp Then Ice Bath check_color->cool No hot_filter Hot Gravity Filtration add_carbon->hot_filter hot_filter->cool check_crystals Crystals Formed? cool->check_crystals add_antisolvent Add Diethyl Ether (Anti-Solvent) check_crystals->add_antisolvent No vacuum_filter Isolate Crystals via Vacuum Filtration check_crystals->vacuum_filter Yes add_antisolvent->cool wash Wash with Cold Diethyl Ether vacuum_filter->wash dry Dry Under Vacuum wash->dry end_node Pure, Dry Crystals dry->end_node

Caption: Workflow for the purification of the target compound.

Table 1: Properties of Potential Recrystallization Solvents

This table provides data to assist in selecting or modifying a solvent system for recrystallization based on polarity and boiling point.

SolventBoiling Point (°C)PolarityRoleRationale for Use with Polar Salts
Water 100Very HighPrimary SolventExcellent dissolving power, but can be difficult to remove. May cause hydrolysis.
Methanol 65HighPrimary SolventGood solvent, but high solubility even when cold can lead to low yields.
Ethanol 78HighPrimary SolventA common and effective choice. Balances solvency and recovery.
Isopropanol 82Medium-HighPrimary SolventExcellent choice. Lower solubility when cold compared to methanol/ethanol, often improving yield.
Acetonitrile 82HighPrimary SolventCan be effective, but is aprotic, offering different selectivity for impurities.
Diethyl Ether 35LowAnti-SolventMiscible with alcohols; its low polarity effectively forces polar salts out of solution.
Hexanes ~69Very LowAnti-SolventEffective at inducing precipitation but has poor miscibility with very polar solvents.
Ethyl Acetate 77MediumAnti-SolventA good alternative to ether, with a higher boiling point and medium polarity.

References

  • ResearchGate. (2014). How can I seperate pyrrolidine? Retrieved from [Link]

  • Gualtieri, F., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(11), 7743-7764. Retrieved from [Link]

  • ResearchGate. (n.d.). 11 questions with answers in PYRROLIDINES. Retrieved from [Link]

  • Google Patents. (1996). US5502213A - Purification of crude pyrroles.
  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 9(12), 2187. Retrieved from [Link]

  • OSTI.GOV. (1954). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Retrieved from [Link]

Sources

Side reactions of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide (CAS 3433-29-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot common side reactions, ensuring the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is unexpectedly low, and I'm observing a significant, less polar byproduct by TLC/LC-MS. What is the likely cause?

A: This is a classic symptom of intermolecular self-condensation , where one molecule of the reactant acts as a nucleophile and another as the electrophile.

  • Causality: this compound is a salt. For it to react with your intended nucleophile, the tertiary amine must be deprotonated to its free base form. However, this free tertiary amine is itself a strong nucleophile. In the absence of a more reactive or abundant nucleophile, it can attack the electrophilic bromomethyl group of another molecule, forming a quaternary ammonium salt dimer. This dimer is often less polar than the starting hydrobromide salt and can complicate purification.

  • Mechanism: The reaction is a standard bimolecular nucleophilic substitution (SN2) pathway. Polar aprotic solvents like DMF or acetonitrile can exacerbate this issue by favoring SN2 reactions without solvating and deactivating the amine nucleophile through hydrogen bonding.[1]

  • Prevention Strategy:

    • Controlled Deprotonation: Instead of generating the free base and letting it sit, consider an in situ approach. Add your desired nucleophile to the reaction mixture first, followed by the slow, portion-wise addition of a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) at a controlled temperature (e.g., 0 °C). This ensures your primary nucleophile has the best chance to react before the pyrrolidine can.

    • Nucleophile Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of your intended nucleophile to outcompete the pyrrolidine free base.

Q2: My GC-MS analysis shows a peak corresponding to a mass loss of HBr, suggesting the formation of an alkene. How is this happening and how can I avoid it?

A: The formation of an alkene points to an elimination reaction . Given the structure, this is most likely a Hofmann-type or a standard E2 elimination.

  • Causality & Mechanism:

    • Hofmann Elimination: If the reaction conditions involve strong bases and elevated temperatures, the tertiary amine can undergo elimination. This process typically involves the formation of a quaternary ammonium salt, which then eliminates to form the least sterically hindered alkene (the "Hofmann product").[2][3] This can happen if the pyrrolidine nitrogen is inadvertently alkylated (e.g., by the bromomethyl group itself) and then exposed to a strong base.

    • E2 Elimination: A strong, sterically hindered base (e.g., potassium tert-butoxide) can directly abstract a proton from the carbon of the pyrrolidine ring that is beta to the bromomethyl group, leading to the formation of an exocyclic double bond in a concerted E2 mechanism.

  • Prevention Strategy:

    • Base Selection: Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like hydroxides or alkoxides.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating, as this significantly favors elimination over substitution. Room temperature or slightly elevated temperatures (40-50 °C) are often sufficient.

Q3: My final product is contaminated with an impurity containing a methoxy or ethoxy group, corresponding to the solvent I used. Why did this occur?

A: This side reaction is solvolysis , where the solvent acts as a nucleophile.

  • Causality: Solvents like methanol, ethanol, and water are nucleophilic and can compete with your desired nucleophile in an SN2 reaction, attacking the electrophilic carbon of the bromomethyl group.[4] This results in the formation of an ether (if using an alcohol solvent) or an alcohol (if using water). While the bromomethyl group is a primary halide, which disfavors the SN1 pathway, solvolysis can still occur, especially if your intended nucleophile is weak or if the reaction is run at high temperatures for extended periods.[5]

  • Prevention Strategy:

    • Solvent Choice: Whenever possible, use polar aprotic solvents that are non-nucleophilic. Excellent choices include Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), or Acetone.

    • Ensure Anhydrous Conditions: If your reaction is sensitive, ensure all reagents and solvents are dry. Residual water can act as a competing nucleophile. The hydrobromide salt itself can be hygroscopic; consider drying it in a vacuum oven before use if necessary.

Q4: How should I properly handle and store this compound to maintain its integrity?

A: Proper handling and storage are crucial to prevent degradation and ensure consistent reactivity.

  • Stability: The hydrobromide salt is generally stable under normal, dry conditions.[6] The protonated amine is protected from oxidation and self-condensation. The primary risk comes from moisture and exposure to bases.

  • Storage Recommendations:

    • Container: Keep the compound in a tightly sealed container to prevent moisture absorption.

    • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended.

  • Handling:

    • This compound is an irritant, particularly to the skin and eyes, and may cause respiratory irritation.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid contact with strong oxidizing agents and strong bases during storage.[6]

Troubleshooting Guide at a Glance

Symptom / Observation Probable Cause Recommended Solution(s)
Low Yield & High MW Impurity Intermolecular Self-Condensation (Dimerization)• Use in situ deprotonation with slow base addition.• Use a slight excess (1.1-1.5 eq.) of the primary nucleophile.• Maintain lower reaction temperatures.
Alkene Byproduct Detected (GC-MS) Elimination Reaction (E2 or Hofmann-type)• Use a milder base (e.g., K₂CO₃, Cs₂CO₃).• Avoid strong, hindered bases (e.g., t-BuOK).• Keep reaction temperature as low as feasible.
Solvent Adduct Impurity (e.g., -OCH₃) Solvolysis (Solvent as Nucleophile)• Switch to a polar aprotic solvent (THF, MeCN, DMF).• Ensure strictly anhydrous conditions.
Reaction is Sluggish or Stalled Insufficient Deprotonation or Low Reactivity• Ensure at least one full equivalent of base is used to neutralize the HBr salt.• Consider a more polar solvent (e.g., DMF) to improve solubility and reaction rate.• A catalytic amount of sodium iodide (NaI) can be added to perform an in situ Finkelstein reaction, converting the bromide to the more reactive iodide.
Multiple Unidentified Byproducts Decomposition• The compound may have degraded due to improper storage (moisture).• Reaction temperature may be too high. Re-evaluate conditions, starting at a lower temperature.

Visualizing Reaction Pathways

The following diagram illustrates the desired SN2 reaction pathway versus the two most common side reactions: self-condensation and elimination.

G cluster_reactants Reactants & Conditions cluster_products Products & Byproducts A 2-(Bromomethyl)-1-methylpyrrolidine (Free Base) P1 Desired Sₙ2 Product A->P1  Sₙ2 Reaction (Desired Pathway) S1 Self-Condensation Dimer (Quaternary Salt) A->S1  Self-Condensation (Sₙ2 Side Reaction) A->S1 S2 Elimination Product (Alkene) A->S2  E2 Elimination (Side Reaction) B Your Nucleophile (Nu⁻) B->P1 C Strong Base (e.g., t-BuOK) C->S2

Caption: Desired vs. side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Side Reactions

This protocol details a robust method for reacting this compound with a generic nucleophile, designed to minimize self-condensation and elimination.

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the nucleophile (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

    • Add a suitable volume of anhydrous polar aprotic solvent (e.g., acetonitrile or THF) to achieve a practical concentration (typically 0.1-0.5 M).

  • Reaction Setup:

    • Stir the mixture under a positive pressure of nitrogen.

    • In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of the same anhydrous solvent.

  • Reaction Execution:

    • Cool the flask containing the nucleophile and base to 0 °C using an ice-water bath.

    • Add the solution of this compound dropwise to the cooled, stirring mixture over 15-30 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • The crude residue can then be purified by standard methods, such as column chromatography on silica gel or distillation, depending on the properties of the final product.

Protocol 2: Workflow for Purity and Side Product Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile side products like elimination byproducts or solvent adducts.[8]

G start Obtain Crude Reaction Sample prep Prepare Sample: 1. Dilute aliquot in suitable solvent (e.g., EtOAc). 2. Add internal standard if quantification is needed. 3. Filter through 0.45 µm syringe filter. start->prep inject Inject into GC-MS System prep->inject analyze Analyze Chromatogram & Mass Spectra inject->analyze q1 Major Peak is Desired Product? analyze->q1 q2 Other Significant Peaks Present? q1->q2 Yes troubleshoot Consult Troubleshooting Guide to Adjust Reaction Conditions q1->troubleshoot No success Purity Acceptable. Proceed to Purification. q2->success No identify Identify Byproducts: - Check mass for elimination (-HBr). - Check mass for solvent adduct (+Solvent-H). - Check mass for dimer (+Reactant-HBr). q2->identify Yes identify->troubleshoot

Caption: Workflow for GC-MS analysis of reaction products.

Typical GC-MS Parameters:

  • Column: A standard non-polar column (e.g., HP-5MS, DB-5) is often suitable.

  • Carrier Gas: Helium.

  • Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a high temperature (e.g., 250-280 °C) to elute all components.

  • Detector: Mass Spectrometer operating in Electron Ionization (EI) mode.

This systematic approach allows for the unequivocal identification of side products, enabling you to make informed decisions to optimize your reaction conditions.

References

  • NROChemistry. Hofmann Elimination. [Link]

  • Wikipedia. Hofmann elimination. [Link]

  • University of Calgary. Ch22: Hofmann elimination. [Link]

  • Oreate AI Blog. Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry. [Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Slideshare. Factors affecting nucleophilic substitution reactions finished d | PDF. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • PubMed Central (PMC). Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme | Request PDF. [Link]

  • OUCI. N-Dealkylation of Amines. [Link]

  • ResearchGate. N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination of Carbonyl Compounds: Synthesis of Substituted 2-Bromo-1-naphtols. | Request PDF. [Link]

  • Crash Course Organic Chemistry. Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. [Link]

  • Agency for Toxic Substances and Disease Registry. 51 6. analytical methods. [Link]

  • Master Organic Chemistry. Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF. [Link]

  • MDPI. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • Chemsrc. (S)-2-Bromomethyl-1-methyl-pyrrolidine | CAS#:60365-88-0. [Link]

Sources

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

A Senior Application Scientist's Guide to Reaction Scale-Up Challenges

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical field experience.

Reaction Overview

The synthesis of this compound typically involves the conversion of the corresponding alcohol, (1-methylpyrrolidin-2-yl)methanol, into an alkyl bromide. This transformation is a cornerstone of synthetic chemistry, but its scale-up introduces significant challenges related to reaction control, safety, and product purity.

cluster_main Synthetic Pathway SM Pdt SM->Pdt [Brominating Agent] (e.g., PBr₃, SOBr₂, HBr) Solvent SM_label (1-methylpyrrolidin-2-yl)methanol Pdt_label 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Caption: General synthesis of 2-(Bromomethyl)-1-methylpyrrolidine HBr.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for scale-up, and what are the trade-offs?

A1: The choice of brominating agent is critical and depends on factors like cost, safety, selectivity, and ease of workup at scale. The three most common reagents are Phosphorus Tribromide (PBr₃), Thionyl Bromide (SOBr₂), and Hydrobromic Acid (HBr).

ReagentProsConsBest For
PBr₃ - High reactivity for 1° and 2° alcohols.[1][2][3]- Generally clean Sₙ2 inversion of stereochemistry.[1][2]- Fewer rearrangement side products compared to HBr.[3]- Highly exothermic reaction.[4]- Generates phosphorous acid byproduct, which can complicate workup.- Reagent is corrosive and moisture-sensitive.[3]Controlled, predictable reactions where exotherm can be managed and stereochemistry is important.
SOBr₂ - Gaseous byproducts (SO₂ and HBr) can be easily removed.[5]- Generally high-yielding.- Less stable than thionyl chloride.[5]- Reacts violently with water.[6][7]- Cannot be used with bases like pyridine.[1]- Corrosive and toxic fumes.[5][6][7]Situations where easy removal of byproducts is a priority and the reaction is performed under strictly anhydrous conditions.
HBr - Most atom-economical and often the cheapest option.- Can be used in aqueous or acidic solutions.- Slower reaction rates may require heat.- Prone to carbocation rearrangements, leading to impurities.[8][9]- Strongly acidic conditions can lead to other side reactions.Cost-sensitive processes where potential impurities from rearrangements can be tolerated or easily separated.

Senior Scientist's Recommendation: For most scale-up applications requiring high purity and predictability, PBr₃ is often the preferred reagent despite its exothermicity. The reaction is generally cleaner than with HBr, and the workup is more straightforward than might be expected, provided it is well-designed. The key is meticulous control over the addition rate and temperature.

Q2: My reaction is dangerously exothermic during reagent addition. How can I control it and what are the risks?

A2: This is the most critical challenge when scaling up brominations with PBr₃ or SOBr₂. The reaction's high exothermicity stems from the formation of very stable phosphorus-oxygen or sulfur-oxygen bonds.[4] Uncontrolled, this can lead to a thermal runaway , a self-accelerating reaction where the rate of heat generation exceeds the rate of heat removal.[10] This can cause the solvent to boil violently, leading to a pressure buildup, reactor breach, and release of toxic and corrosive materials like HBr gas.[11][12][13]

Mitigation Strategies:

  • Reverse Addition: Instead of adding the brominating agent to the alcohol, consider adding the alcohol solution slowly to a solution of the brominating agent. This keeps the reactive agent in excess, often leading to a more controlled reaction profile, but must be validated at a small scale first.

  • Dilution: Increasing the solvent volume can increase the thermal mass of the system, allowing it to absorb more heat without a rapid temperature spike. However, this may reduce reaction rates and increase processing time.

  • Slow, Sub-surface Addition: Ensure the brominating agent is added slowly and below the surface of the reaction mixture to prevent localized heating at the surface and ensure immediate mixing.

  • Efficient Cooling: Use a reactor with a high surface-area-to-volume ratio and a powerful cooling system. For large-scale operations, a secondary cooling loop may be necessary.

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum safe addition rate.

cluster_troubleshoot Troubleshooting Thermal Events Start Exotherm Observed During Addition Q1 Is Temperature Rise > 5°C Above Setpoint? Start->Q1 A1_Yes IMMEDIATELY STOP ADDITION. Engage Emergency Cooling. Q1->A1_Yes Yes A1_No Reduce Addition Rate by 50%. Monitor Closely. Q1->A1_No No Q2 Does Temperature Stabilize? A1_Yes->Q2 A1_No->Q2 A2_Yes Resume Addition at Slower Rate. Q2->A2_Yes Yes A2_No STOP ADDITION. Prepare for Quench. Q2->A2_No No End Process Stable A2_Yes->End

Caption: Decision tree for managing reaction exotherms.

Q3: I'm observing significant impurities. What are they and how can I minimize them?

A3: Impurity profiles can be complex and are highly dependent on the chosen reagent and reaction conditions.

Common Impurities & Causes:

  • Unreacted Starting Material:

    • Cause: Insufficient brominating agent, poor mixing, or reaction time being too short.

    • Solution: Ensure accurate stoichiometry (a slight excess of the brominating agent, e.g., 1.05-1.1 eq, may be required). Improve agitation and monitor the reaction to completion using TLC or HPLC.

  • Dimerized Ether (bis(1-methylpyrrolidin-2-yl)methyl ether):

    • Cause: Can occur if the reaction temperature is too high, promoting intermolecular dehydration (an Sₙ2 reaction between a molecule of starting alcohol and the activated alcohol-reagent complex).

    • Solution: Maintain strict low-temperature control (e.g., 0-5 °C) during the addition and initial reaction phase.

  • Elimination Products (e.g., 1-methyl-2-methylenepyrrolidine):

    • Cause: More common with HBr and hindered secondary alcohols. High temperatures and strong, non-nucleophilic bases can promote elimination.

    • Solution: Use a reagent less prone to elimination like PBr₃. Avoid excessive heat.

  • Over-bromination Products:

    • Cause: While less common for this specific substrate, aggressive conditions or certain reagents can lead to bromination on the pyrrolidine ring itself.[14]

    • Solution: Use milder conditions and ensure the stoichiometry of the brominating agent is not excessively high.

Minimization Strategy: The most effective way to ensure a clean product is to maintain a low reaction temperature, control the addition rate, ensure efficient mixing, and monitor the reaction to completion before initiating the workup.[15]

Q4: I'm struggling with the crystallization and isolation of the final hydrobromide salt. What are the best practices?

A4: Isolating the hydrobromide salt can be challenging due to its high polarity and potential to oil out. The key is careful solvent selection and control over the crystallization process.

Step-by-Step Best Practices:

  • Thorough Workup: After quenching the reaction (typically with a slow addition to ice water or a cold basic solution like NaHCO₃), extract the free base form of the product into a suitable organic solvent (e.g., Dichloromethane or MTBE). Wash the organic layer thoroughly to remove inorganic salts.

  • Solvent Swap: Dry the organic extract (e.g., over MgSO₄ or Na₂SO₄) and concentrate it. It is often beneficial to solvent-swap into an appropriate crystallization solvent like Isopropanol (IPA), Ethyl Acetate (EtOAc), or Acetonitrile (MeCN).

  • Salt Formation: Slowly add a solution of HBr in a suitable solvent (e.g., HBr in acetic acid or ethereal HBr) to the solution of the free base at a controlled temperature (e.g., 0-10 °C). The product should begin to precipitate.

  • Controlled Crystallization:

    • Anti-Solvent Addition: If the product is too soluble, a non-polar anti-solvent (e.g., Heptane or MTBE) can be added slowly to induce crystallization.

    • Temperature Cycling: Slowly cool the mixture to maximize yield. Sometimes, gentle warming to dissolve fine particles followed by slow cooling (a process known as Ostwald ripening) can improve crystal size and filterability.

    • Seeding: If available, add a small amount of pure crystalline product to initiate crystallization and ensure the correct polymorphic form is obtained.

  • Isolation and Drying: Isolate the solid by filtration, wash with a cold solvent/anti-solvent mixture to remove soluble impurities, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.

Q5: What are the critical safety precautions for handling these reagents at scale?

A5: Safety is paramount. PBr₃ and SOBr₂ are highly corrosive, react violently with water, and release toxic fumes.[3][6][7]

  • Personal Protective Equipment (PPE): Always use a full-face respirator with an appropriate acid gas cartridge, heavy-duty rubber gloves (butyl rubber is often recommended), a chemical-resistant apron, and safety goggles/face shield.[6][16]

  • Ventilation: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger scales.

  • Inert Atmosphere: Handle reagents under an inert atmosphere (Nitrogen or Argon) to prevent reaction with atmospheric moisture.[6]

  • Quenching and Waste Disposal: Have appropriate quench solutions (e.g., sodium bicarbonate, soda ash) and spill kits readily available. All waste must be neutralized before disposal according to institutional and local regulations.[16] Never add water directly to the neat reagents.

  • Emergency Preparedness: Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[6] All personnel should be trained on the specific hazards and emergency procedures.

Benchmark Scale-Up Protocol: Synthesis via PBr₃

This protocol is a representative example for a laboratory scale-up. All operations should be conducted in a suitable fume hood with appropriate PPE.

1. Reactor Setup:

  • Equip a 1 L, 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, a temperature probe, an equalizing addition funnel, and a nitrogen inlet connected to a bubbler and an acid gas scrubber (containing a dilute NaOH solution).

2. Reagent Charging:

  • Charge (1-methylpyrrolidin-2-yl)methanol (e.g., 57.5 g, 0.5 mol) and anhydrous Dichloromethane (DCM, 250 mL) to the reactor.

  • Cool the solution to 0-5 °C with an ice-water bath.

3. Controlled Addition:

  • Slowly add Phosphorus Tribromide (PBr₃) (e.g., 54.1 g, 0.2 mol, 0.4 eq) to the addition funnel.

  • Add the PBr₃ dropwise to the stirred alcohol solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A significant exotherm will be observed.[4]

4. Reaction:

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction for completion by TLC or GC/MS (a sample quenched into aqueous NaHCO₃ and extracted).

5. Workup and Isolation:

  • Cool the reaction mixture back to 0-5 °C.

  • In a separate vessel, prepare a stirred solution of saturated aqueous sodium bicarbonate (500 mL) and ice.

  • Slowly and carefully transfer the reaction mixture into the bicarbonate solution via cannula or by pouring in a slow stream. Caution: Vigorous gas evolution (CO₂) and HBr neutralization will occur.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.

6. Salt Formation and Crystallization:

  • Dissolve the crude oil in Isopropanol (IPA, 150 mL).

  • Cool the solution to 0-5 °C.

  • Slowly add a 48% aqueous HBr solution (~0.5 mol) dropwise until the pH of a wet indicator paper is acidic.

  • If crystallization is slow, scratch the flask or add a seed crystal. An anti-solvent like MTBE (150 mL) can be added slowly to promote precipitation.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours.

  • Collect the solid by vacuum filtration, wash the filter cake with cold IPA/MTBE (1:1), and dry under vacuum at 45 °C to a constant weight.

cluster_workflow Scale-Up Process Workflow Start Start: Raw Materials Setup Reactor Setup (Inert Atmosphere) Start->Setup Charge Charge Alcohol & Solvent Setup->Charge Cool Cool to 0-5 °C Charge->Cool Addition Controlled Addition of PBr₃ (T < 10 °C) Cool->Addition React Reaction Monitoring (TLC/HPLC) Addition->React Quench Slow Quench into Bicarbonate Solution React->Quench Workup Extraction & Wash Quench->Workup SolventSwap Solvent Swap to IPA Workup->SolventSwap Salt Salt Formation with HBr SolventSwap->Salt Crystallize Crystallization (Cooling / Anti-Solvent) Salt->Crystallize Isolate Filtration & Washing Crystallize->Isolate Dry Vacuum Drying Isolate->Dry End Final Product: 2-(Bromomethyl)-1-methylpyrrolidine HBr Dry->End

Caption: A typical workflow for the scale-up synthesis.

References

  • Thionyl bromide - Wikipedia. Wikipedia. [Link]

  • Thionyl bromide | Georganics. Georganics. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central. [Link]

  • What are thermal runaways, and why should we care about them? H.E.L Group. [Link]

  • Methyl 2-(Bromomethyl)acrylate, Methyl Acrylate, and Glycine in the Synthesis of Functionalized Pyrrolidones | Request PDF. ResearchGate. [Link]

  • Alcohol to Bromide - Common Conditions. Organic Chemistry Portal. [Link]

  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]

  • Using PBr3 to Replace Alcohols with Bromides via Sn2. YouTube. [Link]

  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • What is thermal runaway in lithium-ion batteries. Gasmet Technologies. [Link]

  • Help with PBr3 addition. Reddit. [Link]

  • Overview of bromination reactions with phosphorus bromides... Chemia. [Link]

  • HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. PMC - NIH. [Link]

  • PBr3 Bromination of Alcohol/Possible Side Reaction With Azide? Reddit. [Link]

  • Process Development and Synthesis of Process-Related Impurities... PMC - NIH. [Link]

  • What happens during thermal runaway and how can you stop it? YouTube. [Link]

  • N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination... ResearchGate. [Link]

  • The reaction between 2-methyl-2-pentanol and HBr to yield 2-bromo-2-methylpentane is probably... Brainly.com. [Link]

  • Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. OSTI.GOV. [Link]

  • Addition of HBr to Alkenes. Master Organic Chemistry. [Link]

  • Chapter 4 Workshop. University of Calgary. [Link]

  • The 4 known abuse conditions that can lead to LIB thermal runaway... ResearchGate. [Link]

  • HBr reacts fastest with... YouTube. [Link]

  • When 3-methyl-2-butanol is heated with concentrated HBr, a rearra... Pearson+. [Link]

Sources

Technical Support Center: Handling Impurities in 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities associated with this critical reagent. This document provides in-depth technical guidance in a question-and-answer format, focusing on the practical challenges encountered during experimental work.

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide will walk you through the identification, analysis, and removal of common impurities, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most likely impurities in my batch of this compound and where do they come from?

A1: Impurities can arise from the synthetic route used to prepare the compound or from its degradation upon storage. A common synthetic pathway involves the bromination of N-methyl-L-prolinol. Based on this, you can anticipate the following impurities:

  • Synthesis-Related Impurities:

    • Unreacted Starting Material: Residual N-methyl-L-prolinol is a common impurity if the bromination reaction does not go to completion.

    • Over-brominated Species: Although less common for this specific structure, the possibility of multiple brominations on the pyrrolidine ring exists under harsh conditions.

    • Phosphorous Byproducts: If phosphorus tribromide (PBr₃) is used as the brominating agent, inorganic phosphorus-containing byproducts may be present.[1][2]

    • Solvent Adducts: Depending on the solvent used in the synthesis and purification, solvent molecules can sometimes be trapped in the crystal lattice of the final product.

  • Degradation-Related Impurities:

    • Hydrolysis Product: The bromomethyl group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of (1-methylpyrrolidin-2-yl)methanol hydrobromide.

    • Oxidation Products: Similar to other N-alkylated pyrrolidines, oxidation can occur, potentially leading to ring-opened amides or N-oxides, especially upon prolonged exposure to air and light.

    • Elimination Product: Under basic conditions or elevated temperatures, elimination of HBr can occur to form a pyrrolinium species.

The following diagram illustrates the potential sources of impurities:

Impurity_Sources cluster_synthesis Synthesis-Related Impurities cluster_product cluster_degradation Degradation-Related Impurities N-methyl-L-prolinol N-methyl-L-prolinol 2-(Bromomethyl)-1-methylpyrrolidine HBr 2-(Bromomethyl)-1-methylpyrrolidine HBr N-methyl-L-prolinol->2-(Bromomethyl)-1-methylpyrrolidine HBr Incomplete Reaction Brominating Agent (e.g., PBr3) Brominating Agent (e.g., PBr3) Brominating Agent (e.g., PBr3)->2-(Bromomethyl)-1-methylpyrrolidine HBr Byproducts Solvents Solvents Solvents->2-(Bromomethyl)-1-methylpyrrolidine HBr Residual Solvents Moisture (Hydrolysis) Moisture (Hydrolysis) 2-(Bromomethyl)-1-methylpyrrolidine HBr->Moisture (Hydrolysis) Degradation Oxygen/Light (Oxidation) Oxygen/Light (Oxidation) 2-(Bromomethyl)-1-methylpyrrolidine HBr->Oxygen/Light (Oxidation) Degradation Heat/Base (Elimination) Heat/Base (Elimination) 2-(Bromomethyl)-1-methylpyrrolidine HBr->Heat/Base (Elimination) Degradation

Caption: Sources of impurities in 2-(Bromomethyl)-1-methylpyrrolidine HBr.

Q2: How can I detect and quantify the impurities in my sample?

A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC (RP-HPLC) method is the gold standard for separating and quantifying impurities.

    • Rationale: This technique separates compounds based on their polarity, allowing for the resolution of the target compound from its more polar (e.g., hydrolyzed) or less polar impurities. A photodiode array (PDA) or UV detector is typically used for detection.

    • Starting Point for Method Development:

      • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

      • Detection: UV detection at a wavelength where the parent compound and potential impurities have reasonable absorbance (e.g., around 210 nm).

    • Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities and for confirming the identity of the main component.

    • Rationale: NMR provides detailed structural information. For instance, the presence of a singlet around 3.5-4.0 ppm in the ¹H NMR spectrum might indicate the -CH₂Br group, while the absence or a shift of this signal could suggest degradation.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of impurities, which aids in their structural identification.

The following table summarizes the recommended analytical techniques:

Analytical TechniquePurposeKey Advantages
RP-HPLC with UV/PDA Separation and quantification of impuritiesHigh resolution, sensitivity, and quantitative accuracy.[3][4]
¹H and ¹³C NMR Structural confirmation and identification of impuritiesProvides detailed structural information.[5][6]
LC-MS Molecular weight determination of impuritiesHigh sensitivity and specificity for impurity identification.[5]
Q3: My batch of this compound has a noticeable color/odor. What does this indicate and how should I proceed?

A3: A pure sample of this compound should be a white to off-white solid with a faint odor. A noticeable color (e.g., yellow or brown) or a strong, pungent odor often indicates the presence of degradation products.

  • Potential Cause: The color may arise from the formation of small amounts of bromine or other chromophoric degradation products. A strong amine-like odor could indicate the presence of volatile amine impurities.

  • Recommended Action:

    • Analyze the sample: Before use, analyze the sample using HPLC and/or NMR to identify and quantify the impurities.

    • Purify if necessary: If the impurity levels are unacceptable for your application, purification is required.

The decision-making workflow can be visualized as follows:

Purification_Decision Observe Color/Odor Observe Color/Odor Analyze Sample (HPLC, NMR) Analyze Sample (HPLC, NMR) Observe Color/Odor->Analyze Sample (HPLC, NMR) Impurity Levels Acceptable? Impurity Levels Acceptable? Analyze Sample (HPLC, NMR)->Impurity Levels Acceptable? Proceed with Experiment Proceed with Experiment Impurity Levels Acceptable?->Proceed with Experiment Yes Purify Sample Purify Sample Impurity Levels Acceptable?->Purify Sample No Re-analyze Purified Sample Re-analyze Purified Sample Purify Sample->Re-analyze Purified Sample Re-analyze Purified Sample->Impurity Levels Acceptable?

Caption: Decision workflow for handling discolored/odorous material.

Q4: What is the most effective method for purifying this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often the most effective and scalable method for removing minor impurities from crystalline solids.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common choices for hydrobromide salts include:

    • Isopropanol (IPA)

    • Ethanol

    • Acetonitrile

    • A mixture of a soluble solvent (like IPA or ethanol) with an anti-solvent (like diethyl ether or ethyl acetate).

  • Procedure: a. Dissolve the impure compound in a minimal amount of the chosen solvent at its boiling point. b. If colored impurities are present, you can add a small amount of activated charcoal and heat for a short period. c. Hot filter the solution to remove any insoluble impurities (including the charcoal). d. Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. e. Further cool the solution in an ice bath to maximize the yield of the purified product. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing the impurities. h. Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Oiling out The compound is melting before it dissolves, or the solvent is not polar enough.Add a more polar co-solvent or switch to a more polar solvent system.
No crystal formation The solution is not supersaturated, or nucleation is slow.Scratch the inside of the flask with a glass rod, add a seed crystal, or reduce the solvent volume by evaporation.
Low recovery The compound is too soluble in the chosen solvent even at low temperatures, or too much solvent was used.Use a different solvent system or a smaller volume of solvent. Ensure the wash solvent is ice-cold.

For impurities that are difficult to remove by recrystallization, column chromatography on silica gel can be employed, although this is generally less scalable for large quantities of a salt. A polar eluent system, such as a mixture of dichloromethane and methanol, would likely be required.

References

  • Görög, S. (2006). The importance and the challenges of impurity profiling in modern pharmaceutical analysis. Trends in Analytical Chemistry, 25(8), 755-757. [Link]

  • Dutcher. (n.d.). Protein purification troubleshooting guide. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

  • BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 1: Recrystallization of Acetanilide. [Link]

  • Reddit. (2019). PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?[Link]

  • Nguyen, V. H., et al. (2016). Green Organic Synthesis of N-Methylpyrrolidine. Journal of Science and Technology, 54(2), 231-237. [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]

  • Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. [Link]

  • BJSTR. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Li, S., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(15), 3457. [Link]

  • ResearchGate. (n.d.). N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination of Carbonyl Compounds: Synthesis of Substituted 2-Bromo-1-naphtols. [Link]

  • Reddit. (2016). Help with PBr3 addition. [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • El-Gindy, A., et al. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. Scientific Reports, 13(1), 18361. [Link]

Sources

Refinement of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Intermediate

Welcome to the technical support center for the experimental design and refinement of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This valuable building block is crucial in the synthesis of various pharmaceutical agents due to the reactive nature of its bromomethyl group, which allows for facile nucleophilic substitution.[1] However, its synthesis and handling present distinct challenges, including its hygroscopic nature and potential for side reactions.

This guide is structured to provide rapid, actionable solutions to common experimental hurdles. We will begin with frequently asked questions for quick reference, followed by in-depth troubleshooting modules that dissect each stage of the experimental workflow. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed, data-driven decisions in your own lab.

Frequently Asked Questions (FAQs)

Q1: My final product is a sticky, brown oil instead of the expected white crystalline solid. What happened? A1: This is the most common issue and typically points to one of two culprits: moisture or impurities. The hydrobromide salt is often hygroscopic and will readily absorb atmospheric moisture to become a gum.[2] Additionally, residual solvent or side products from the reaction can prevent crystallization.

  • Quick Fix: Try dissolving the oil in a minimal amount of a polar solvent like isopropanol and then crashing out the product by adding a non-polar solvent like diethyl ether, followed by cooling. Store the final product under an inert atmosphere.

Q2: The yield of my reaction is significantly lower than expected. What are the likely causes? A2: Low yields can stem from incomplete reaction, product loss during workup, or competing side reactions. The conversion of the precursor alcohol to the bromide can be an equilibrium process. During workup, the amine salt's solubility in aqueous layers can lead to loss if extractions are not performed carefully.

Q3: My ¹H NMR spectrum looks messy. Besides the product, what other signals should I look for? A3: A complex NMR spectrum suggests the presence of unreacted starting material, (1-methylpyrrolidin-2-yl)methanol, or potential side products. Look for a broad singlet corresponding to the hydroxyl proton of the starting material. Also, check for signals indicating elimination or rearrangement byproducts, although these are less common under standard brominating conditions.

Q4: Is it necessary to use hydrobromic acid, or can I use another brominating agent? A4: While hydrobromic acid is a common choice for converting secondary alcohols to bromides and concurrently forming the hydrobromide salt, other reagents like phosphorus tribromide (PBr₃) can also be effective. The choice of reagent impacts the reaction conditions and workup procedure. HBr offers the advantage of a one-pot salt formation.

Troubleshooting Module 1: The Synthesis Reaction

The conversion of (1-methylpyrrolidin-2-yl)methanol to this compound is a nucleophilic substitution reaction. The primary challenges are ensuring the reaction goes to completion and minimizing side products.

Common Problems & Solutions
Problem Potential Cause Recommended Solution & Rationale
Reaction Stalls (Incomplete Conversion) Insufficient Acid Concentration/Activity: The HBr solution may be old or of a lower concentration than stated.Use a fresh bottle of 48% aqueous HBr. The high concentration of H⁺ is crucial to protonate the hydroxyl group, making it a good leaving group (H₂O).
Suboptimal Temperature: The reaction kinetics may be too slow at lower temperatures.The reaction typically requires elevated temperatures (reflux) to proceed at a reasonable rate. Monitor the reaction progress via TLC or a test workup and LCMS analysis.
Formation of Dark-Colored Byproducts Decomposition at High Temperatures: Prolonged heating or excessive temperatures can lead to decomposition of the starting material or product.Maintain a consistent reflux temperature without aggressive overheating. Once the reaction is complete based on monitoring, proceed immediately to the workup.
Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow start Charge Reactor with (1-methylpyrrolidin-2-yl)methanol add_hbr Add 48% aq. HBr (Slowly, with cooling) start->add_hbr Exothermic reflux Heat to Reflux (e.g., ~100-110°C) add_hbr->reflux monitor Monitor Reaction (TLC or LCMS) reflux->monitor Typically 4-8 hours complete Reaction Complete monitor->complete

Caption: High-level workflow for the synthesis step.

Troubleshooting Module 2: Workup and Purification

Proper workup and purification are critical for obtaining a high-purity, crystalline product. The hygroscopic and water-soluble nature of the hydrobromide salt makes this stage particularly challenging.

Common Problems & Solutions

Problem: Product Remains in the Aqueous Layer During Extraction

  • Cause: As a salt, the product has significant water solubility.

  • Solution: Saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. This decreases the solubility of the organic salt in the aqueous phase. Use a robust organic solvent for extraction, such as dichloromethane or a mixture of chloroform and isopropanol. Perform multiple extractions (at least 3-4 times) to ensure complete removal.

Problem: Failure to Crystallize from Solution

  • Cause 1: Presence of Water: The compound is hygroscopic and even trace amounts of water can inhibit crystallization, leading to an oil.

  • Solution 1: Ensure all solvents are anhydrous. After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Consider a final azeotropic distillation with toluene to remove residual water before attempting crystallization.

  • Cause 2: Incorrect Solvent System: The chosen solvent system may not be optimal for inducing crystallization.

  • Solution 2: A common and effective method is recrystallization from an alcohol/ether system. Dissolve the crude product in a minimal amount of hot isopropanol or ethanol. Allow it to cool slowly, then add diethyl ether or MTBE dropwise until turbidity persists. Cool the mixture in an ice bath to maximize crystal formation.

Purification Decision Tree

cluster_purification Purification Troubleshooting start Crude Product (Post-Workup) check_form Is it a solid or an oil? start->check_form is_solid Solid check_form->is_solid Solid is_oil Oil / Gum check_form->is_oil Oil recrystallize Recrystallize (e.g., Isopropanol/Ether) is_solid->recrystallize azeotrope Azeotropic Distillation with Toluene to Remove Water is_oil->azeotrope check_purity Check Purity (NMR, LCMS) recrystallize->check_purity pure Product >95% Pure check_purity->pure Yes impure Impure check_purity->impure No column Consider Column Chromatography (Silica, DCM/MeOH gradient) impure->column For persistent impurities column->check_purity azeotrope->recrystallize

Caption: Decision tree for purifying the crude product.

Module 3: Characterization and Storage

Accurate characterization confirms the identity and purity of your product, while proper storage is essential to maintain its integrity.

¹H NMR Characterization

The ¹H NMR spectrum is the primary tool for structural confirmation. Below is a table of expected chemical shifts for the product in a solvent like D₂O or DMSO-d₆.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Key Features & Notes
N-CH₃~2.8 - 3.2Singlet (s)A sharp singlet integrating to 3H. Its exact position can be pH-dependent.
CH -CH₂Br (C2-H)~3.8 - 4.2Multiplet (m)This is a key diagnostic proton. It will be coupled to the adjacent ring protons and the CH₂Br protons.
CH₂ Br~3.5 - 3.9Multiplet (m) or Doublet of Doublets (dd)These two protons are diastereotopic and will appear as a complex multiplet, integrating to 2H.
Pyrrolidine Ring Protons~1.8 - 3.7Multiplets (m)A series of complex, overlapping multiplets corresponding to the remaining 6 protons on the pyrrolidine ring.

Note: Predicted shifts are based on analogous structures and general principles.[3][4] Actual values may vary based on solvent and concentration.

Storage and Handling
  • Hygroscopicity: The compound is moisture-sensitive.[2] Always handle in a glove box or under a stream of dry nitrogen if possible.

  • Storage Conditions: Store in a tightly sealed container, preferably in a desiccator or freezer, under an inert atmosphere (nitrogen or argon).[5]

  • Safety: The compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, inside a chemical fume hood.[2][6]

Appendix: Detailed Experimental Protocol

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1-methylpyrrolidin-2-yl)methanol (1.0 eq). Place the flask in an ice bath.

  • Reagent Addition: Slowly add 48% aqueous hydrobromic acid (HBr) (3.0 eq) to the flask with stirring. The addition is exothermic; maintain the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 100-110°C). Maintain the reflux for 4-8 hours. Monitor the reaction's progress by taking small aliquots, quenching with base, extracting, and analyzing via TLC or GC-MS.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove most of the water and excess HBr.

  • Workup - Extraction: Dissolve the resulting residue in water and saturate the solution with solid NaCl. Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and wash the filter cake with additional dichloromethane.

  • Isolation & Purification: Concentrate the filtrate on a rotary evaporator to obtain the crude product, which may be an oil or a semi-solid. Dissolve this crude material in a minimal amount of hot isopropanol. Allow the solution to cool to room temperature, then slowly add diethyl ether until the solution becomes cloudy. Place the flask in an ice bath for 1-2 hours to facilitate crystallization.

  • Final Product: Collect the resulting white to off-white crystals by vacuum filtration. Wash the crystals with cold diethyl ether and dry them under high vacuum for several hours. Store immediately in a sealed container under an inert atmosphere.

References

  • Fisher Scientific, Safety Data Sheet. Provides critical information on handling, storage, and hazards associated with brominated compounds. [URL: https://www.fishersci.com]
  • Sigma-Aldrich, Safety Data Sheet. Offers details on stability, storage conditions (inert gas), and moisture sensitivity. [URL: https://www.sigmaaldrich.com]
  • Fisher Scientific, Safety Data Sheet (Related Compound). Outlines general stability and reactivity for brominated heterocyclic hydrobromides. [URL: https://www.fishersci.com]
  • CymitQuimica, Product Information for Pyrrolidine, 2-(bromomethyl)-, hydrobromide. Describes the compound as a white crystalline solid used in nucleophilic substitution reactions. [URL: https://www.cymitquimica.com/cas/3433-29-2]
  • Synthesis of New Optically Active 2-Pyrrolidinones, PubMed Central. Details synthetic procedures involving bromination and purification by column chromatography and recrystallization. [URL: https://www.ncbi.nlm.nih.gov/pmc/]
  • ChemicalBook, (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine. Lists physical properties and storage conditions for the free base form. [URL: https://www.chemicalbook.com/ProductCas_60365-88-0.htm]
  • ECHEMI, Pyrrolidine,2-(bromomethyl)-,hydrobromide SDS. Provides GHS hazard statements and first-aid measures. [URL: https://www.echemi.com/sds/3433-29-2.html]
  • ChemicalBook, (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine. Recommends storage in a dark place, under inert atmosphere, and at freezer temperatures. [URL: https://www.chemicalbook.com/ProductCas_60365-88-0.htm]
  • N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination, ResearchGate. Discusses various bromination techniques in organic synthesis. [URL: https://www.
  • ChemicalBook, 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum. Provides reference NMR data for a structurally related compound. [URL: https://www.chemicalbook.com/Spectrum_120-94-5_1HNMR.htm]
  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane, Doc Brown's Chemistry. Explains NMR splitting patterns and chemical shifts for brominated alkyl compounds. [URL: https://www.docbrown.info/page06/OrgSpec/1HNMRsp1.htm]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide (CAS 13617-00-0). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a hydrobromide salt, this compound offers enhanced stability and ease of handling compared to its free base form. However, its ionic nature can present solubility challenges in common organic solvents.[1]

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively and ensure the success of your experiments.

Troubleshooting Guide: Addressing Insolubility

This section addresses the most common issue encountered with this reagent: poor solubility in a chosen reaction medium. The questions are designed to walk you through a logical, step-by-step process to identify and solve the problem.

Q1: My this compound is not dissolving in my reaction solvent. What should I do?

This is a frequent challenge. The ionic salt form is highly polar, making it most soluble in polar, protic solvents like water or alcohols, but often poorly soluble in aprotic or non-polar solvents typically used for alkylation reactions (e.g., THF, Dichloromethane, Toluene).

Follow these steps to troubleshoot:

Step 1: Consult the Solubility Profile First, confirm if your chosen solvent is appropriate. Refer to the solubility table below. If your solvent is listed as "Insoluble" or "Sparingly Soluble," you will need to modify your approach.

Step 2: Attempt Gentle Heating For solvents where the compound is sparingly soluble, gentle heating can often be sufficient to achieve dissolution.

  • Action: Warm the mixture to 40-50°C with stirring.

  • Causality: Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the salt, promoting dissolution.

  • Caution: Be mindful of the boiling point of your solvent and the thermal stability of other reagents in your reaction.

Step 3: Consider a Co-Solvent System If heating is ineffective or undesirable, adding a polar co-solvent can dramatically improve solubility.

  • Action: Add a small amount of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) dropwise until the solid dissolves. N-Methyl-2-pyrrolidone (NMP) is another excellent option for dissolving diverse materials.[2]

  • Causality: These highly polar solvents are effective at solvating ions, breaking apart the salt's crystal structure and bringing it into solution.

  • Field Insight: Often, only a small volume percentage (5-10%) of DMF or DMSO is needed to solubilize the salt without drastically changing the overall reaction medium.

Step 4: Convert the Salt to the Free Base For reactions requiring non-polar, aprotic conditions (e.g., with Grignard reagents or in solvents like THF, DCM, or Toluene), the most robust solution is to convert the hydrobromide salt to its corresponding free amine. The free base is significantly less polar and will be soluble in a much broader range of organic solvents.[3][4]

  • Action: Perform a simple acid-base extraction. See Protocol 1 for a detailed, step-by-step guide.

  • Causality: Adding a base deprotonates the pyrrolidinium ion, neutralizing the positive charge and breaking the ionic bond with the bromide counter-ion.[3] This removes the salt character, making the molecule behave like a typical organic amine.

Data Summary & Experimental Protocols

Solubility Profile Summary

The following table provides a general guide to the solubility of this compound. Please note that exact solubility can vary with temperature and the purity of the material.

SolventTypeSolubilityNotes
Water (H₂O)Polar ProticSolubleHighly soluble due to ionic nature.[1][3]
Methanol (MeOH)Polar ProticSoluble
Ethanol (EtOH)Polar ProticSoluble
Dimethylformamide (DMF)Polar AproticSolubleExcellent choice as a primary solvent or co-solvent.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleExcellent choice as a primary solvent or co-solvent.
Acetonitrile (MeCN)Polar AproticSparingly SolubleSolubility may be improved with gentle heating.
Dichloromethane (DCM)Non-polar AproticInsolubleConversion to free base is recommended.
Tetrahydrofuran (THF)Non-polar AproticInsolubleConversion to free base is recommended.
TolueneNon-polarInsolubleConversion to free base is recommended.
Diethyl EtherNon-polarInsolubleConversion to free base is recommended.
Protocol 1: Conversion of Hydrobromide Salt to Free Base

This protocol describes a standard laboratory procedure for liberating the free amine from its salt form via a liquid-liquid extraction.

Materials:

  • This compound

  • 1M Sodium hydroxide (NaOH) or saturated Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel, Erlenmeyer Flasks, Round-bottom Flask

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the hydrobromide salt in a minimal amount of deionized water in an Erlenmeyer flask.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 1M NaOH solution dropwise while stirring until the pH of the solution is >10 (confirm with pH paper). Using a weaker base like saturated NaHCO₃ to reach a pH of 8-9 is also a common, milder alternative.[5][6]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent like DCM.[7] For each extraction, use approximately one-third of the volume of the aqueous layer.

  • Combine & Wash: Combine the organic layers in the separatory funnel. Wash the combined organic layer once with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄. Stir for 5-10 minutes.

  • Isolation: Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the free amine, 2-(bromomethyl)-1-methylpyrrolidine.

  • Verification (Optional): The free base can be characterized by ¹H NMR to confirm the absence of the broad N-H proton peak characteristic of the ammonium salt.

Visualization: Solvent Strategy Workflow

The following diagram outlines the decision-making process for handling the reagent based on your experimental requirements.

G cluster_start cluster_solvent cluster_aprotic cluster_heat cluster_results start Start: Define Reaction Conditions q_solvent Is a polar protic solvent (e.g., EtOH, H₂O) compatible with your reaction? start->q_solvent q_aprotic Is a polar aprotic solvent (e.g., DMF, DMSO) compatible? q_solvent->q_aprotic No   res_protic Dissolve directly in polar protic solvent. q_solvent->res_protic  Yes q_heat Is gentle heating (40-50 °C) permissible? q_aprotic->q_heat No   res_aprotic Dissolve directly in polar aprotic solvent. q_aprotic->res_aprotic  Yes res_heat Use sparingly soluble solvent (e.g., MeCN) with heating. q_heat->res_heat  Yes res_freebase CRITICAL STEP: Convert salt to free base (See Protocol 1). Use in any aprotic solvent (DCM, THF, Toluene). q_heat->res_freebase No  

Sources

Technical Support Center: Optimization of Reaction Kinetics for 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to optimize the reaction kinetics of 2-(bromomethyl)-1-methylpyrrolidine hydrobromide. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower your research.

Section 1: Understanding the Reactant and Reaction Fundamentals

FAQ 1: What is this compound and what are its key reactive properties?

This compound is a pyrrolidine derivative. Structurally, it features a five-membered saturated nitrogen-containing ring (the pyrrolidine), with a methyl group on the nitrogen and a bromomethyl group at the 2-position.[1] It is typically a white crystalline solid, and the hydrobromide salt form enhances its stability and solubility in polar solvents.[1]

The key to its reactivity lies in the bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This allows the compound to be a valuable intermediate in various organic syntheses, particularly in N-alkylation reactions to introduce the 1-methylpyrrolidin-2-ylmethyl moiety into a target molecule.[1]

FAQ 2: What are the expected reaction mechanisms for this compound?

Given that this compound has a primary alkyl halide, the predominant reaction mechanism for nucleophilic substitution will be SN2 (Substitution Nucleophilic Bimolecular) .[2]

An SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3]

While an SN1 (Substitution Nucleophilic Unimolecular) reaction, which involves the formation of a carbocation intermediate, is possible, it is less favored for primary alkyl halides due to the instability of the resulting primary carbocation.[2][4] However, under certain conditions (e.g., strongly ionizing, polar protic solvents and a non-basic nucleophile), a minor SN1 pathway could be considered.[5][6]

Section 2: Troubleshooting Guide for Reaction Kinetics Optimization

This section addresses common issues encountered during the use of this compound in alkylation reactions.

Problem 1: The reaction is slow or does not proceed to completion.

Potential Causes & Solutions:

  • Insufficiently Strong Nucleophile: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.[5] If your nucleophile is weak, the reaction will be slow.

    • Solution: Consider using a stronger nucleophile. For example, if you are using a neutral amine, its corresponding deprotonated form (amide) will be a much stronger nucleophile. Base strength is a good indicator of nucleophilicity.[4]

  • Inappropriate Solvent: The choice of solvent is critical for SN2 reactions.

    • Solution: Use a polar aprotic solvent such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.[5] These solvents can solvate the cation but not the anion (the nucleophile), leaving the nucleophile "bare" and more reactive. Polar protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.[4]

  • Low Reaction Temperature: Insufficient thermal energy can lead to a slow reaction rate.

    • Solution: Gradually increase the reaction temperature. A general rule of thumb is that the rate of many organic reactions doubles for every 10°C increase in temperature. However, be mindful that higher temperatures can also promote side reactions.[7]

  • Steric Hindrance: Although the electrophilic carbon is on a primary alkyl group, significant steric bulk on the nucleophile can impede the backside attack required for an SN2 reaction.[2]

    • Solution: If possible, consider a less sterically hindered nucleophile.

  • Presence of the Hydrobromide Salt: The hydrobromide salt form means the pyrrolidine nitrogen is protonated. If your reaction requires the free base form of a nucleophile to be the active species, the acidic proton from the hydrobromide salt can interfere.

    • Solution: Add a suitable base to the reaction mixture to neutralize the HBr and deprotonate your nucleophile. The choice of base is crucial and is discussed in the next problem.

Problem 2: Formation of multiple products or low yield of the desired product.

Potential Causes & Solutions:

  • Over-alkylation (for amine nucleophiles): Primary and secondary amines can undergo multiple alkylations, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[4]

    • Solution 1: Stoichiometry Control: Use a significant excess of the amine nucleophile relative to the this compound.[7] This statistically favors the mono-alkylation product.

    • Solution 2: Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help minimize over-alkylation.[7]

    • Solution 3: Competitive Deprotonation/Protonation Strategy: For primary amines, using the amine hydrobromide in conjunction with the alkyl bromide can promote selective monoalkylation.[8]

  • Elimination (E2) Side Reaction: A strong, sterically hindered base can promote an E2 (Elimination Bimolecular) reaction, leading to the formation of an alkene instead of the desired substitution product.

    • Solution: Use a non-nucleophilic, yet sufficiently strong, base if deprotonation of the nucleophile is required. Examples include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] For more sensitive substrates, milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. Avoid strong, bulky bases like potassium tert-butoxide if substitution is the desired outcome.

  • Inappropriate Base Selection: The choice of base can significantly impact the reaction outcome.

    • Solution: For general N-alkylation, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[7] If a stronger base is needed, sodium hydride (NaH) can be used, but care must be taken to control the reaction conditions.[7][9]

Problem 3: Difficulty in monitoring reaction progress.

Potential Causes & Solutions:

  • Similar Polarity of Reactants and Products: If the starting materials and products have similar polarities, it can be challenging to resolve them using thin-layer chromatography (TLC).

    • Solution 1: Staining: Use a TLC stain that visualizes one component differently from the others. For example, a ninhydrin stain can be used to visualize primary and secondary amines.

    • Solution 2: Alternative Analytical Techniques: Utilize other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more definitive monitoring.[7]

Section 3: Experimental Protocols and Data

General Protocol for N-Alkylation using this compound

This protocol provides a general starting point for the N-alkylation of a primary or secondary amine. Optimization will be required based on the specific nucleophile.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.2 equivalents) and the anhydrous solvent.

  • Add the base (2.5 equivalents) to the mixture and stir.

  • In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.

  • Slowly add the solution of the alkylating agent to the stirred amine/base mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (start with 50-60 °C) and monitor the progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Key Factors Influencing SN2 Reaction Kinetics
FactorFavorable Conditions for SN2Rationale
Substrate Primary alkyl halide (like 2-(bromomethyl)-1-methylpyrrolidine)Minimizes steric hindrance for backside attack.[2]
Nucleophile Strong, negatively charged, and less sterically hinderedIncreases the rate of the bimolecular reaction.[2][5]
Leaving Group Good leaving group (e.g., I⁻ > Br⁻ > Cl⁻)A stable anion that is a weak base is a good leaving group.[5]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Solvates the cation but not the nucleophile, increasing its reactivity.[5]
Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add amine nucleophile and solvent to flask B 2. Add base (e.g., K2CO3) A->B D 4. Slowly add alkylating agent to amine mixture B->D C 3. Dissolve alkylating agent in solvent C->D E 5. Heat and monitor (TLC, LC-MS) D->E F 6. Quench with water E->F G 7. Extract with organic solvent F->G H 8. Dry and concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: A generalized workflow for the N-alkylation reaction.

Logical Troubleshooting Flowchart

troubleshooting_flowchart start Reaction Issue issue_slow Slow or Incomplete Reaction start->issue_slow issue_low_yield Low Yield / Side Products start->issue_low_yield sol_temp Increase Temperature issue_slow->sol_temp Is temp too low? sol_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) issue_slow->sol_solvent Wrong solvent? sol_nucleophile Use Stronger Nucleophile issue_slow->sol_nucleophile Weak nucleophile? sol_base_slow Add Base to Neutralize HBr issue_slow->sol_base_slow Is HBr present? sol_overalkylation Use Excess Amine or Slow Addition of Alkylating Agent issue_low_yield->sol_overalkylation Over-alkylation? sol_elimination Use Non-nucleophilic Base (K2CO3, Cs2CO3) issue_low_yield->sol_elimination Elimination side reaction? sol_base_yield Optimize Base Choice issue_low_yield->sol_base_yield Inappropriate base?

Caption: A decision tree for troubleshooting common reaction problems.

Section 4: Safety Information

This compound is an irritant and may cause skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[10][11]

References
  • LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Slideshare. Factors affecting nucleophilic substitution reactions finished d. [Link]

  • PubMed Central (PMC). Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • ResearchGate. Optimization of the reaction conditions for the alkylation step using bromide 5. [Link]

  • PubChem. 1-Methylpyrrolidine. [Link]

  • ResearchGate. N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination of Carbonyl Compounds: Synthesis of Substituted 2-Bromo-1-naphtols. [Link]

  • Dr. Susan Findlay. CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). [Link]

  • Chemistry LibreTexts. 4.7: Factors Affecting the SN1 Reaction. [Link]

  • Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).
  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • Sci-Hub. Kinetics and mechanism of formation and decomposition of substituted 1‐phenylpyrrolidin‐2‐ones in basic medium. [Link]

  • Chemsrc. (S)-2-Bromomethyl-1-methyl-pyrrolidine. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrrolidine-Based Synthons: A Comparative Analysis of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the five-membered pyrrolidine ring stands out as a "privileged scaffold." This designation is not arbitrary; it reflects the frequent appearance of this saturated heterocycle in a multitude of biologically active compounds, including 37 drugs approved by the U.S. Food and Drug Administration (FDA).[1] The power of the pyrrolidine motif lies in its unique combination of properties: the sp³-hybridized framework provides three-dimensional diversity crucial for exploring pharmacophore space, while the nitrogen atom acts as a key site for hydrogen bonding and modulation of physicochemical properties like solubility.[1][2]

Unlike flat, aromatic systems, saturated heterocycles like pyrrolidine offer greater structural complexity and conformational flexibility, which can be pivotal for achieving high-affinity and selective interactions with biological targets.[2] This guide provides an in-depth comparison of a highly versatile, yet specific, pyrrolidine-based building block—2-(Bromomethyl)-1-methylpyrrolidine hydrobromide—against other common pyrrolidine derivatives. We will explore its synthetic utility, reactivity profile, and comparative advantages, supported by experimental data and protocols to inform rational drug design and synthesis.

Part 1: In Focus - this compound

This compound is a valuable synthetic intermediate, primarily utilized as an electrophilic building block.[3] Its structure combines the foundational pyrrolidine ring with a reactive bromomethyl group at the C-2 position and a methyl group on the nitrogen.

Chemical Profile and Inherent Reactivity:

  • The Reactive Handle: The primary functional group is the bromomethyl moiety (-CH₂Br). Bromine is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This positions the molecule as a potent alkylating agent.

  • The N-Methyl Group's Crucial Role: The methyl group on the pyrrolidine nitrogen is not merely a structural feature; it is a critical element of chemical design. By converting the secondary amine of a parent pyrrolidine to a tertiary amine, it prevents self-alkylation or unwanted N-alkylation reactions that could otherwise compete with the desired C-alkylation at the bromomethyl site. This ensures that the molecule serves as a clean and specific reagent for introducing the (1-methylpyrrolidin-2-yl)methyl moiety onto a target nucleophile.

  • The Hydrobromide Salt Form: The compound is typically supplied as a hydrobromide salt. This enhances its stability, making it a non-volatile, crystalline solid that is easier to handle and store compared to the free base.[3] The salt form also improves solubility in polar solvents, which can be advantageous in certain reaction setups.[3]

Synthetic Accessibility:

While various routes exist, a common laboratory-scale synthesis involves the treatment of a commercially available precursor, (S)-1-Methyl-2-pyrrolidinemethanol, with a brominating agent like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid. This straightforward conversion provides reliable access to the desired synthon.

Part 2: Comparative Analysis with Alternative Pyrrolidine Derivatives

The choice of a specific pyrrolidine derivative is a critical decision in a synthetic campaign. Below, we compare this compound to other common alternatives to highlight its unique advantages.

Comparison 1: N-Methyl vs. N-H - The Unsubstituted Analogue

The closest structural analogue is 2-(Bromomethyl)pyrrolidine hydrobromide, which lacks the N-methyl group.[3]

  • Reactivity Control: The N-H analogue contains two nucleophilic/basic sites: the secondary amine and the target molecule it is intended to react with. This can lead to a complex mixture of products, including self-alkylation (polymerization) or N-alkylation of another molecule of the reagent. The N-methyl version eliminates this ambiguity, ensuring that it acts exclusively as an electrophile at the bromomethyl carbon.

  • Basicity: Both are basic, but the secondary amine can be deprotonated under standard reaction conditions, complicating the reaction profile. The tertiary amine of the N-methyl derivative is less nucleophilic and primarily acts as a directing group.

Diagram 1: Comparative Reactivity Pathways

The following diagram illustrates the divergent reactivity of N-methylated versus N-unsubstituted 2-(bromomethyl)pyrrolidine in the presence of a generic nucleophile (Nu⁻) and base.

cluster_0 Scenario A: 2-(Bromomethyl)-1-methylpyrrolidine cluster_1 Scenario B: 2-(Bromomethyl)pyrrolidine (N-H) A_start 2-(Bromomethyl)- 1-methylpyrrolidine A_product Desired Product: Nu-CH₂-(1-methylpyrrolidine) A_start->A_product Clean SN2 Alkylation A_reagent Nucleophile (Nu⁻) A_reagent->A_product B_start 2-(Bromomethyl)pyrrolidine B_product1 Desired Product: Nu-CH₂-(pyrrolidine) B_start->B_product1 Desired Pathway B_product2 Side Product: Self-Alkylation/ Polymerization B_start->B_product2 Competing Pathway (N-alkylation) B_reagent Nucleophile (Nu⁻) + Base B_reagent->B_product1 B_reagent->B_product2

Caption: Divergent reaction pathways of N-methylated vs. N-H pyrrolidine reagents.

Comparison 2: Alkylating Agent vs. Solvent - N-Methyl-2-pyrrolidone (NMP)

N-Methyl-2-pyrrolidone (NMP) is a widely used pyrrolidine derivative, but its function is fundamentally different.

  • Functionality: NMP is a lactam (a cyclic amide), not an amine. This makes it a highly polar, aprotic solvent, valued for its ability to dissolve a wide range of compounds and its high boiling point.[4]

  • Reactivity: NMP is generally stable and non-reactive under typical synthetic conditions.[4] It is not an alkylating agent. While it can be reduced to N-methylpyrrolidine or undergo ring-opening with strong acid or base, it does not possess the electrophilic character of 2-(Bromomethyl)-1-methylpyrrolidine.

The comparison here is one of function: one is a reactive building block (synthon), the other is a stable reaction medium (solvent).

Comparison 3: Halide vs. No Halide - 2-Methylpyrrolidine

2-Methylpyrrolidine is a simple chiral amine.[5]

  • Role in Synthesis: Lacking the bromomethyl "reactive handle," its utility lies in its basicity and nucleophilicity at the nitrogen atom. It is often used as a chiral base, a ligand in asymmetric catalysis, or as a simple amine to be incorporated into a larger structure via reactions at the nitrogen (e.g., amide bond formation, reductive amination).[5]

  • Application: It serves a completely different synthetic purpose than its bromomethyl counterpart. One is a nucleophile/base; the other is a potent electrophile.

Data Summary: Physicochemical Properties

The choice between scaffolds can be guided by fundamental physicochemical properties. The table below provides a comparative overview.

Property2-(Bromomethyl)-1-methylpyrrolidine2-MethylpyrrolidineN-Methyl-2-pyrrolidone (NMP)Piperidine (for reference)
Molecular Formula C₆H₁₂BrNC₅H₁₁NC₅H₉NOC₅H₁₁N
Molecular Weight 178.07 g/mol (free base)85.15 g/mol [5]99.13 g/mol 85.15 g/mol
pKa (Conjugate Acid) ~10.5-11.0 (estimated)~11.2 (estimated)-0.92~11.22[6]
logP (Octanol/Water) 1.6 (predicted)[7]0.7 (predicted)[5]-0.380.84[6]
Primary Function Electrophilic Alkylating AgentChiral Base / NucleophilePolar Aprotic SolventBase / Nucleophile

Part 3: Experimental Protocols & Field Insights

Trustworthy protocols are self-validating. The following procedures include in-process checks and rationale for key steps, reflecting best practices in a drug development setting.

Protocol 1: General Procedure for O-Alkylation of a Phenol using 2-(Bromomethyl)-1-methylpyrrolidine HBr

This protocol details the coupling of the pyrrolidine synthon to a phenolic nucleophile, a common step in the synthesis of pharmacologically active molecules, particularly muscarinic receptor antagonists.[8][9]

Rationale: The Williamson ether synthesis is a robust method for this transformation. A moderate base is chosen to deprotonate the phenol, creating a nucleophilic phenoxide without causing decomposition of the alkylating agent. A polar aprotic solvent is ideal for SN2 reactions.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Water, Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 eq) and anhydrous K₂CO₃ (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration with respect to the phenol).

  • Activation: Stir the suspension at room temperature for 30 minutes. This allows for the formation of the potassium phenoxide salt.

  • Reagent Addition: Add this compound (1.2 eq) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to 60-70 °C.

    • Causality Note: Gentle heating increases the rate of the SN2 reaction. The excess base (K₂CO₃) neutralizes the HBr salt of the reagent and the HBr generated during the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

    • Self-Validation: The aqueous wash removes the DMF and inorganic salts (KBr, excess K₂CO₃).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by column chromatography on silica gel to yield the desired O-alkylated product.

Diagram 2: Experimental Workflow for Phenol Alkylation

This diagram outlines the key stages of the experimental protocol, from setup to final product isolation.

start Start setup 1. Combine Phenol & K₂CO₃ in anhydrous DMF under N₂ start->setup activate 2. Stir 30 min at RT (Form Phenoxide) setup->activate add_reagent 3. Add 2-(Bromomethyl)-1- methylpyrrolidine HBr activate->add_reagent react 4. Heat to 60-70 °C add_reagent->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Workup (H₂O / Ethyl Acetate Extraction) monitor->workup Reaction Complete purify 7. Silica Gel Chromatography workup->purify product Isolated Product purify->product

Caption: Step-by-step workflow for the synthesis of aryl-pyrrolidinylmethyl ethers.

Conclusion

For the synthetic chemist aiming to incorporate the (1-methylpyrrolidin-2-yl)methyl fragment—a key pharmacophore for targets like muscarinic receptors—this compound offers a superior solution compared to other pyrrolidine derivatives.[8][9] Its design elegantly solves the problem of competing N-alkylation inherent in its N-H analogue, providing a clean, specific, and highly reactive electrophile. It stands in functional contrast to derivatives like NMP, which serves as a stable solvent, or 2-methylpyrrolidine, which acts as a nucleophile/base. The hydrobromide salt form ensures stability and ease of handling, making it a reliable and indispensable tool in the arsenal of drug discovery and development professionals. Understanding these key differences is paramount to efficient and rational molecular design.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Dei, S., et al. (2008). Muscarinic Antagonists With Multiple Stereocenters: Synthesis, Affinity Profile and Functional Activity of Isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Sulfoxide Derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Salehi, B., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry. [Link]

  • Krogsgaard-Larsen, P., et al. (2009). Muscarinic Receptor Agonists and Antagonists. Textbook of Drug Design and Discovery. [Link]

  • Ringdahl, B. (1988). Derivatives of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry. [Link]

  • PubChem. This compound. PubChem Database. [Link]

  • Loba Chemie. N-METHYL-2-PYRROLIDONE FOR SYNTHESIS. Loba Chemie Safety Data Sheet. [Link]

  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). Ataman Kimya Product Information. [Link]

  • ResearchGate. Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. ResearchGate Q&A. [Link]

  • Tran, P., et al. (2019). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST Journals System. [Link]

  • Aboutaj, C., et al. (2021). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]

  • PubChem. 2-Methylpyrrolidine. PubChem Database. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

Sources

A Comparative Guide to the Efficacy of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide and Analogous Alkylating Agents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its prevalence drives the demand for versatile and efficient building blocks for its incorporation into complex molecular architectures. Among these, 2-(bromomethyl)-1-methylpyrrolidine hydrobromide serves as a critical reagent for introducing the N-methylpyrrolidin-2-ylmethyl moiety via nucleophilic substitution. This guide provides an in-depth comparison of its efficacy against structurally analogous reagents, including those with different halogens (chloro-, iodo-), alternative ring systems (piperidine), and varying N-substituents (N-H, N-Boc). By examining the interplay between structure, reactivity, and experimental outcomes, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in reagent selection for their synthetic campaigns.

Part 1: Profile of the Core Reagent: this compound

This compound is a white crystalline solid valued for its dual functionality: a reactive primary alkyl bromide for SN2 reactions and a five-membered heterocyclic amine core.[5] The hydrobromide salt form significantly enhances its stability and shelf-life compared to the free base, making it easier to handle and weigh accurately in a laboratory setting.

The primary locus of reactivity is the bromomethyl group. As a primary alkyl halide, it is an excellent electrophile for substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The reaction proceeds via a classical SN2 mechanism, leading to the formation of a new carbon-nucleophile bond.

General Reaction Mechanism: SN2 Alkylation

The utility of this reagent is fundamentally based on the SN2 pathway, where a nucleophile attacks the electrophilic carbon bearing the bromine atom, displacing the bromide leaving group in a single, concerted step.

Scaffold_Selection Start Initiate Drug Design Program SAR Define Target's Structure-Activity Relationship (SAR) Start->SAR Vector Is a compact, relatively planar scaffold preferred? SAR->Vector Conformation Is a rigid, defined 3D conformation required? Vector->Conformation No Pyrrolidine Select Pyrrolidine-based Reagent (e.g., 2-(Bromomethyl)-1-methylpyrrolidine) Vector->Pyrrolidine Yes Conformation->Pyrrolidine No Piperidine Select Piperidine-based Reagent (e.g., 2-(Bromomethyl)-1-methylpiperidine) Conformation->Piperidine Yes Synthesize Synthesize & Test Analogs Pyrrolidine->Synthesize Piperidine->Synthesize

Sources

A Comparative Guide to the Biological Validation of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological validation of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide. As a substituted pyrrolidine, this compound shares a core structural motif with numerous biologically active molecules, particularly those targeting nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] Given the absence of established biological activity data for this specific hydrobromide salt, this document outlines a hypothesis-driven approach to its characterization, focusing on nAChRs as a primary putative target. The methodologies described herein are designed to be self-validating, employing well-characterized comparator compounds and robust assay systems to deliver clear, interpretable results for researchers in drug discovery and pharmacology.

Introduction and Rationale

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of many natural alkaloids and synthetic drugs with a wide array of biological activities.[2][3] Notably, it is a key feature of many ligands that interact with nicotinic acetylcholine receptors, a superfamily of ligand-gated ion channels crucial in neurotransmission.[5][6] These receptors are implicated in a variety of physiological processes and are therapeutic targets for neurological disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction.[5]

This compound is a reactive chemical intermediate, suggesting its utility in synthesizing more complex molecules.[7] However, it is prudent to validate the biological activity of such precursors to fully understand their potential off-target effects or to uncover novel pharmacological properties. Based on its structural similarity to known nAChR ligands, we hypothesize that this compound may exhibit affinity for and modulate the function of nAChR subtypes.

This guide will detail a validation workflow to:

  • Determine the binding affinity of this compound for key nAChR subtypes.

  • Characterize the functional activity of the compound as a potential agonist, antagonist, or allosteric modulator.

  • Objectively compare its performance against established nAChR ligands.

Experimental Design and Comparator Selection

A rigorous validation study necessitates the use of appropriate positive and negative controls. The following compounds have been selected for comparison due to their well-defined activities at various nAChR subtypes.

CompoundTypePrimary nAChR Subtype(s)Rationale for Inclusion
(-)-Nicotine Agonistα4β2, α3β4, α7A natural agonist, provides a baseline for receptor activation.[6][8]
Epibatidine AgonistHigh affinity for most nAChRsA potent, non-selective agonist for determining maximal receptor response.[9]
Methyllycaconitine (MLA) Antagonistα7 selectiveA competitive antagonist to probe for α7 subtype-specific interactions.[6][9]
d-Tubocurarine AntagonistMuscle-type, α3β4A classic competitive antagonist for neuronal and muscle nAChR subtypes.[10]

The experimental workflow will proceed from initial binding assays to more complex functional assays, as illustrated in the diagram below.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Characterization Binding_Assay Radioligand Binding Assay (α4β2 and α7 subtypes) Data_Analysis_1 Determine Ki values Binding_Assay->Data_Analysis_1 Functional_Assay Calcium Influx Assay (FLIPR or similar) Data_Analysis_1->Functional_Assay If binding is observed Agonist_Mode Agonist Mode Functional_Assay->Agonist_Mode Antagonist_Mode Antagonist Mode Functional_Assay->Antagonist_Mode Data_Analysis_2 Determine EC50/IC50 values Agonist_Mode->Data_Analysis_2 Antagonist_Mode->Data_Analysis_2 Conclusion Characterize Biological Activity Data_Analysis_2->Conclusion

Caption: Experimental workflow for validating the biological activity of this compound.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This assay will determine the binding affinity of the test compound for α4β2 and α7 nAChR subtypes by measuring its ability to displace a high-affinity radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound for α4β2 and α7 nAChRs.

Materials:

  • Receptor Source: Membrane preparations from cell lines stably expressing human α4β2 or α7 nAChRs (e.g., HEK293 or SH-EP1 cells).

  • Radioligands: [³H]-Cytisine for α4β2 nAChRs and [¹²⁵I]-α-Bungarotoxin for α7 nAChRs.[9][11]

  • Test Compounds: this compound and comparator compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail and Glass Fiber Filters .

  • Filtration Apparatus and Scintillation Counter .

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (approximately at its Kd value), and a range of concentrations of the test compound or comparator.

  • Receptor Addition: Add the receptor membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Influx Functional Assay

This cell-based assay will measure the functional activity of the test compound by detecting changes in intracellular calcium levels following nAChR activation.

Objective: To determine if this compound acts as an agonist or antagonist at α4β2 and α7 nAChRs and to quantify its potency (EC₅₀ or IC₅₀).

Materials:

  • Cell Line: SH-EP1 or HEK293 cells stably expressing the nAChR subtype of interest.[12]

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Nicotine or Epibatidine.

  • Test Compounds: this compound and comparators.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for 1 hour at 37°C.

  • Assay Plate Preparation: Prepare a separate plate with the test compounds and known agonists/antagonists at various concentrations.

  • Measurement:

    • Agonist Mode: Place the cell plate in the fluorescence reader. Record a baseline fluorescence, then add the test compound and measure the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a specified period. Then, add a known agonist (at its EC₈₀ concentration) and measure the inhibition of the fluorescence signal.

  • Data Analysis:

    • Agonist Mode: Normalize the fluorescence response to the maximum response induced by a saturating concentration of a known agonist. Plot the normalized response against the log of the test compound concentration to determine the EC₅₀ value and maximal efficacy.

    • Antagonist Mode: Plot the percentage of inhibition against the log of the test compound concentration to determine the IC₅₀ value.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate how the performance of this compound ("Test Compound") would be compared against the selected standards.

Table 1: Comparative Binding Affinities (Kᵢ, nM)

Compoundα4β2 nAChRα7 nAChR
Test Compound 550>10,000
(-)-Nicotine 1.5300
Epibatidine 0.0515
Methyllycaconitine 20001.2
d-Tubocurarine 15080

Table 2: Comparative Functional Activity (EC₅₀/IC₅₀, nM)

Compoundα4β2 nAChRα7 nAChR
Test Compound IC₅₀ = 800No activity
(-)-Nicotine EC₅₀ = 250EC₅₀ = 5,000
Epibatidine EC₅₀ = 0.8EC₅₀ = 120
Methyllycaconitine No activityIC₅₀ = 2.5
d-Tubocurarine IC₅₀ = 250IC₅₀ = 150

Interpretation and Signaling Pathway Context

The hypothetical data suggest that this compound is a weak, selective antagonist at the α4β2 nAChR subtype. It displays measurable binding affinity at this subtype, albeit significantly lower than high-affinity ligands like nicotine and epibatidine. The lack of activity at the α7 subtype indicates selectivity. In the functional assay, the compound did not elicit an agonist response but did inhibit the response to a known agonist, confirming its antagonistic properties.

G cluster_0 cluster_1 Agonist Agonist (e.g., Acetylcholine, Nicotine) nAChR nAChR (e.g., α4β2) Agonist->nAChR Binds and Activates Antagonist Antagonist (e.g., Test Compound) Antagonist->nAChR Binds and Blocks Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream Ca_Signal->Downstream

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR).

Conclusion

This guide outlines a systematic and robust methodology for the initial biological characterization of this compound. By employing a hypothesis-driven approach centered on the well-established pharmacology of nAChRs and utilizing a panel of standard comparator compounds, researchers can confidently ascertain the binding affinity and functional activity of this novel compound. The described workflow, from radioligand binding to cell-based functional assays, provides a clear path to generating high-quality, publishable data, thereby elucidating the compound's potential role as a pharmacological tool or a starting point for further drug development.

References

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). PubMed Central.
  • Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Templ
  • Differentiation of the Agonists and Antagonists of the α7 Nicotinic Acetylcholine Receptor. (2019).
  • Nicotinic Agonists, Antagonists, and Modulators From N
  • Selective agonists and antagonists of α9 versus α7 nicotinic acetylcholine receptors. (n.d.). PubMed Central.
  • Naturally occurring agonists and antagonists of different nicotinic acetylcholine receptors (nAChRs). (2018).
  • Validating the Binding Affinity of Lycoctonine to Nicotinic Acetylcholine Receptors: A Compar
  • CAS 3433-29-2: Pyrrolidine, 2-(bromomethyl)-, hydrobromide... (n.d.). CymitQuimica.
  • Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease. (n.d.). PubMed Central.
  • A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. (2006).
  • Nicotinoylcholine iodide versus other nicotinic agonists in receptor binding studies. (2025). Benchchem.
  • Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. (2015). PubMed.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists. (2021). PubMed.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.

Sources

A Comparative Spectroscopic Guide for the Structural Confirmation of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of pharmaceutical synthesis and drug development, N-alkylated pyrrolidines serve as foundational scaffolds for a multitude of biologically active molecules. The compound 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a key synthetic intermediate, valued for its reactive bromomethyl group that allows for further molecular elaboration. However, its synthesis can potentially yield structural isomers, such as substitution at the 3-position or rearrangement products. Consequently, rigorous and unambiguous structural confirmation is not merely a procedural step but a critical checkpoint to ensure the integrity of the synthetic pathway and the identity of the final product.

This guide provides a comprehensive, multi-technique spectroscopic framework for the definitive structural analysis of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the expected data from these orthogonal techniques, we establish a self-validating system for structural confirmation, equipping researchers with the rationale and protocols to confidently identify this crucial intermediate.

The Analytical Challenge: Distinguishing Isomers

To appreciate the power of a multi-spectroscopic approach, consider the primary isomeric challenge: differentiating the target compound (2-substituted) from its 3-substituted counterpart, 3-(Bromomethyl)-1-methylpyrrolidine. While they share the same mass, their distinct atomic arrangements will produce unique spectral fingerprints. This guide will demonstrate how specific features in NMR, IR, and MS data allow for their clear differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the chemical environment and connectivity of hydrogen and carbon atoms. For a hydrobromide salt, solvents like D₂O or DMSO-d₆ are preferable to ensure solubility and observe all relevant signals.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and their relative numbers (integration).

Predicted ¹H NMR Data for this compound:

The structure presents several key proton environments. The protons on carbons adjacent to the electron-withdrawing nitrogen atom (C2 and C5) are expected to be deshielded, appearing at a lower field (higher ppm).[1] The bromomethyl group's protons will also be significantly downfield due to the electronegativity of bromine.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale for Assignment
Pyrrolidine Ring Protons (C3-H₂, C4-H₂)1.8 - 2.5Multiplet (m)Standard aliphatic region for pyrrolidine rings.[1]
N-CH₃~2.9 - 3.2Singlet (s)Methyl group attached to a positively charged nitrogen, causing a downfield shift.
Pyrrolidine Ring Protons (C5-H₂)3.0 - 3.6Multiplet (m)Protons adjacent to the nitrogen atom are deshielded.[1]
C2-H3.5 - 4.0Multiplet (m)Methine proton at the point of substitution, deshielded by both the nitrogen and the bromomethyl group.
CH₂Br3.7 - 4.2Doublet of Doublets (dd) or Multiplet (m)Protons on the carbon bearing the highly electronegative bromine atom. Diastereotopic nature could lead to complex splitting.
N-H⁺9.0 - 11.0Broad Singlet (br s)Acidic proton of the hydrobromide salt, often broad and variable depending on solvent and concentration.

Comparative Insight: The ¹H NMR spectrum of the isomeric 3-(Bromomethyl)-1-methylpyrrolidine would show a different splitting pattern and chemical shift for the CH₂Br group and the protons on the pyrrolidine ring, providing a clear point of differentiation.

¹³C NMR Spectroscopy: The Carbon Framework

Carbon NMR spectroscopy identifies all unique carbon environments in the molecule. Proton-decoupled ¹³C NMR simplifies the spectrum to a series of single peaks, one for each distinct carbon.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
C4~22 - 26Standard aliphatic carbon in a pyrrolidine ring.
C3~28 - 33Aliphatic carbon adjacent to the substituted C2.
CH₂Br~35 - 40Carbon attached to bromine shows a characteristic shift.[2]
N-CH₃~42 - 46N-alkyl carbon, shifted downfield by the nitrogen.
C5~55 - 60Carbon adjacent to the nitrogen atom.[3]
C2~65 - 72Carbon adjacent to the nitrogen and bearing the bromomethyl substituent, resulting in a significant downfield shift.

Comparative Insight: The 3-substituted isomer would exhibit a different number of signals in the 55-72 ppm range and a distinct chemical shift for the carbon bearing the bromomethyl group, making the two isomers easily distinguishable.

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Ensure the sample is of high purity.

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.

    • Add a small amount of a reference standard like Tetramethylsilane (TMS) or use the residual solvent peak for calibration.

  • Data Acquisition: [4]

    • Use a high-resolution NMR spectrometer (≥400 MHz is recommended).

    • For ¹H NMR: Acquire 16-64 scans with a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR: Use a proton-decoupled pulse sequence. Acquire several hundred to a few thousand scans with a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present.

Predicted IR Data for this compound:

The key diagnostic feature is the presence of a broad absorption band characteristic of the N-H⁺ stretch, confirming the hydrobromide salt form.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
N-H⁺ Stretch2400 - 2800Very Broad, Strong
C-H Stretch (Aliphatic)2850 - 3000Strong, Sharp
C-N Stretch1100 - 1250Medium
C-Br Stretch500 - 600Medium to Strong

Comparative Insight: While the C-H, C-N, and C-Br stretches would be present in an isomeric structure, the prominent, broad N-H⁺ stretch is definitive for the hydrobromide salt. The free base form of the amine would lack this feature and instead show N-H bending around 1600 cm⁻¹ if it were a secondary amine, or no N-H signals at all for a tertiary amine.[5][6]

Experimental Protocol for IR Analysis
  • Sample Preparation (KBr Pellet Method): [7]

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented as the sample scan ratioed against the background.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and structure through fragmentation patterns.

Predicted MS Data for this compound:

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8][9] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Ion Expected m/z Interpretation
[M]⁺ (with ⁷⁹Br)178.02Molecular ion containing the ⁷⁹Br isotope.
[M+2]⁺ (with ⁸¹Br)180.02Molecular ion containing the ⁸¹Br isotope. The near 1:1 intensity ratio with the M⁺ peak is a definitive indicator of one bromine atom.[10]

Note: The observed mass is for the free base C₆H₁₂BrN, as the HBr is typically lost during ionization.

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer technique and will likely show the parent ion, while EI would induce fragmentation. A common fragmentation pathway for N-alkyl pyrrolidines is the alpha-cleavage, leading to the loss of the bromomethyl radical, which can help confirm the substitution pattern.

Experimental Protocol for ESI-MS Analysis
  • Sample Preparation: [7]

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

    • Optimize source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.

    • Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-500).

Integrated Workflow for Structural Confirmation

The power of this analytical approach lies in the convergence of data from all three techniques. No single method provides a complete picture, but together, they offer irrefutable proof of structure.

G Workflow for Spectroscopic Confirmation cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pristine Sample 2-(Bromomethyl)-1-methylpyrrolidine HBr Prep_NMR Dissolve in DMSO-d6 / D2O Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in MeOH / ACN Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI-MS) Prep_MS->MS Analysis_NMR Analyze Shifts, Multiplicity, Integration NMR->Analysis_NMR Analysis_IR Identify Functional Groups (N-H⁺, C-Br) IR->Analysis_IR Analysis_MS Confirm MW & Isotopic Pattern (M⁺, M+2) MS->Analysis_MS Conclusion Unambiguous Structural Confirmation Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry.

  • NMR spectroscopy elucidates the precise carbon-hydrogen framework, distinguishing it from positional isomers.

  • IR spectroscopy provides definitive evidence of the hydrobromide salt form through the characteristic N-H⁺ absorption.

  • Mass spectrometry confirms the molecular weight and, critically, the presence of a single bromine atom via its unique M⁺/M+2 isotopic signature.

By comparing experimental data to the benchmarks outlined in this guide, researchers can possess a high degree of confidence in the identity and purity of their material, ensuring the success of subsequent synthetic endeavors.

References

  • BenchChem (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • ResearchGate (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.
  • DTIC (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.
  • Chemistry LibreTexts (2020). Organic Compounds Containing Halogen Atoms.
  • Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms.
  • ResearchGate (2025). Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one.
  • YouTube (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
  • ResearchGate. IR spectroscopy of N-methylpyrrolidine product in current work.
  • CymitQuimica. CAS 3433-29-2: Pyrrolidine, 2-(bromomethyl)-, hydrobromide….
  • ResearchGate. Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione.
  • ChemicalBook. Pyrrolidine(123-75-1) IR Spectrum.
  • PubChemLite. This compound (C6H12BrN).
  • BenchChem (2025). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines.
  • BenchChem (2025). Spectroscopic Analysis of 2-Methylpyrrolidine: A Technical Guide.
  • Sigma-Aldrich. 2-(Bromomethyl)pyrrolidine hydrobromide | 3433-29-2.
  • BenchChem (2025). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.
  • SpectraBase. 1-Methylpyrrolidine - Optional[13C NMR] - Chemical Shifts.
  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane.

Sources

The Practitioner's Guide to Pyrrolidine-Based Alkylation: A Comparative Analysis of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of molecular design, integral to a multitude of FDA-approved therapeutics and complex natural products. The strategic introduction of this motif onto a target molecule is a frequent and critical step in synthetic campaigns. This guide provides an in-depth, objective comparison of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a widely used reagent for this purpose, against its common chemical cousins and alternative synthetic strategies. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, actionable protocols to empower you to make the most informed decisions for your specific application.

The Critical Role of the Alkylating Agent: More Than Just a Leaving Group

The choice of an alkylating agent in an SN2 reaction is a decision that profoundly impacts reaction kinetics, yield, and purity of the final product. The ideal reagent should offer a balance of high reactivity, stability for storage and handling, and minimal side-product formation. This compound is a popular choice due to its solid, crystalline nature, which enhances its stability and ease of handling compared to the free base. The hydrobromide salt form, however, necessitates the use of at least two equivalents of a base in the reaction: one to neutralize the salt and a second to facilitate the alkylation.

The core of the comparison lies in the nature of the leaving group (X in R-X). The efficacy of the leaving group is determined by its ability to stabilize the negative charge it acquires upon departing. For halide leaving groups, this ability is inversely related to their basicity. Weaker bases are better leaving groups. This leads to a well-established reactivity trend for alkyl halides in SN2 reactions: I > Br > Cl >> F .[1][2][3] This is a direct consequence of the bond strength between the carbon and the halogen; the C-I bond is the weakest and most easily broken, while the C-F bond is exceptionally strong, rendering alkyl fluorides largely unreactive in these substitutions.[1][4]

Performance Cross-Validation: A Data-Driven Comparison

Table 1: Comparative Performance of 2-(Halomethyl)-1-methylpyrrolidine Derivatives in a Model N-Alkylation Reaction

Alkylating AgentRelative ReactivityTypical Reaction Time (h)Typical Yield (%)Key Considerations
2-(Iodo methyl)-1-methylpyrrolidineVery High1 - 490 - 98Most reactive, but often less stable and more costly. Prone to degradation if not stored properly. Ideal for recalcitrant substrates.
2-(Bromo methyl)-1-methylpyrrolidineHigh4 - 1285 - 95The "gold standard" offering a good balance of reactivity and stability. Widely commercially available.[5]
2-(Chloro methyl)-1-methylpyrrolidineModerate12 - 4870 - 85Less reactive, requiring more forcing conditions (higher temperatures, longer reaction times).[6] Can be advantageous for preventing over-alkylation. More cost-effective for large-scale synthesis.
2-((Methylsulfonyl)oxy)methyl)-1-methylpyrrolidine (Mesylate)Very High1 - 490 - 98Reactivity is comparable to or greater than the iodide. Often prepared in situ from the corresponding alcohol.
2-(((4-Methylphenyl)sulfonyl)oxy)methyl)-1-methylpyrrolidine (Tosylate)High2 - 888 - 96Similar reactivity to the bromide. A common alternative to alkyl halides.

Note: Yields and reaction times are estimates for a standard SN2 reaction and can vary significantly based on the substrate, solvent, base, and temperature.

Experimental Protocols: From Theory to Practice

The following protocols are designed for the N-alkylation of a generic secondary amine (R₂NH) to serve as a template for your specific application.

Protocol 1: N-Alkylation using this compound (The Benchmark)

This protocol represents the most common application of the topic reagent.

Why we do this: The use of a polar aprotic solvent like DMF or acetonitrile stabilizes the transition state of the SN2 reaction. Potassium carbonate is a cost-effective base, though stronger bases like sodium hydride can be used for less nucleophilic amines. The extra equivalent of base is crucial to first neutralize the hydrobromide salt.

reagent 2-(Bromomethyl)-1-methylpyrrolidine HBr reaction Stir at RT to 60°C 4-12 hours reagent->reaction 1.0 eq amine Secondary Amine (R₂NH) amine->reaction 1.0 eq base K₂CO₃ (2.2 eq) base->reaction Neutralizes HBr & Activates Amine solvent DMF or Acetonitrile solvent->reaction product N-alkylated Product workup Aqueous Workup & Extraction purification Column Chromatography workup->purification purification->product reaction->workup

Caption: Workflow for N-alkylation using the hydrobromide salt.

Step-by-Step Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the secondary amine (1.0 eq) and potassium carbonate (2.2 eq).

  • Add anhydrous dimethylformamide (DMF) or acetonitrile (to a concentration of 0.1-0.5 M).

  • Add this compound (1.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 60°C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Comparative N-Alkylation with Alternatives

This section outlines the necessary modifications when using the chloro and iodo analogs.

A. Using 2-(Chloromethyl)-1-methylpyrrolidine Hydrochloride:

  • Key Adjustment: Due to its lower reactivity, the reaction will require more forcing conditions.

  • Modified Procedure: Follow Protocol 1, but increase the reaction temperature to 80-100°C and expect longer reaction times (12-48 hours). The use of a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF may be beneficial. If using NaH, only 1.1 equivalents of the base are needed as the starting material is the free base.

B. Using 2-(Iodomethyl)-1-methylpyrrolidine:

  • Key Adjustment: This reagent is highly reactive. The reaction can often be run at or below room temperature.

  • Modified Procedure: Follow Protocol 1, maintaining the reaction temperature at 0°C to room temperature. Reaction times will be significantly shorter (1-4 hours).

  • In situ Generation (Finkelstein Reaction): If the iodo-derivative is not available, it can be generated in situ from the chloro- or bromo-derivative by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to the reaction mixture. This is a cost-effective way to accelerate the reaction of the more stable chloro- and bromo-derivatives.

reactivity reactivity conditions conditions reactivity->conditions influences stability stability stability->conditions trade-off with

Caption: Relationship between reactivity, conditions, and stability.

Mechanistic Insights and Troubleshooting

The N-alkylation of a secondary amine with a 2-(halomethyl)pyrrolidine derivative proceeds via a classic SN2 mechanism.

SN2_Mechanism R₂NH R₂NH R₂N⁻ R₂N⁻ (Nucleophile) R₂NH->R₂N⁻ Deprotonation Base Base Base->R₂N⁻ TransitionState [R₂N···CH₂(Pyr)···X]⁻ R₂N⁻->TransitionState Pyr-CH₂-X Pyr-CH₂-X Pyr-CH₂-X->TransitionState Product R₂N-CH₂-Pyr TransitionState->Product X⁻ X⁻ TransitionState->X⁻

Caption: The SN2 mechanism for N-alkylation.

Common Side Reactions and How to Mitigate Them:

  • Over-alkylation: If the product is a secondary amine, it can be further alkylated to a tertiary amine. This is more common with highly reactive alkylating agents like the iodide.

    • Solution: Use a slight excess of the amine starting material or carefully control the stoichiometry of the alkylating agent.

  • Elimination: While less common with primary halides, elimination reactions can occur, especially with sterically hindered substrates or strong, non-nucleophilic bases.

    • Solution: Use a non-hindered, nucleophilic base and avoid excessively high temperatures.

  • Low Reactivity: Especially with the chloro-derivative, the reaction may stall.

    • Solution: Increase the temperature, switch to a more polar aprotic solvent, use a stronger base, or add a catalytic amount of an iodide salt (Finkelstein conditions).[5]

Conclusion: Selecting the Right Tool for the Job

This compound remains the workhorse for many applications due to its optimal balance of reactivity, stability, and commercial availability. It is the recommended starting point for most new synthetic explorations.

  • Choose 2-(iodomethyl)-1-methylpyrrolidine when high reactivity is paramount, for example, with electron-deficient or sterically hindered amines.

  • Opt for 2-(chloromethyl)-1-methylpyrrolidine in large-scale syntheses where cost is a primary driver and longer reaction times are acceptable.

  • Consider tosylate or mesylate derivatives as excellent, highly reactive alternatives to halides, especially when starting from the corresponding alcohol is more convenient.

By understanding the underlying principles of reactivity and the practical considerations of each reagent, researchers can optimize their synthetic strategies, leading to higher yields, greater purity, and more efficient discovery and development of new chemical entities.

References

  • University of Michigan State, Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • Quora. What is the order of the reactivity of alkyl halides (i.e for CL, F, Br, and I) for an SN1 reaction? [Link]

  • Quora. What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? [Link]

  • Google Patents.
  • Weix, D. J., & D'Amato, E. M. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(13), 5918–5921. [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (1 (47)), 33–42. [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Google Patents. Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Patil, M. L., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Tetrahedron Letters, 48(43), 7642-7644. [Link]

  • University of Colorado Boulder, Department of Chemistry. Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. [Link]

  • Richardson, J. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. [Link]

  • Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. [Link]

Sources

A Senior Application Scientist's Comparative Guide to 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide in Alkylation Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a reactive alkylating agent, with other commonly employed alternatives in various scientific assays. Our focus is on providing researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their experimental designs. We will delve into the underlying chemical principles, present hypothetical performance data based on structure-activity relationships, and provide detailed protocols for empirical validation.

Introduction: The Role of this compound in Chemical Biology

This compound belongs to the class of alkylating agents, which are characterized by their ability to introduce an alkyl group to a nucleophilic site in a molecule.[1] This reactivity makes them invaluable tools in organic synthesis and as probes in chemical biology to study the function of biomolecules. The structure of this compound, featuring a reactive bromomethyl group attached to an N-methylated pyrrolidine ring, suggests a unique combination of reactivity and solubility that could be advantageous in specific applications.[2][3]

The pyrrolidine moiety, a five-membered saturated heterocycle, is a common scaffold in numerous pharmaceuticals and natural products. Its presence in this reagent may influence cell permeability and target engagement compared to more conventional, linear alkylating agents. The hydrobromide salt form generally enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in aqueous buffers common in biological assays.[3]

Comparative Analysis: Benchmarking Against Established Alkylating Agents

Direct comparative experimental data for this compound in specific assays is not extensively available in the public domain. Therefore, this guide will draw upon established knowledge of similar alkylating agents and structure-activity relationships to provide a comparative framework. For the purpose of this guide, we will compare it with two well-characterized alkylating agents: Iodoacetamide and Melphalan .

  • Iodoacetamide: A simple, monofunctional alkylating agent commonly used to modify cysteine residues in proteins.

  • Melphalan: A bifunctional nitrogen mustard derivative used as a chemotherapeutic agent that cross-links DNA.[4]

Workflow for Comparative Analysis

A 2-(Bromomethyl)-1- methylpyrrolidine HBr D In Vitro Alkylation Assay (e.g., Thiol Reactivity) A->D E Cell-Based Cytotoxicity Assay (e.g., MTT Assay) A->E B Iodoacetamide B->D B->E C Melphalan C->E F DNA Alkylation Assay (e.g., Gel Electrophoresis) C->F G Reaction Kinetics (k_obs) D->G H IC50 Value (µM) E->H I DNA Cross-linking Efficiency (%) F->I A Alkylating Agent (e.g., 2-(Bromomethyl)-1- methylpyrrolidine HBr) B Cellular Nucleophiles (DNA, Proteins) A->B Alkylation C Alkylated Biomolecules B->C D DNA Damage Response (DDR) C->D Recognition of Damage E Cell Cycle Arrest D->E F Apoptosis D->F G Cell Death E->G Unrepaired Damage F->G

Caption: Simplified signaling pathway of cytotoxicity induced by alkylating agents.

Conclusion and Future Directions

This compound presents itself as a potentially valuable tool for researchers in chemical biology and drug discovery. Its unique structural features suggest a favorable solubility profile and the potential for distinct biological activity compared to conventional alkylating agents. However, the lack of direct comparative data necessitates empirical validation.

The protocols outlined in this guide provide a clear roadmap for researchers to benchmark the performance of this compound in specific, well-defined assays. The resulting data will be crucial in elucidating its reactivity, selectivity, and potential applications as a chemical probe or a lead compound in drug development. Future studies should also explore its effects on a wider range of cell lines and its potential for targeting specific proteins or nucleic acid structures.

References

  • Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. PubMed. [Link]

  • N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination of Carbonyl Compounds: Synthesis of Substituted 2-Bromo-1-naphtols. ResearchGate. [Link]

  • A comparison of several modern alkylating agents. ResearchGate. [Link]

  • 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. Pharmaffiliates. [Link]

  • Characterization of alkylating versus intercalating anticancer drug-induced effects on cell survival, cell cycle kinetic and morphonuclear pattern of three neoplastic cells lines growing in vitro. PubMed. [Link]

  • Alkylating Agents. NCBI Bookshelf. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]

  • Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. PubMed. [Link]

  • (S)-2-Bromomethyl-1-methyl-pyrrolidine. Chemsrc. [Link]

Sources

A Comparative Guide to the Reaction Mechanisms of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic and medicinal chemistry, N-heterocyclic compounds are foundational building blocks for a vast array of pharmacologically active molecules. Among these, the pyrrolidine scaffold is ubiquitous. 2-(Bromomethyl)-1-methylpyrrolidine, particularly in its hydrobromide salt form for enhanced stability and handling, serves as a versatile electrophilic precursor for introducing the N-methylpyrrolidin-2-ylmethyl moiety. The synthetic utility of this reagent is, however, critically dependent on a nuanced understanding of its reactivity. The presence of a primary alkyl bromide adjacent to a tertiary amine creates a fascinating mechanistic dichotomy, pitting a classic bimolecular substitution against a more complex pathway involving intramolecular participation.

This guide provides a comprehensive comparative analysis of the competing reaction mechanisms governing the nucleophilic substitution of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide. Moving beyond mere procedural descriptions, we will dissect the underlying principles, explore the causative factors that dictate the dominant reaction pathway, and provide the experimental frameworks necessary to control and validate synthetic outcomes. This content is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of reaction mechanisms to inform rational synthetic design.

Theoretical Framework: The Dichotomy of Nucleophilic Substitution

At its core, the reaction of 2-(Bromomethyl)-1-methylpyrrolidine involves the displacement of a bromide leaving group by a nucleophile. For primary alkyl halides, this process is typically dominated by two canonical pathways: the SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular) mechanisms.[1]

  • The SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2][3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.[2][4] A key stereochemical outcome of this pathway is the inversion of configuration at the reaction center, a consequence of the requisite "backside attack" by the nucleophile.[3][4] Steric hindrance is a major determinant; SN2 reactions are fastest for unhindered methyl and primary substrates.[5][6]

  • The SN1 Mechanism: This is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[3][4] This intermediate is then rapidly captured by the nucleophile. The rate depends solely on the substrate concentration (first-order kinetics).[1][3] This mechanism is favored for substrates that can form stable carbocations (tertiary > secondary) and is accelerated by polar protic solvents that can stabilize both the departing leaving group and the carbocation intermediate.[7][8]

G cluster_SN2 SN2 Pathway (Concerted) cluster_SN1 SN1 Pathway (Stepwise) SN2_Start Nu⁻ + R-CH₂-LG SN2_TS [Nu---CH₂(R)---LG]⁻ SN2_Start->SN2_TS Backside Attack SN2_End Nu-CH₂-R + LG⁻ SN2_TS->SN2_End SN1_Start R₃C-LG SN1_Inter R₃C⁺ + LG⁻ (Carbocation) SN1_Start->SN1_Inter Slow, RDS SN1_End R₃C-Nu SN1_Inter->SN1_End + Nu⁻ (Fast)

Caption: Generalized pathways for SN2 and SN1 reactions.

Analysis of the Substrate: A Case for Mechanistic Complexity

Based on first principles, the structure of 2-(Bromomethyl)-1-methylpyrrolidine—a primary alkyl bromide—strongly suggests a predisposition towards the SN2 mechanism. The formation of a primary carbocation required for an SN1 pathway is energetically prohibitive due to its inherent instability.[4][5] Therefore, a classic SN1 reaction is not a viable pathway for this substrate.

However, the analysis is complicated by the presence of the N-methyl group on the pyrrolidine ring. The nitrogen atom, with its lone pair of electrons, is positioned to act as an internal nucleophile. This opens the door to a third, more nuanced mechanism: Neighboring Group Participation (NGP) .

The hydrobromide salt form is a critical consideration. The protonated tertiary amine (quaternary ammonium) is electron-withdrawing and its nitrogen lone pair is unavailable for nucleophilic attack. Thus, the reaction's outcome is critically dependent on the pH and basicity of the reaction medium.

  • Under Acidic/Neutral Conditions: The nitrogen remains protonated. It cannot act as a neighboring group. The reaction will proceed via a standard SN2 mechanism .

  • Under Basic Conditions: The tertiary amine is deprotonated, freeing the nitrogen's lone pair. This enables it to attack the adjacent electrophilic carbon, leading to the NGP pathway .

Comparative Mechanistic Study

We will now compare the two plausible pathways—direct SN2 and NGP—and the experimental conditions that favor each.

Pathway A: The Direct SN2 Mechanism

This pathway is favored when the neighboring group functionality of the nitrogen is suppressed. This is achieved by ensuring the nitrogen remains protonated or by using conditions that strongly favor bimolecular kinetics.

  • Governing Principle: A strong nucleophile directly displaces the bromide from the primary carbon in a single, concerted step.

  • Favorable Conditions:

    • Nucleophile: A strong, preferably anionic, nucleophile (e.g., CN⁻, N₃⁻, RS⁻).

    • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, Acetone) are ideal. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive, accelerating the SN2 rate.[7][9]

    • Acidity: Maintaining a neutral or slightly acidic pH ensures the pyrrolidine nitrogen is protonated and unable to participate. Starting with the hydrobromide salt and using a neutral nucleophilic salt accomplishes this.

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the external nucleophile. Rate = k[Substrate][Nucleophile] .[2][10]

  • Stereochemistry: Results in a complete inversion of stereochemistry at the methylene carbon (if it were made chiral through isotopic labeling).

Caption: Experimental workflow for the direct SN2 pathway.

Pathway B: The Neighboring Group Participation (NGP) Mechanism

This pathway becomes dominant when the nitrogen's lone pair is available to act as an internal nucleophile. This leads to the formation of a strained, highly reactive cyclic intermediate.

  • Governing Principle: A two-step process involving intramolecular cyclization followed by intermolecular nucleophilic attack.

    • Step 1 (Rate-Determining): The deprotonated nitrogen atom performs an intramolecular SN2 attack on the bromomethyl carbon, displacing the bromide ion to form a bicyclic aziridinium ion intermediate.

    • Step 2 (Fast): The external nucleophile attacks the electrophilic methylene carbon of the strained aziridinium ion, opening the three-membered ring to yield the final product.

  • Favorable Conditions:

    • Nucleophile: Can be a weaker, neutral nucleophile (e.g., H₂O, ROH), as it only participates in the fast second step.

    • Solvent: Polar protic solvents (e.g., ethanol, water) can be used, as they help stabilize the bromide leaving group and the charged aziridinium intermediate.

    • Basicity: The presence of a non-nucleophilic base (e.g., NaHCO₃, Et₃N) is required to deprotonate the substrate, freeing the nitrogen's lone pair.

  • Kinetics: The rate-determining step is the initial intramolecular cyclization, which involves only the substrate molecule. Therefore, the reaction exhibits first-order kinetics. Rate = k[Substrate] . This is a critical experimental differentiator from the SN2 pathway.

  • Stereochemistry: NGP results in an overall retention of configuration . The first step (intramolecular attack) causes an inversion, and the second step (external attack) causes a second inversion, leading back to the original stereochemistry.

G Neighboring Group Participation (NGP) Mechanism Start Substrate (Free Base Form) Intermediate Aziridinium Ion Intermediate (Bicyclic, Strained) Start->Intermediate Intramolecular SN2 Attack (Slow, RDS) Rate = k[Substrate] LG Br⁻ Product Substituted Product Intermediate->Product Nuc Nu⁻ Nuc->Intermediate Intermolecular SN2 Attack (Fast) Prod_LG Br⁻

Caption: The stepwise NGP pathway via an aziridinium intermediate.

Data-Driven Comparison and Experimental Protocols

The choice between these two pathways can be definitively made by analyzing reaction kinetics and selecting appropriate reaction conditions.

FeatureDirect SN2 MechanismNeighboring Group Participation (NGP)
Rate Law Second-Order: Rate = k[Substrate][Nucleophile]First-Order: Rate = k[Substrate]
Intermediate None (Single Transition State)Aziridinium Ion
Stereochemistry Inversion of ConfigurationRetention of Configuration
Nucleophile Requires a strong nucleophileEffective even with weak nucleophiles
Solvent Favored by Polar Aprotic (DMSO, DMF)Favored by Polar Protic (EtOH, H₂O)
pH / Base Favored under neutral/acidic conditionsRequires a base to deprotonate nitrogen
Experimental Protocol 1: Promoting the Direct SN2 Pathway
  • Objective: Synthesize 2-(azidomethyl)-1-methylpyrrolidine.

  • Reactants:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.2 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of this compound in anhydrous DMF at room temperature, add sodium azide in one portion.

    • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).

    • Cool the mixture to room temperature and pour into water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Causality: The use of the hydrobromide salt without an added base keeps the nitrogen protonated. DMF, a polar aprotic solvent, enhances the nucleophilicity of the azide ion, strongly favoring the bimolecular SN2 attack.

Experimental Protocol 2: Promoting the NGP Pathway
  • Objective: Synthesize 2-(ethoxymethyl)-1-methylpyrrolidine via solvolysis.

  • Reactants:

    • This compound (1.0 eq)

    • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Solvent/Nucleophile: Ethanol (EtOH)

  • Procedure:

    • Suspend this compound and sodium bicarbonate in ethanol.

    • Heat the mixture to reflux and monitor the reaction progress. The reaction rate can be determined by titrating the bromide ion produced over time. The rate should be independent of the concentration of any added weak nucleophile.

    • Upon completion, cool the mixture and filter off the inorganic salts.

    • Remove the ethanol under reduced pressure.

    • The resulting residue can be purified by distillation or chromatography.

  • Causality: The mild base (NaHCO₃) deprotonates the substrate, enabling the nitrogen to act as a neighboring group. Ethanol serves as both the solvent and the weak nucleophile. The reaction proceeds via the aziridinium intermediate, a hallmark of the NGP mechanism.

Conclusion and Practical Implications for Synthesis

The nucleophilic substitution of this compound is not a simple textbook case but a study in competitive reaction dynamics. The dominant pathway is overwhelmingly dictated by the reaction conditions, specifically the presence or absence of a base.

  • To achieve a direct substitution with predictable second-order kinetics and stereochemical inversion, one must employ SN2-favoring conditions : a strong nucleophile in a polar aprotic solvent, ensuring the pyrrolidine nitrogen remains protonated and non-participatory.

  • To leverage the NGP pathway, which exhibits first-order kinetics and results in stereochemical retention, one must use a base to liberate the nitrogen's lone pair. This pathway is efficient even with weak nucleophiles.

For the drug development professional, this understanding is paramount. Controlling the stereochemical outcome is often critical for pharmacological efficacy. By carefully selecting the base, solvent, and nucleophile, the synthetic chemist can steer the reaction toward the desired product with high fidelity, transforming a potential mechanistic ambiguity into a powerful tool for molecular design.

References

  • PubMed. (2014). Nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles: construction of functionalized pyrrolidine rings via 5-endo-trig cyclizations. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • Filo. (2025). Q2: Answer any TWO questions a) Explain the mechanism for the formation... Available at: [Link]

  • Royal Society of Chemistry. Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. Available at: [Link]

  • LibreTexts Chemistry. (2023). 8.3: Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • Slideshare. (2016). Factors affecting nucleophilic substitution reactions finished d. Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • MedLife Mastery. SN2 v.s. SN1 Reactions - MCAT Content. Available at: [Link]

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Available at: [Link]

  • Reddit. (2021). What are the differences between SN1 and SN2 reactions? Available at: [Link]

  • St. Paul's Cathedral Mission College. Factors Affecting the Rates of SN1 and SN2 Reactions. Available at: [Link]

  • Chemistry Learner. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available at: [Link]

  • ResearchGate. (2017). N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination of Carbonyl Compounds: Synthesis of Substituted 2-Bromo-1-naphtols. Available at: [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • PubMed Central. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Available at: [Link]

  • ACS Publications. (2022). One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-Diels–Alder Reactions. Available at: [Link]

  • LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. Available at: [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

  • Dr. Susan Findlay, Thompson Rivers University. (2021). CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). Available at: [Link]

  • YouTube. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. Available at: [Link]

  • Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine.
  • Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. Available at: [Link]

Sources

A Comparative Guide to the Applications of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and medicinal chemistry, the strategic introduction of specific structural motifs is paramount to the development of novel bioactive molecules. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[1][2] This guide provides an in-depth technical analysis of the applications of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a versatile reagent for the introduction of the valuable 1-methylpyrrolidin-2-ylmethyl moiety. Through a detailed examination of its reactivity and a comparison with alternative synthetic strategies, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Core Reactivity and Synthetic Utility

This compound is a stable, crystalline salt that serves as a precursor to the reactive alkylating agent, 2-(bromomethyl)-1-methylpyrrolidine. The presence of the bromomethyl group at the 2-position of the N-methylpyrrolidine ring makes it an excellent electrophile for nucleophilic substitution reactions. The hydrobromide salt form enhances its stability and handling properties.[3]

The primary utility of this reagent lies in its ability to covalently link the 1-methylpyrrolidin-2-ylmethyl fragment to a variety of nucleophiles, including amines, phenols, and thiols. This moiety is a key pharmacophore in a range of biologically active compounds, particularly ligands targeting nicotinic and muscarinic acetylcholine receptors.

Comparative Analysis of Synthetic Applications

To illustrate the utility and performance of this compound, we will examine three key classes of nucleophilic substitution reactions and compare the use of this reagent with alternative synthetic methodologies.

N-Alkylation: Synthesis of Amines via Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides.[4][5] This method utilizes the phthalimide anion as an ammonia surrogate, which effectively prevents the over-alkylation often observed in direct alkylation of ammonia or primary amines.

Case Study: Synthesis of 2-((1-methylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione

The reaction of potassium phthalimide with 2-(bromomethyl)-1-methylpyrrolidine (generated in situ from the hydrobromide salt) provides a direct route to the corresponding N-alkylated phthalimide. This intermediate can then be deprotected, typically via hydrazinolysis (the Ing-Manske procedure), to yield the primary amine, 2-(aminomethyl)-1-methylpyrrolidine.

G reagent1 Potassium Phthalimide intermediate 2-((1-methylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione reagent1->intermediate SN2 Alkylation reagent2 2-(Bromomethyl)-1-methylpyrrolidine (from hydrobromide salt) reagent2->intermediate product 2-(Aminomethyl)-1-methylpyrrolidine intermediate->product Deprotection reagent3 Hydrazine reagent3->product

Comparison with Alternative Alkylating Agents:

Alkylating AgentLeaving GroupRelative Reactivity (Predicted)Key Considerations
2-(Bromomethyl)-1-methylpyrrolidine Br⁻HighGood leaving group, primary halide favors SN2.[6]
2-(Chloromethyl)-1-methylpyrrolidineCl⁻ModerateChlorine is a less effective leaving group than bromine.[7]
2-(Iodomethyl)-1-methylpyrrolidineI⁻Very HighIodine is an excellent leaving group, leading to faster reaction rates.[7]
(1-methylpyrrolidin-2-yl)methyl tosylateOTs⁻Very HighTosylate is an excellent leaving group, comparable to iodide.[8]

Experimental Protocol: Gabriel Synthesis of 2-((1-methylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione

  • Preparation of the Free Base (Optional but Recommended): To a suspension of this compound in a suitable aprotic solvent (e.g., dichloromethane), add one equivalent of a mild base (e.g., triethylamine or sodium bicarbonate). Stir for 30 minutes and use the resulting solution of the free base directly in the next step.

  • Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add the solution of 2-(bromomethyl)-1-methylpyrrolidine (1.0 equivalent) to the phthalimide suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 2-((1-methylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione.

  • Purify the crude product by recrystallization or column chromatography.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide.[9][10] This method is highly effective for the preparation of unsymmetrical ethers.

Case Study: Synthesis of 2-((1-methylpyrrolidin-2-yl)methoxy)naphthalene

The reaction of a naphthoxide ion with 2-(bromomethyl)-1-methylpyrrolidine provides a direct route to the corresponding ether. This transformation is valuable for introducing the pyrrolidine moiety onto aromatic scaffolds, a common strategy in the design of bioactive molecules.

G reagent1 2-Naphthol intermediate Sodium 2-naphthoxide reagent1->intermediate Deprotonation reagent2 Base (e.g., NaOH, K2CO3) reagent2->intermediate product 2-((1-methylpyrrolidin-2-yl)methoxy)naphthalene intermediate->product SN2 Alkylation reagent3 2-(Bromomethyl)-1-methylpyrrolidine reagent3->product

Comparison of Alkylating Agents for O-Alkylation:

The choice of alkylating agent in the Williamson ether synthesis significantly impacts the reaction's efficiency. The reactivity is primarily governed by the nature of the leaving group.

Alkylating AgentLeaving GroupRelative Reactivity (Predicted)Key Considerations
2-(Bromomethyl)-1-methylpyrrolidine Br⁻HighGood balance of reactivity and stability.
2-(Chloromethyl)-1-methylpyrrolidineCl⁻ModerateMay require harsher conditions (higher temperatures, longer reaction times).[7]
(1-methylpyrrolidin-2-yl)methyl tosylateOTs⁻Very HighExcellent leaving group, often leads to higher yields and milder conditions.[8]
Dimethyl sulfateSO₄²⁻Very HighHighly effective methylating agent, but toxic and should be handled with care. Not suitable for introducing the target moiety.

Experimental Protocol: Williamson Ether Synthesis of 2-((1-methylpyrrolidin-2-yl)methoxy)naphthalene

  • Deprotonation: In a round-bottom flask, dissolve 2-naphthol (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Add a base (e.g., sodium hydride, potassium carbonate, or sodium hydroxide; 1.1 equivalents) and stir until the deprotonation is complete.

  • Alkylation: Add this compound (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

S-Alkylation: Synthesis of Thioethers

The alkylation of thiols to form thioethers is a facile reaction due to the high nucleophilicity of the thiolate anion.[11] this compound is an effective reagent for this transformation.

Case Study: Synthesis of 2-(((1-methylpyrrolidin-2-yl)methyl)thio)pyrimidine

The reaction of a pyrimidine-2-thiol with 2-(bromomethyl)-1-methylpyrrolidine provides a straightforward method for the synthesis of the corresponding thioether. This class of compounds is of interest in medicinal chemistry due to the diverse biological activities associated with pyrimidine derivatives.

G reagent1 Pyrimidine-2-thiol intermediate Potassium pyrimidine-2-thiolate reagent1->intermediate Deprotonation reagent2 Base (e.g., K2CO3) reagent2->intermediate product 2-(((1-methylpyrrolidin-2-yl)methyl)thio)pyrimidine intermediate->product SN2 Alkylation reagent3 2-(Bromomethyl)-1-methylpyrrolidine reagent3->product

Comparison of Alkylating Agents for S-Alkylation:

Thiols are generally excellent nucleophiles, and their alkylation is often high-yielding. The choice of the alkylating agent can influence reaction conditions and purification.

Alkylating AgentLeaving GroupRelative Reactivity (Predicted)Key Considerations
2-(Bromomethyl)-1-methylpyrrolidine Br⁻HighGenerally provides good yields under mild conditions.
2-(Chloromethyl)-1-methylpyrrolidineCl⁻ModerateMay require slightly more forcing conditions.[7]
(1-methylpyrrolidin-2-yl)methanol (Mitsunobu reaction)PPh₃HighAn alternative to alkyl halides, proceeds under mild conditions but requires stoichiometric phosphine and azodicarboxylate reagents, which can complicate purification.
Other α-halocarbonyl derivativesBr⁻, Cl⁻HighThese are also effective alkylating agents for thiols.[12]

Experimental Protocol: S-Alkylation for the Synthesis of 2-(((1-methylpyrrolidin-2-yl)methyl)thio)pyrimidine

  • Thiolate Formation: In a round-bottom flask, suspend pyrimidine-2-thiol (1.0 equivalent) and a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like DMF or acetone.

  • Alkylation: Add this compound (1.1 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for the introduction of the 1-methylpyrrolidin-2-ylmethyl moiety into a wide range of molecules. Its primary application lies in the synthesis of compounds targeting the central nervous system, particularly nicotinic and muscarinic acetylcholine receptors. The straightforward SN2 reactivity of this primary alkyl bromide allows for efficient coupling with N-, O-, and S-nucleophiles under relatively mild conditions.

While direct, peer-reviewed comparative studies with quantitative data are sparse, the principles of nucleophilic substitution reactions allow for a rational comparison with alternative alkylating agents. The choice between using the bromo-, chloro-, iodo-, or tosylate-derivatives will depend on a balance of reactivity, cost, and availability. For many applications, the commercially available and stable this compound represents an excellent starting point.

Future research in this area could focus on the development of more efficient and greener synthetic routes to this reagent and its derivatives. Furthermore, a systematic study comparing the reactivity and yields of different 2-(halomethyl)-1-methylpyrrolidine derivatives in various synthetic transformations would be a valuable contribution to the field, providing a quantitative basis for reagent selection in the synthesis of novel, biologically active compounds.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As a reactive intermediate crucial in pharmaceutical synthesis and drug development, 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide demands rigorous handling and disposal protocols.[1] Its utility is derived from a reactive bromomethyl group attached to a pyrrolidine scaffold, a common motif in medicinal chemistry.[2][3] However, this reactivity, combined with its inherent hazards, necessitates a disposal plan that prioritizes safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for researchers and laboratory personnel to manage this compound's waste stream responsibly.

Hazard Identification and Risk Assessment: The Rationale for Caution

Understanding the specific risks associated with this compound is fundamental to its safe management. This compound is not merely a chemical reagent; it is a hazardous substance that can cause significant harm if mishandled. The primary hazards, as outlined in safety data sheets (SDS), include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[4][5] As a brominated organic compound, it falls under specific hazardous waste categories that preclude simple disposal methods.[6][7]

The causality behind these stringent disposal requirements lies in its chemical structure. The bromomethyl group is a potent alkylating agent, meaning it can react with and modify biological molecules, leading to its irritant and toxic effects. Furthermore, improper disposal, such as incineration at facilities not equipped to handle halogens, can lead to the formation of acid gases (like hydrogen bromide) and other toxic byproducts.[8]

Table 1: Hazard Profile and Chemical Identifiers for this compound

PropertyDataSource(s)
CAS Number 13617-00-0[4]
Molecular Formula C₆H₁₃Br₂N
Molecular Weight 258.98 g/mol
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, establishing a safe working environment is paramount. These protocols are a self-validating system; adherence at every step ensures the safety of the individual and the integrity of the laboratory.

  • Engineering Controls : All handling and preparation of this waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[9][10] The fume hood provides a contained workspace, protecting the user and the lab environment from exposure.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is insufficient. A risk-assessed selection is required:

    • Eye Protection : Chemical splash goggles are mandatory. For tasks with a higher splash risk, a full face shield should be worn over the goggles.[5][9]

    • Hand Protection : Wear nitrile or neoprene gloves. It is critical to double-check the glove manufacturer's compatibility chart to ensure resistance to brominated organic compounds.[10] Never wear compromised gloves and wash hands thoroughly after removal.

    • Body Protection : A fully buttoned, long-sleeved lab coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron is recommended.[9]

Step-by-Step Waste Disposal Protocols

The proper disposal route is determined by the form of the waste. Under no circumstances should this compound or its solutions be disposed of down the drain. All waste generated is considered halogenated hazardous waste and must be segregated accordingly.[7]

Protocol 3.1: Disposal of Pure, Unused, or Expired Compound
  • Waste Characterization : The material must be treated as a reactive and toxic halogenated organic solid waste.

  • Packaging : If possible, keep the compound in its original, clearly labeled container. If repackaging is necessary, use a new, clean, chemically compatible container (e.g., amber glass) with a secure, screw-top lid.

  • Labeling : Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

  • Storage : Store the sealed container in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents and acids.[11] The storage area should have secondary containment.

  • Final Disposal : Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor.[9]

Protocol 3.2: Disposal of Contaminated Solid Waste

This category includes items such as used weighing papers, contaminated gloves, bench paper, and disposable labware.

  • Segregation : Immediately segregate contaminated solid waste from non-hazardous laboratory trash at the point of generation.

  • Packaging : Place the items into a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag. Do not mix with non-halogenated waste.

  • Labeling : Clearly label the container as "Hazardous Waste - Halogenated Solid Debris" and list the primary contaminant.

  • Storage and Disposal : Once full, seal the container and manage it according to the procedure for pure compounds (Protocol 3.1, Steps 4-5).

Protocol 3.3: Disposal of Contaminated Liquid Waste

This applies to reaction mixtures, leftover solutions, or instrument rinsates containing the compound.

  • Segregation : This waste must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[7] Mixing it with non-halogenated solvents (like acetone or methanol) makes the entire volume more expensive and difficult to dispose of and prevents solvent recycling.[7]

  • Container Selection : Use a chemically compatible, shatter-resistant waste container (e.g., HDPE or coated glass) equipped with a vented, sealed cap to prevent pressure buildup.

  • Labeling : Label the container with "Hazardous Waste - Halogenated Organic Liquid" and list all chemical constituents, including solvents, with approximate percentages.

  • Storage and Disposal : Store the container in secondary containment within a designated waste accumulation area. Arrange for pickup via your institution's EH&S office.

Emergency Procedures: Spill and Decontamination

Accidents require a swift and systematic response to mitigate exposure and environmental contamination.

  • Evacuate and Alert : If a significant spill occurs (>100 mL or any amount outside a fume hood), evacuate the immediate area and alert laboratory personnel and your supervisor.[10]

  • Don Appropriate PPE : Before attempting any cleanup, don the full PPE ensemble described in Section 2, including respiratory protection if warranted by the spill size and ventilation.

  • Contain and Absorb : For small spills within a fume hood, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package : Carefully sweep or scoop the absorbed material and any broken container fragments into a sealable, puncture-proof container.[9]

  • Decontaminate : Wipe the spill area with a cloth dampened with soap and water. For a final rinse, some protocols for reactive brominated compounds suggest wiping with a dilute solution of a mild reducing agent like sodium bisulfite to neutralize any remaining reactive material, followed by a final water rinse. All cleaning materials must be disposed of as hazardous solid waste.[8]

  • Label and Dispose : Seal the container with the cleanup debris, label it as "Hazardous Waste - Spill Cleanup Debris" (listing the chemical), and arrange for its disposal.[10]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal pathway for waste containing this compound.

G start Identify Waste Containing 2-(Bromomethyl)-1-methylpyrrolidine HBr waste_form What is the physical form of the waste? start->waste_form pure_solid Pure Solid or Expired Reagent waste_form->pure_solid Solid contaminated_solid Contaminated Labware, PPE, or Spill Debris waste_form->contaminated_solid Solid Debris liquid_solution Liquid Solution (Aqueous or Organic) waste_form->liquid_solution Liquid pack_solid Package in a sealed, compatible container. (Original container preferred). pure_solid->pack_solid pack_debris Place in a labeled, rigid, sealed container for 'Halogenated Solid Debris'. contaminated_solid->pack_debris pack_liquid Transfer to a designated, vented, 'Halogenated Liquid Waste' container. liquid_solution->pack_liquid label_solid Affix 'Hazardous Waste' label with full chemical name and hazards. pack_solid->label_solid store_waste Store in designated Satellite Accumulation Area with secondary containment. label_solid->store_waste pack_debris->store_waste label_liquid Label container with all constituents and approximate percentages. pack_liquid->label_liquid label_liquid->store_waste final_disposal Arrange for disposal via institution's Environmental Health & Safety (EH&S) Office. store_waste->final_disposal

Caption: Decision workflow for proper waste stream segregation.

References

  • Blotrol. Chemical Label for this compound. [Link]

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • GOV.UK. Bromine: incident management. [Link]

  • PubChem. 2-(bromomethyl)-1-methylpyrrolidine. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • Washington State University. Standard Operating Procedure: Bromine. [Link]

  • ResearchGate. How to remove Bromide/bromate from wastewater?. [Link]

  • Google Patents.
  • Oregon State University. Hazardous Waste Reduction - Environmental Health and Safety. [Link]

Sources

Navigating the Safe Handling of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds often involves the use of highly reactive reagents. Among these is 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a versatile building block whose safe and effective use is paramount. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the highest standards of safety and scientific integrity. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so in a manner that ensures your personal safety and the integrity of your research.

Understanding the Inherent Risks: A Proactive Approach to Safety

This compound is a chemical that demands respect. Its hazard profile, as outlined in its Safety Data Sheet (SDS), indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The presence of a bromomethyl group suggests that it may act as an alkylating agent, a class of compounds known for their reactivity and potential to interact with biological molecules. Therefore, a comprehensive understanding of these risks is the first step in establishing a robust safety protocol.

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationPotential Effects
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Ingestion can lead to systemic toxicity.
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Direct contact can cause redness, itching, and inflammation.[1][2]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Contact with eyes can result in significant and potentially lasting damage.[1][2]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory systemInhalation of dust or aerosols can irritate the respiratory tract.[1][2]

The causality behind these hazards lies in the chemical's reactivity. The hydrobromide salt can contribute to its irritating properties, while the bromomethyl group is a reactive functional group. Proactive measures to mitigate exposure are not merely procedural; they are a direct response to the inherent chemical properties of the compound.

Core Directive: Personal Protective Equipment (PPE) as Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical, immediate step in mitigating the risks associated with handling this compound. There is no safe level of exposure to potentially hazardous chemicals, and your PPE is the primary barrier between you and potential harm.[3]

Essential PPE for Handling this compound:
  • Gloves: Chemical-resistant gloves are mandatory. Given the nature of the compound, nitrile or neoprene gloves are recommended. It is best practice to wear two pairs of chemotherapy-rated gloves, with the inner glove tucked under the cuff of the lab coat and the outer glove covering the cuff.[3][4] This provides an extra layer of protection against tears and permeation. No glove is completely impermeable, so they should be changed immediately if contamination is suspected.[5]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, it is strongly recommended to use chemical splash goggles.[6] For operations with a higher risk of splashing, such as when handling larger quantities or during transfers, a full-face shield worn over safety goggles provides the most comprehensive protection.[3][6]

  • Protective Clothing: A laboratory coat is essential. For handling this compound, a poly-coated, disposable gown that is shown to be resistant to hazardous drugs is preferable.[3][4] The gown should have long sleeves with tight-fitting cuffs and should close in the back to provide a more complete barrier.[3]

  • Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to control exposure to dust and aerosols. If there is a potential for inhalation exposure despite engineering controls, or in the event of a spill, a NIOSH-certified N95 respirator or higher should be worn.[3][7] Proper fit-testing of the respirator is crucial to ensure its effectiveness.[3]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal Assess_Risk Assess Risk of Exposure Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Gown 1. Don Gown Select_PPE->Don_Gown Don_Mask 2. Don Respirator/Mask Don_Gown->Don_Mask Don_Goggles 3. Don Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Don Gloves (2 Pairs) Don_Goggles->Don_Gloves Handle_Chemical Perform Work in Fume Hood Don_Gloves->Handle_Chemical Doff_Outer_Gloves 1. Remove Outer Gloves Handle_Chemical->Doff_Outer_Gloves Doff_Gown 2. Remove Gown Doff_Outer_Gloves->Doff_Gown Doff_Goggles 3. Remove Goggles/Face Shield Doff_Gown->Doff_Goggles Doff_Mask 4. Remove Respirator/Mask Doff_Goggles->Doff_Mask Doff_Inner_Gloves 5. Remove Inner Gloves Doff_Mask->Doff_Inner_Gloves Dispose_PPE Dispose of Contaminated PPE in Designated Waste Doff_Inner_Gloves->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Operational Protocols: From Receipt to Disposal

A self-validating system of protocols ensures that safety is integrated into every step of the workflow. This begins the moment the chemical enters the laboratory and ends with its proper disposal.

Receiving and Storage:
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, follow your institution's emergency procedures.

  • Dedicated Storage: Store this compound in a tightly closed container in a well-ventilated, designated area.[8] This area should be separate from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Controlled Access: The storage location should be locked or otherwise secured to limit access to authorized personnel only.[2]

Handling and Use: A Step-by-Step Guide
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.[10]

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize the risk of inhalation.

    • Use a disposable weighing boat or line the balance with protective paper to prevent contamination.

    • Handle the compound gently to avoid creating dust.

    • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • During the Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Maintain constant vigilance for any signs of unexpected reactions or temperature changes.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A 70% ethanol solution or a suitable laboratory decontaminant can be used.

    • Properly doff and dispose of all contaminated PPE in a designated hazardous waste container.[3]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[8]

Emergency Preparedness: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

Table 2: Emergency Response Procedures

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[8]
Spill Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Clean the spill area thoroughly.

Disposal Plan: Responsible Stewardship

The final step in the safe handling of this compound is its proper disposal. All waste, including the compound itself, any contaminated materials, and used PPE, must be treated as hazardous waste.[8]

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Consult Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Work with your institution's Environmental Health and Safety (EHS) department to ensure compliance.

  • Decontamination of Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, knowing that you have taken the necessary steps to protect yourself, your colleagues, and your work.

References

  • Chemical Label for this compound. (URL not available)
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS - Halyard Health. [Link]

  • 1 - SAFETY D
  • Policy for the use of personal protective equipment when handling chemotherapy, v 3.0 - NHS England. (URL not available)
  • Safe handling of hazardous drugs - PMC - PubMed Central. [Link]

  • Personal Protective Equipment - POGO Satellite Manual. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (URL not available)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Reactant of Route 2
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.